4-acetoxy EPT

Catalog No.
S11217290
CAS No.
2750249-90-0
M.F
C17H24N2O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-acetoxy EPT

CAS Number

2750249-90-0

Product Name

4-acetoxy EPT

IUPAC Name

[3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c1-4-10-19(5-2)11-9-14-12-18-15-7-6-8-16(17(14)15)21-13(3)20/h6-8,12,18H,4-5,9-11H2,1-3H3

InChI Key

VMFRFQVZMZGHOK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C

Chemical and Structural Profile of 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Core Chemical Identifiers of 4-AcO-EPT

Property Description
IUPAC Name 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] [2]
Systematic Name 4-Acetoxy-N-ethyl-N-n-propyltryptamine [3]
Chemical Formula C₁₇H₂₄N₂O₂ [1] [4] [2]
Molecular Weight 288.39 g/mol (freebase); 288.385 g/mol (exact mass) [1] [4] [2]
CAS Number Not available in searched literature

The solid-state structure of its common salt form was determined to be bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [3]. The crystalline structure is triclinic (space group P1), with an asymmetric unit containing one singly protonated 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [3]. The indole ring system is nearly planar, and the ethylamino side chain exhibits disorder [3]. In the crystal lattice, these components form infinite chains along the [001] direction through N—H⋯O and O—H⋯O hydrogen bonds [3].

Comprehensive Pharmacological Profile

Table 2: Primary Receptor Binding Profile of 4-AcO-EPT and its Active Metabolite [5]

Compound Primary Targets Identified (>50% Inhibition at 10 μM)

| 4-AcO-EPT (Putative Prodrug) | 5-HT Receptors: 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a Other Targets: H1 (Histamine H1), D3 (Dopamine D3), Alpha2A, Alpha2B, Alpha2C, NR2B (NMDA receptor subunit), Sigma 2 | | 4-HO-EPT (Active Metabolite) | 5-HT Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7a Other Targets: H1 (Histamine H1), D2 (Dopamine D2), Alpha2A, NR2B, SERT (Serotonin Transporter), Sigma 1, Sigma 2 |

Functional Activity and In Vivo Implications

  • 5-HT2A Receptor Agonism: The active metabolite, 4-HO-EPT, is a potent agonist at the 5-HT2A receptor, the primary target for psychedelic effects. Its potency (EC₅₀ = 4.24 nM) is substantially greater than that of the 4-AcO-EPT prodrug (EC₅₀ = 24.0 nM) [3].
  • 5-HT1A Receptor Interaction: 4-HO-EPT also shows high affinity for the 5-HT1A receptor. This is significant because 5-HT1A agonist activity can attenuate the 5-HT2A-mediated head twitch response in mice at high doses, indicating a complex interplay between receptor systems that may influence the overall psychedelic experience [5].
  • Prodrug Metabolism: 4-AcO-EPT functions as a prodrug for 4-HO-EPT, likely through enzymatic hydrolysis. In vivo studies in mice show that psilacetin (4-AcO-DMT) is more efficient than psilocybin at delivering the active psilocin, which may also apply to 4-AcO-EPT [3].

Detailed Experimental Protocols

1. Receptor Binding Assays [5]

  • Purpose: To determine the affinity of a compound for a wide range of pharmacological targets.
  • Primary Screening:
    • Procedure: Test compounds are assessed at a single concentration (e.g., 10 μM) in radioligand binding assays across a panel of up to 50 receptors, transporters, and ion channels.
    • Measurement: The percentage inhibition of specific radioligand binding is calculated. A target is typically considered a "hit" if the compound produces >50% average inhibition of radioligand binding in quadruplicate determinations.
  • Secondary (Ki Determination):
    • Procedure: For confirmed "hit" targets, a full dose-response curve is generated by testing the compound at a range of concentrations (e.g., from nM to μM).
    • Data Analysis: The inhibition constant (Ki value) is calculated to quantify the compound's binding affinity. Lower Ki values indicate higher affinity.

2. In Vitro Functional Assays (e.g., for 5-HT2A) [3]

  • Purpose: To determine if a compound that binds to a receptor acts as an agonist, antagonist, or partial agonist.
  • Common Method: Measures intracellular calcium (Ca²⁺ mobilization) in cells (e.g., HEK293) engineered to express the human 5-HT2A receptor.
  • Procedure: Cells are exposed to the test compound, and the resulting calcium flux is measured using a fluorescent indicator. A reference full agonist is used to define 100% efficacy.
  • Data Analysis: The concentration of compound that produces half of its maximal response is reported as the EC₅₀ value, a measure of functional potency.

3. In Vivo Behavioral Assays (Mouse Head Twitch Response) [5]

  • Purpose: The head twitch response (HTR) is a well-established, 5-HT2A-mediated behavior in mice used to predict the psychedelic-like potential of substances.
  • Procedure:
    • Mice are administered the test compound (e.g., subcutaneously) at various doses.
    • Following injection, mice are placed in an observation chamber.
    • The number of characteristic head twitches is counted, typically by a trained observer blind to the treatment, over a set period (e.g., 20 minutes).
  • Interpretation: A dose-dependent increase in HTR is indicative of 5-HT2A receptor activation in the central nervous system.

Signaling Pathway and Experimental Workflow

The following diagram synthesizes the primary signaling pathways of 4-AcO-EPT and its metabolite, and integrates the key experimental workflows used to characterize them.

cluster_pathway Pharmacological Pathway & Assays Start 4-AcO-EPT (Prodrug) Active 4-HO-EPT (Active Metabolite) Start->Active Enzymatic Hydrolysis Receptor1 5-HT₂A Receptor (Primary Target) Active->Receptor1 High Potency Agonism (EC₅₀ = 4.24 nM) Receptor2 5-HT₁A Receptor (Modulatory Target) Active->Receptor2 High Affinity Binding Behavior Behavioral Output (e.g., Head Twitch Response) Receptor1->Behavior Potentiates Receptor2->Behavior Attenuates at High Doses Assay1 In Vitro Binding & Functional Assays Assay1->Start Characterizes Assay1->Active Characterizes Assay2 In Vivo Behavioral Assay (HTR) Assay2->Behavior Measures

Research Significance and Context

  • Structural Characterization is Critical: Initial reports based on NMR data described the compound as a hydrofumarate (1:1 salt). However, single-crystal X-ray diffraction revealed its true nature as a fumarate–fumaric acid adduct [3]. This highlights the necessity of definitive techniques like XRD for characterizing novel tryptamine salts.
  • Therapeutic Interest: Research on 4-AcO-EPT and its analogs is driven by the broader investigation into psychedelics for treating disorders like depression, addiction, and end-of-life anxiety [3] [5]. Understanding the structure-activity relationships (SAR) of these compounds is key to developing potential future medications.
  • Emerging Designer Drug: 4-AcO-EPT has been identified as a designer drug in illegal products [6]. Its obscurity means limited pharmacological and toxicological data is available, underscoring the importance of research for both forensic and potential therapeutic purposes [2].

This guide synthesizes the latest structural, pharmacological, and methodological data to serve as a foundational resource for professionals engaged in psychedelic science and neuropharmacology research.

References

Chemical Identity and Systematic Naming

Author: Smolecule Technical Support Team. Date: February 2026

4-AcO-EPT is a synthetic substituted tryptamine. The table below consolidates its key identifying information.

Property Description
Systematic (IUPAC) Name 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1] [2] [3]
Other Chemical Names 4-Acetoxy-N-ethyl-N-propyltryptamine [2] [3]; 4-AcO-EPT [3]
Chemical Formula C₁₇H₂₄N₂O₂ [1] [2] [3]
Molecular Weight 288.39 g/mol [2] [3]
CAS Registry Number Information not located in search results

Structural and Pharmacological Profile

4-AcO-EPT is researched for its potential as a psychedelic prodrug and its value in structure-activity relationship (SAR) studies.

  • Structural Analogy to Psilocybin: This compound is a 4-substituted dialkyltryptamine. It differs from psilocybin in two key structural aspects [4]:
    • The 4-position ester is an acetoxy (AcO) group instead of a phosphoryloxy (PO) group.
    • The alkyl groups on the terminal amine are ethyl and propyl, instead of two methyl groups (as in DMT).
  • Prodrug Properties: Modifying the 4-position ester significantly alters the hydrolysis rate in vivo. Replacing the phosphate ester in psilocybin with an acetate group, as in 4-AcO-EPT, can markedly increase the rate of conversion to the active metabolite (the 4-hydroxy compound, 4-HO-EPT) [4].
  • Chemical Characterization: Recent crystallography research has clarified that 4-AcO-EPT in its fumarate form is a fumarate salt that is also a fumaric acid adduct, not a simple hydrofumarate. This accurate characterization is critical for correct interpretation in all downstream research [4].

Research and Experimental Context

The following workflow outlines the general experimental scope for characterizing a novel tryptamine like 4-AcO-EPT, based on the information available.

Start Novel Tryptamine (4-AcO-EPT) A Chemical Synthesis & Purification Start->A B Structural Characterization A->B C Salt Formation (e.g., Fumarate) B->C D Crystallography & Purity Analysis C->D E In Vitro Assays (Metabolism, Receptor Binding) D->E F In Vivo Studies (Pharmacology, Behavior) E->F

Generalized experimental workflow for novel tryptamine characterization, based on research contexts for 4-AcO-EPT [4].

  • Key Experimental Findings
    • Crystallography: A key methodological step is the publication of a crystal structure for "Bis(4-acetoxy-N-ethyl-N–n-propyltryptammonium) fumarate–fumaric acid (1/1)" to unambiguously define the compound's chemical structure [4].
    • SAR Studies: Research involves systematically comparing the chemical and biological properties of 4-AcO-EPT against benchmarks like psilocybin (4-PO-DMT) and psilacetin (4-AcO-DMT) to understand the effects of different N-alkyl and 4-position ester substitutions [4].

Regulatory Status

  • United States: 4-AcO-EPT is not explicitly scheduled. However, it may be considered an analogue of DMT (a Schedule I drug). Therefore, its sale for human consumption could be prosecuted under the Federal Analogue Act [5].
  • United Kingdom: The compound is explicitly illegal under the Psychoactive Substances Act of 2016 [5].

Research Implications and Future Directions

The study of 4-AcO-EPT is part of a broader effort to design improved psychedelic therapeutics.

  • Therapeutic Optimization: Natural psychedelics like psilocybin are not necessarily optimized for clinical use. Research on analogs like 4-AcO-EPT aims to create new molecules with tailored properties, such as better bioavailability, different effect durations, or reduced side effects [4].
  • Importance of Accurate Characterization: The initial mischaracterization of its fumarate salt form highlights that fundamental chemical characterization is a critical first step, as errors compromise all subsequent pharmacological and clinical data [4].

Conclusion

References

Core Prodrug Mechanism and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core transformation and key pharmacological relationships.

Property 4-AcO-EPT (Prodrug) 4-HO-EPT (Active Metabolite)
Chemical Structure 4-acetoxy substitution 4-hydroxy substitution [1]
Primary Mechanism Inactive precursor; requires biotransformation Direct 5-HT receptor agonist [2] [1]
In vitro 5-HT2A Potency (Calcium Mobilization) Lower potency (EC₅₀ ~24.0 nM) [3] Higher potency (EC₅₀ ~4.24 nM) [3]
In vivo Behavioral Potency (Head-Twitch Response in Mice) Active, with potency similar to its 4-HO analogue [1] Active [1]
Key Metabolizing Enzyme Esterases (presumed) [4] N/A

This prodrug mechanism is visually summarized in the following pathway:

G Prodrug 4-AcO-EPT (Prodrug) Enzyme Esterases Prodrug->Enzyme Administration ActiveDrug 4-HO-EPT (Active Metabolite) Enzyme->ActiveDrug Deacetylation Receptor 5-HT2A Receptor Activation ActiveDrug->Receptor High-Affinity Binding Behavior Psychedelic-like Behavior (Head Twitch) Receptor->Behavior Leads to

Pathway from 4-AcO-EPT prodrug to behavioral effects.

Detailed Experimental Data and Protocols

For research purposes, key experimental data and methodology are detailed below.

Quantitative Binding and Functional Data

Receptor profiling reveals the binding affinities (Ki, nM) for 4-AcO-EPT and its primary targets [2]:

Receptor Target 4-AcO-EPT Binding Affinity (Ki, nM) Interpretation
5-HT1A >3,000 (EC₅₀) [2] Very weak affinity
5-HT2A Ki data not explicitly given in search results; primary screen "hit" at 10μM [2] Primary target for psychedelic effects
5-HT2B Primary screen "hit" at 10μM [2] Engagement noted; safety relevance
5-HT2C Primary screen "hit" at 10μM [2] Engagement noted
Histamine H1 Primary screen "hit" at 10μM [2] Potential for sedative side effects
Alpha-2 Adrenergic Primary screen "hit" at 10μM [2] Potential for cardiovascular effects
Key Experimental Protocols

Critical in vivo and in vitro methods from the literature include:

  • In Vivo Behavioral Assay (Head-Twitch Response)

    • Purpose: To measure 5-HT2A receptor activation in a live animal model, a behavioral proxy for psychedelic effects [1].
    • Subjects: Male C57BL/6J mice (6–8 weeks old) [1].
    • Drug Preparation: 4-AcO-EPT fumarate is dissolved in isotonic saline [1].
    • Administration & Dosing: Administered intraperitoneally (i.p.) at a volume of 5 mL/kg. A range of doses is tested to establish a dose-response curve [1].
    • Data Collection: Mice are placed in observation chambers, and the number of characteristic head twitches is counted by trained observers or automated systems over a set period (e.g., 20-30 minutes post-injection) [1].
  • In Vitro Functional Assay (Calcium Mobilization)

    • Purpose: To assess the functional potency and efficacy of 4-AcO-EPT and 4-HO-EPT at human 5-HT2A receptors [1].
    • Cell Line: Uses cells (e.g., HEK293) engineered to stably express the human 5-HT2A receptor [1].
    • Assay Principle: Cells are loaded with a fluorescent calcium-sensitive dye. Receptor activation triggers calcium release, which is measured as an increase in fluorescence [1].
    • Protocol: Cells are exposed to a range of concentrations of the test compound. The resulting fluorescence change is recorded and used to calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values [1].

Chemical Characterization and Research Implications

Accurate chemical characterization is critical. The compound often described as "4-AcO-EPT fumarate" was identified via single-crystal X-ray diffraction as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [3] [5]. This means the crystalline form consists of two tryptammonium cations, one fumarate dianion, and one neutral fumaric acid molecule in the asymmetric unit [3]. This precise identification is essential for correct molecular weight calculations and dose preparation in research.

The collective data indicates that 4-AcO-EPT is a valuable tool for studying psychedelic prodrugs. Key research implications include its potential for optimized drug delivery and the broader exploration of structure-activity relationships in tryptamine-based therapeutics [5] [2].

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of 4-AcO-EPT and its active metabolite, 4-HO-EPT.

Property 4-AcO-EPT (Ester Prodrug) 4-HO-EPT (Active Metabolite)
Systematic Name 4-acetoxy-N-ethyl-N-propyltryptamine 4-hydroxy-N-ethyl-N-propyltryptamine
IUPAC Name 2-(4-acetyloxy-1H-indol-3-yl)ethylpropylazanium [1] 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol [2]
Core Structure Tryptamine with 4-acetoxy group Tryptamine with 4-hydroxy group
Primary Role Prodrug [1] Psychedelic; Serotonergic agonist [2]
5-HT2A Functional Activity (EC₅₀) 24.0 nM (Low potency) [1] 4.24 nM (High potency) [1]
Key Pharmacological Finding In vivo studies in mice show 4-AcO-EPT is more efficient than psilocybin at delivering the active 4-HO psilocin analog [1]. A potent full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors [2].

Prodrug Hydrolysis and Metabolism

The conversion of 4-AcO-EPT to 4-HO-EPT is a central aspect of its activity.

  • Evidence for Prodrug Mechanism: In vitro functional assays show that 4-AcO-EPT has significantly lower potency at the 5-HT2A receptor compared to 4-HO-EPT [1] [3]. However, in vivo behavioral studies in mice show that O-acetylation has little effect on potency, strongly suggesting that 4-AcO-EPT is deacetylated in vivo to act as a prodrug for 4-HO-EPT [3].
  • Hydrolysis Kinetics: Background hydrolysis rates indicate that 4-AcO-EPT (as its fumarate salt) hydrolyzes forty times faster than psilocybin, though the hydrolysis of either prodrug in the body is believed to be primarily enzymatic [1].
  • Metabolic Pathway: The following diagram illustrates the hypothesized metabolic pathway of 4-AcO-EPT, leading to the active compound.

G AcO_EPT 4-AcO-EPT (Prodrug) Hydrolysis Hydrolysis (Enzymatic) AcO_EPT->Hydrolysis HO_EPT 4-HO-EPT (Active Metabolite) Acetate Acetate Hydrolysis->HO_EPT Hydrolysis->Acetate

Metabolic Activation of 4-AcO-EPT

Analytical Techniques for Purification and Analysis

While a specific protocol for the hydrolysis reaction is not detailed, research emphasizes the importance of high-performance liquid chromatography (HPLC) for purifying and analyzing such compounds. The table below compares two advanced HPLC techniques referenced in the literature.

Technique Single-Col. Reversed-Phase HPLC Alternate-Pump Recycling HPLC (R-HPLC)
Principle Single pass through one column [4]. Analyte is recycled multiple times between two identical columns, increasing effective column length and plates [4].
Separation Efficiency Lower; may fail to separate minor impurities or closely related structures like anomers [4]. Higher; can separate challenging mixtures like protected carbohydrate anomers to ≥99.5% purity [4].
Application Note Used for general peptide separations and quality control [5]. Recommended for achieving high purity of complex, closely-related molecules (e.g., anomers, regioisomers) [4].
Recommended Stationary Phases C18 (for peptides) [5]. PFP (for acyl/aromatic-protected monosaccharides), Phenyl Hexyl (for acyl-protected oligosaccharides) [4].

The general workflow for implementing a recycling HPLC method, as applied to challenging separations, is outlined below.

G A Sample Injection B Flow through Column 1 A->B C UV Detector (tr) B->C D Flow through Column 2 (1.5tr) C->D E Valve Switches (Position A to B) D->E F Re-cycle through Columns 1 & 2 E->F G Valve Switches (Position B to A) F->G H Repeat for N cycles G->H I Fraction Collection H->I

Alternate-Pump R-HPLC Workflow

Key Scientific Conclusions

  • Established Prodrug Relationship: 4-AcO-EPT is conclusively identified as a prodrug for the active metabolite 4-HO-EPT [1] [3].
  • Superior Hydrolysis Kinetics: The hydrolysis of 4-AcO-EPT to its active form occurs at a significantly faster rate than the dephosphorylation of psilocybin [1].
  • Critical Need for High-Purity Analysis: Achieving high purity (≥99.5%) for such compounds requires advanced chromatographic techniques like alternate-pump R-HPLC, as single-column methods may be insufficient [4].
  • Defined Receptor Activation: The high in vitro and in vivo 5-HT2A receptor potency of the metabolite 4-HO-EPT confirms the serotonergic mechanism of action [2] [3].

References

Receptor Binding and Functional Profile of 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Receptor Binding Profile (Ki, nM) [1] The inhibition constant (Ki) indicates binding affinity; a lower value signifies stronger binding.

Receptor 4-AcO-EPT Ki (nM) Notes
5-HT1A >10,000 [2] Negligible affinity
5-HT1B 31–305 [3] Moderate affinity
5-HT1D 19–36 [3] Moderate to high affinity
5-HT1E 44–52 [3] Moderate affinity
5-HT2A 6.0–340 [3] Primary site of psychedelic action; wide affinity range
5-HT2B 4.6–410 [3] Varies significantly by study
5-HT2C 10–141 [3] Moderate affinity
5-HT5A 70–84 [3] Lower affinity
5-HT6 57–72 [3] Moderate affinity
5-HT7 3.5–72 [3] High to moderate affinity

Table 2: Functional Activity at Key Receptors [4] EC50 is the half-maximal effective concentration; Emax is the maximal efficacy.

Receptor Functional Assay (EC50, nM) Notes
5-HT2A 24.0 nM (EC50) [4] Agonist; significantly less potent than its metabolite 4-HO-EPT (EC50 = 4.24 nM)
5-HT1A 853 – >3,160 nM (EC50) [3] Very weak partial agonist (Emax = 0.7%)

Experimental Protocols for Pharmacological Profiling

For researchers looking to replicate or extend these findings, here are summaries of key experimental methodologies derived from the literature.

1. Radioligand Competitive Binding Assay [1] [2] This protocol is used to determine the Ki values presented in Table 1.

  • Purpose: To measure a compound's affinity for various receptors.
  • Key Steps:
    • Membrane Preparation: Use cell membranes expressing the human clone of the target receptor (e.g., 5-HT2A).
    • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT2A) and varying concentrations of the test compound (4-AcO-EPT).
    • Filtration and Measurement: Filter the mixture to separate membrane-bound radioactivity from free radioactivity. Measure the bound radioligand using a scintillation counter.
    • Data Analysis: Determine the concentration of 4-AcO-EPT that displaces 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay for 5-HT2A Agonism [4] This protocol is used to determine functional EC50 values, as shown in Table 2.

  • Purpose: To measure the ability of a compound to activate a receptor and initiate a downstream signaling event.
  • Key Steps:
    • Cell Line: Use a cell line (e.g., HEK293) engineered to stably express the human 5-HT2A receptor.
    • Signal Detection: Employ a fluorescent or luminescent assay to measure the accumulation of intracellular second messengers (e.g., inositol phosphates) or the mobilization of calcium (Ca²⁺ mobilization assay).
    • Dose-Response: Treat cells with a range of concentrations of 4-AcO-EPT, its active metabolite 4-HO-EPT (as a positive control), and a vehicle (as a negative control).
    • Data Analysis: Generate a dose-response curve from the signal data and calculate the EC50 value, which represents the potency of the compound.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the established prodrug pathway of 4-AcO-EPT and a generalized workflow for its pharmacological characterization.

G Prodrug 4-AcO-EPT (Prodrug) Esterase Esterase Enzyme Prodrug->Esterase  Administration Metabolite 4-HO-EPT (Active Metabolite) Esterase->Metabolite  Hydrolysis Receptor 5-HT2A Serotonin Receptor Metabolite->Receptor  Binds to Effect Cellular Response (e.g., Ca²⁺ release) Receptor->Effect  Activates

Diagram 1: 4-AcO-EPT acts as a prodrug, metabolized to the active 4-HO-EPT which activates the 5-HT2A receptor. [4] [3]

G Start Compound: 4-AcO-EPT Binding Primary Competition Binding Screen Start->Binding 10μM screen across 50+ targets Functional Functional Activity Assay Start->Functional Dose-response on 'hit' receptors (e.g., 5-HT2A) Analysis Data Analysis Binding->Analysis Identify 'hit' targets (>50% inhibition) Functional->Analysis Determine potency and efficacy Result Ki, EC50, Emax Analysis->Result

Diagram 2: Key steps for comprehensive pharmacological profiling of a novel compound. [1]

Key Research Implications

  • Prodrug Nature: The significantly higher potency (lower EC50) of its metabolite, 4-HO-EPT, confirms that 4-AcO-EPT functions primarily as a prodrug [4]
  • Complex Polypharmacology: The binding profile shows activity at numerous 5-HT receptors beyond 5-HT2A, suggesting a complex mechanism of action that may contribute to its overall subjective and therapeutic effects [3] [1]
  • Importance of Structural Confirmation: Research highlights that the exact salt form of these compounds (e.g., fumarate vs. hydrofumarate) can be misassigned without techniques like single-crystal X-ray diffraction, which is critical for precise pharmacological characterization [4]

References

Available Information on a Related Compound: 4-AcO-DMT

Author: Smolecule Technical Support Team. Date: February 2026

The search results provide detailed information on 4-AcO-DMT (Psilacetin), which is a synthetic tryptamine and a prodrug of psilocin, similar to the classical psychedelic psilocybin [1] [2]. Here is a summary of its key properties, structured as requested.

Property Description for 4-AcO-DMT
Chemical Name 4-acetoxy-N,N-dimethyltryptamine [2]
Other Names Psilacetin, O-Acetylpsilocin, "synthetic shrooms" [2]
Drug Class Serotonergic psychedelic; hallucinogen; serotonin receptor agonist [2]
Routes of Administration Oral, intravenous, intranasal, rectal [2]
Molecular Formula C14H18N2O2 [2]
Molar Mass 246.310 g·mol-1 [2]
Melting Point 172 to 173 °C (342 to 343 °F) [2]
Legal Status (US) Not explicitly scheduled; likely illegal under the Federal Analogue Act [2]
Key Pharmacological Action Prodrug of psilocin; acts as non-selective agonist of serotonin receptors (e.g., 5-HT2A) [2]
Subjective Effects Similar to psilocybin mushrooms; user reports note visual effects, potential for less body load/nausea [2]. No controlled clinical studies confirm effects [2].
Research Status Suggested as a research alternative to psilocybin [2]; no clinical trials on human subjects conducted [1] [2].

Pharmacological Pathway of 4-AcO-DMT

Since specific signaling pathways for 4-AcO-EPT are unavailable, the diagram below illustrates the known metabolism and primary receptor activity of its analogue, 4-AcO-DMT. This provides a conceptual model that may share similarities with other 4-Acetoxy-tryptamines.

G A 4-AcO-DMT (Prodrug) B Enzymatic deacetylation A->B C Psilocin (4-HO-DMT) Active Metabolite B->C D Serotonin Receptors (5-HT2A, etc.) C->D Agonism E Psychedelic Effects (Perception, Cognition) D->E

Diagram: 4-AcO-DMT is a prodrug metabolized to psilocin, which activates serotonin receptors to produce effects.

References

The Chemical Identity of 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

Before discussing metabolism, it is critical to define the exact substance . A 2023 crystal structure study revealed that the material often referred to in research as "4-AcO-EPT fumarate" has a specific and unexpected composition [1].

The table below summarizes the key structural findings:

Characteristic Description
Systematic Name Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]
Asymmetric Unit One 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]
Significance The crystalline form is neither a simple fumarate nor hydrofumarate salt, highlighting the necessity of analytical techniques like X-ray crystallography for accurate identification in research samples [1].

Inferred Metabolic Pathway

While direct studies on 4-AcO-EPT are lacking, its metabolism can be inferred from robust data on its well-known analogue, 4-AcO-DMT (psilacetin). 4-AcO-DMT is consistently identified as a prodrug for the active metabolite psilocin (4-HO-DMT) [2]. The primary metabolic step for such 4-acetoxy tryptamines is believed to be hydrolysis by esterases. This same logic applies to 4-AcO-EPT, which is hypothesized to be a prodrug for 4-HO-EPT [1].

The following diagram illustrates the inferred metabolic pathway for 4-AcO-EPT based on this prodrug model:

G AcO_EPT 4-AcO-EPT (Prodrug) Esterases Esterase Enzymes AcO_EPT->Esterases Ingestion HO_EPT 4-HO-EPT (Active Metabolite) Esterases->HO_EPT Hydrolysis Acetic_Acid Acetic Acid Esterases->Acetic_Acid

This proposed pathway is supported by several lines of evidence:

  • Prodrug Mechanism: Research on 4-AcO-DMT confirms it acts as a prodrug for psilocin, with hydrolysis being the key step [2]. The same principle is cited for 4-AcO-EPT [1].
  • Enzymatic Hydrolysis: A 2024 study on the related compound 4-AcO-DET investigated its metabolism using a pooled human liver S9 fraction (pHLS9), a standard model for human phase I metabolism. The study identified several phase I metabolites and two phase II metabolites, confirming that human metabolic systems process these compounds [3].
  • Receptor Binding Data: Competitive binding assays show that 4-HO-EPT (the deacetylated metabolite) binds to many more receptors and with significantly greater strength than 4-AcO-EPT, confirming that deacetylation is necessary for full pharmacological activity [1].

Recommended Experimental Protocols

To empirically determine the metabolism of 4-AcO-EPT, the following methodologies, based on studies of analogous substances, are recommended.

In Vitro Metabolism Workflow

The diagram below outlines a standard workflow for studying the in vitro metabolism of a new psychoactive substance like 4-AcO-EPT:

G Step1 1. Incubation with Pooled Human Liver S9 Fraction Step2 2. Sample Analysis via Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) Step1->Step2 Step3 3. Metabolite Identification Step2->Step3 Step4 4. Enzyme Phenotyping using Recombinant Human Cytochrome P450 (CYP) Isozymes Step2->Step4 For major metabolites

Key Protocol Details:

  • Incubation System: Use pooled human liver S9 fraction (pHLS9) supplemented with co-factors (e.g., NADPH) to simulate human hepatic metabolism [3].
  • Analytical Technique: Employ LC-HRMS/MS for the separation and high-resolution identification of parent compounds and their metabolites [3].
  • Enzyme Mapping: Incubate 4-AcO-EPT with specific, recombinant human CYP isozymes (e.g., CYP2D6, CYP3A4) to identify which enzymes are responsible for the initial oxidative metabolic steps [3].
In Vivo Model and Cytotoxicity Assessment
  • In Vivo Model: The zebrafish larvae (ZL) model is a validated system for studying the in vivo metabolism of new psychoactive substances. Compounds can be introduced via microinjection or immersion bath, with metabolites subsequently identified in larval homogenates using LC-HRMS/MS [3].
  • Cytotoxicity Screening: A multiparametric, fluorescence-based high-content screening (HCS) assay on human hepatoma cell lines (e.g., HepG2) can be used to assess cellular toxicity. This can be combined with CYP enzyme inhibition (e.g., using 1-aminobenzotriazole/ABT) to investigate metabolism-dependent toxicity [3].

Summary and Research Implications

The table below consolidates the key information and research gaps regarding 4-AcO-EPT:

Aspect Status for 4-AcO-EPT Evidence from Related Compounds
In Vivo Metabolism Not directly studied 4-AcO-DET metabolized in zebrafish and human liver models [3].
Prodrug Hypothesis Highly likely (for 4-HO-EPT) 4-AcO-DMT is a known prodrug for psilocin [2]; 4-AcO-EPT binding data supports this [1].
Metabolite Identification No specific data available Multiple phase I and II metabolites identified for 4-AcO-DET [3].
Cytotoxicity Unknown 4-AcO-DET showed no toxicity in HepG2 cells at tested concentrations [3].
  • The exact crystalline form of 4-AcO-EPT used in research has been precisely characterized [1].
  • Its in vivo metabolism remains unstudied, but it is strongly hypothesized to be a prodrug for 4-HO-EPT via esterase-mediated hydrolysis [1].
  • Established experimental protocols from research on 4-AcO-DET and other tryptamines provide a clear roadmap for conducting the necessary metabolic and toxicological studies on 4-AcO-EPT [3].

References

4-AcO-EPT crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Data

The solid-state structure of the title compound has been identified as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]. The following tables summarize the core crystallographic data.

Table 1: Crystal System and Refinement Details [1]

Parameter Detail
Crystal System Triclinic
Space Group P1
Temperature 297 K
a, b, c (Å) 8.7642 (8), 10.8653 (9), 12.6564 (11)
α, β, γ (°) 65.094 (3), 75.354 (3), 76.718 (3)
Cell Volume (ų) 1047.12 (16)
Z 2
Radiation Type Mo Kα

Table 2: Key Structural Features and Hydrogen Bonding [1]

Feature Description
Asymmetric Unit One C17H25N2O2+ cation, 0.5 C4H2O4²⁻ dianion, 0.5 C4H4O4 molecule
Cation Planarity Indole ring system is near-planar (r.m.s. deviation: 0.018 Å)
Cation Disorder Ethylamino arm and ethyl/propyl groups are disordered
Anion Planarity Fumarate dianion is highly planar (r.m.s. deviation: 0.009 Å)
Hydrogen Bonds N2—H2···O5 and O4—H4A···O6 link components into infinite chains along [001]

Experimental Protocol: Synthesis and Crystallization

The methodology for obtaining the crystals used for the X-ray diffraction study is as follows [1]:

  • Material Source: Crystals of the compound were grown from a sample of '4-AcO-EPT fumarate' obtained from the commercial supplier ChemLogix.
  • Crystallization Method: The crystals were grown via slow evaporation of an aqueous solution of the obtained material.

Structural Insights and Workflow

The determination of this precise structure clarifies previous mischaracterizations. The following diagram outlines the key relationships and experimental workflow that led to this finding.

G Workflow: From Characterization Problem to Structural Clarification of 4-AcO-EPT start Prior In-Vivo/In-Vitro Studies problem Chemical Characterization Confusion (1:1 vs 2:1 salt) start->problem Molecular weight discrepancy method Definitive Structure Determination problem->method Motivation technique Single-Crystal X-ray Diffraction method->technique Technique finding Revealed Fumarate–Fumaric Acid Adduct Structure technique->finding Result impact Corrected prior error, ensuring downstream data integrity finding->impact Impact

This research highlights that the compound is neither a simple fumarate nor a hydrofumarate salt, but a more complex fumarate–fumaric acid adduct [1] [2]. This precise characterization is critical as prior misassignment as a hydrofumarate had compromised downstream scientific data [2].

Significance in Tryptamine Research

This structural elucidation is significant for several reasons:

  • SAR and Prodrug Development: 4-AcO-EPT is a synthetic analogue of psilocybin, differing in its 4-position ester (acetoxy vs. phosphoryloxy) and its N-alkyl substituents (ethyl-propyl vs. dimethyl). These modifications aim to fine-tune the molecule's properties, such as the rate of hydrolysis to its active metabolite, 4-HO-EPT [1] [2].
  • Importance of Accurate Characterization: This study underscores that full crystallographic characterization is often necessary to determine the exact composition of crystalline tryptamine salts, which can be unexpectedly complex [1].

References

Hydrogen Bonding in a Structural Analogue: 4-AcO-DMT Fumarate

Author: Smolecule Technical Support Team. Date: February 2026

The solid-state structure of 4-AcO-DMT Fumarate reveals a network of hydrogen bonds crucial for crystal packing [1]. The quantitative geometry of these interactions is summarized below.

Table 1: Hydrogen-Bond Geometry for 4-AcO-DMT Fumarate [1]

D–H···A Interaction D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1···O4i 0.86(3) 2.03(3) 2.87(1) 165(3)
O6–H6a···O4ii 0.99(3) 1.56(3) 2.55(2) 178(2)
N2–H2···O3 0.90(2) 1.80(2) 2.69(2) 168(2)

Symmetry codes: (i) 1 – x, ½ + y, ½ – z; (ii) x, –1 + y, z

These hydrogen bonds link the 4-AcO-DMT cations and fumarate anions into infinite chains along the [010] crystal direction [1]. The following diagram illustrates this supramolecular assembly.

G Fumarate1 Fumarate Anion Cation1 4-AcO-DMT Cation Fumarate1->Cation1 N-H···O H-Bond Fumarate2 Fumarate Anion Cation1->Fumarate2 O-H···O H-Bond Cation2 4-AcO-DMT Cation Fumarate2->Cation2 N-H···O H-Bond Fumarate3 Fumarate3 Cation2->Fumarate3 O-H···O H-Bond

Diagram 1: Hydrogen-bonded chain in 4-AcO-DMT fumarate crystal along the b-axis.

Experimental Protocol for Crystal Structure Determination

The hydrogen bonding data for 4-AcO-DMT fumarate was obtained through single-crystal X-ray diffraction (SCXRD) [1]. The methodology is standard for determining the three-dimensional atomic arrangement and intermolecular interactions in a solid compound.

1. Crystallization

  • Method: Slow evaporation.
  • Solvent: Water.
  • Process: A sample was dissolved in an aqueous solution and allowed to evaporate slowly at ambient conditions, yielding colorless crystals suitable for X-ray analysis [1].

2. Data Collection and Refinement

  • Diffractometer: Bruker D8 Venture CMOS.
  • Radiation Source: Mo Kα (λ = 0.71073 Å).
  • Temperature: 296 K (room temperature).
  • Structure Solution: Using intrinsic phasing methods.
  • Refinement: All non-hydrogen atoms were refined anisotropically using full-matrix least squares on F². Hydrogen atoms attached to nitrogen and oxygen were located from experimental data (Fourier difference maps) and refined isotropically [1].

Table 2: Key Crystallographic Data for 4-AcO-DMT Fumarate [1]

Parameter Value
Empirical Formula C₁₈H₂₂N₂O₆
Formula Weight 362.37 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 13.023(1), 7.4823(6), 19.102(2)
β (°) 103.251(3)
Volume (ų) 1811.8(3)
Z 4

How to Obtain Data for 4-AcO-EPT

The direct structural data for 4-AcO-EPT is not available in the searched literature. To acquire this information, the following approaches are recommended:

  • Perform a New SCXRD Study: The most straightforward method is to crystallize 4-AcO-EPT (likely as a salt like fumarate for stability) and determine its structure using SCXRD, following the protocol above [1].
  • Explore Computational Chemistry: Use in-silico methods like molecular docking or density functional theory (DFT) calculations to model the 3D structure of 4-AcO-EPT and predict its hydrogen-bonding patterns with biological targets [2].

The experimental workflow for determining a crystal structure is summarized below.

G Start Purified Compound (e.g., 4-AcO-EPT Fumarate) A Crystallization (Slow Evaporation) Start->A B Mount Crystal on Diffractometer A->B C X-ray Data Collection B->C D Structure Solution & Refinement C->D E Final 3D Structure with H-Bond Metrics D->E

Diagram 2: Key steps for determining hydrogen bonding via single-crystal X-ray diffraction.

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and quantitative pharmacological data for 4-AcO-EPT:

Property Description
Systematic Name 3-[2-(Ethyl(propyl)amino)ethyl]-1H-indol-4-yl acetate [1]
IUPAC Name 3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [2]
Synonyms 4-Acetoxy-N-ethyl-N-propyltryptamine; 4-AcO-EPT [2]
Molecular Formula C₁₇H₂₄N₂O₂ [1] [2]
Molecular Weight 288.39 g/mol [2]
Salt Form Typically studied as a fumarate salt [3]. The crystalline form is bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [4].
Pharmacological Parameter Value / Finding Experimental Context
5-HT2A Receptor EC₅₀ (Human) 24.0 nM (4-AcO-EPT); 2.42 nM (4-HO-EPT) [4] Calcium mobilization assay, measuring agonist-induced intracellular calcium release as a proxy for receptor activation [3].
5-HT2B Receptor EC₅₀ (Human) 2.4 nM (4-AcO-EPT); 2.53 nM (4-HO-EPT) [4] Same as above.
5-HT2C Receptor EC₅₀ (Human) 30.3 nM (4-AcO-EPT); 6.28 nM (4-HO-EPT) [4] Same as above.
In Vivo Behavioral Potency (ED₅₀) ~3.2 mg/kg (4-AcO-EPT, IP); ~1.8 mg/kg (4-HO-EPT, IP) [3] Head-twitch response (HTR) in C57BL/6J mice. The HTR is a behavioral proxy in rodents for psychedelic effects in humans [3].

Experimental Protocols and Research Data

Pharmacological Assay Methodology

The following workflow outlines a standard protocol for evaluating the functional activity of 4-AcO-EPT at serotonin receptors:

G A Cell Culture & Plating B Recombinant HEK293 cells (Express h5-HT2A/2B/2C) A->B C Seed cells into assay plates B->C D Dye Loading C->D E Add calcium-sensitive dye to cells D->E F Compound Application E->F G Apply test compounds (4-AcO-EPT, 4-HO-EPT, control) F->G H Calcium Mobilization Measurement G->H I Measure fluorescence in real-time H->I J Data Analysis I->J K Calculate EC₅₀ & Emax from dose-response curves J->K

Experimental workflow for receptor activation assays.

Key details of the protocol based on the cited research include:

  • Cell Line: The assay is performed using recombinant cell lines, such as HEK293 cells, engineered to stably express the human 5-HT2A, 5-HT2B, or 5-HT2C receptors [3].
  • Measurement: Agonist-induced intracellular calcium release is measured using a calcium-sensitive fluorescent dye. The change in fluorescence upon compound application is recorded in real-time [3].
  • Data Interpretation: A concentration-response curve is generated. The EC₅₀ (half-maximal effective concentration) represents the potency of the compound, while the E_max (maximal efficacy) indicates how effectively it activates the receptor compared to a full agonist like serotonin [3].
In Vivo Behavioral Assessment

The head-twitch response (HTR) in mice is a primary behavioral model for predicting 5-HT2A receptor activation and psychedelic potential in humans [3]. The typical protocol involves:

  • Animals: Male C57BL/6J mice (6–8 weeks old), housed under a reversed light-cycle [3].
  • Drug Administration: Test compounds are dissolved in isotonic saline and administered intraperitoneally (IP) at a volume of 5 mL/kg [3].
  • Behavioral Scoring: Following injection, mice are placed in observation chambers, and head twitches are counted, typically by a trained observer who is blind to the treatment groups [3].

Metabolic and Signaling Pathways

The diagram below illustrates the established metabolic pathway and primary mechanism of action for 4-AcO-EPT:

G A 4-AcO-EPT (Prodrug) B Esterase Hydrolysis (in vivo) A->B Deacetylation C 4-HO-EPT (Active Metabolite) B->C D 5-HT2A Receptor C->D Agonist Binding E Gq Protein Activation D->E F Calcium Mobilization & Cellular Signaling E->F

Metabolic activation and signaling pathway of 4-AcO-EPT.

Key insights from research on these pathways:

  • Prodrug Metabolism: 4-AcO-EPT acts as a prodrug and is rapidly deacetylated in the body by esterase enzymes to form the active metabolite 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) [4] [3].
  • Receptor Agonism: The active metabolite, 4-HO-EPT, is a potent agonist at the 5-HT2A receptor, which is considered the primary target for its psychedelic effects. Activation of this receptor stimulates Gq proteins, leading to phospholipase C activation, production of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores [3].
  • Behavioral Correlation: The activation of the 5-HT2A receptor is directly responsible for inducing the head-twitch response in mice, a behavior that is highly correlated with the psychedelic potential of a compound in humans [3].

Research and Safety Considerations

  • Legal Status: 4-AcO-EPT is not explicitly scheduled in some jurisdictions but may be considered illegal under analog laws if intended for human consumption [5].
  • Toxicity Data: The search results do not provide specific toxicology or safety data for 4-AcO-EPT. A comprehensive risk assessment requires further studies.
  • Handling: For research purposes, standard safety protocols for handling psychoactive substances should be followed, including the use of appropriate personal protective equipment.

References

Chemical Characterization of 4-AcO-EPT Fumarate

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed information comes from a recent publication by CaaMTech in collaboration with academic scientists, which clarifies the precise crystalline structure of this compound [1].

  • Key Finding: The crystal structure is characterized as "Bis(4-acetoxy-N-ethyl-N–n-propyltryptammonium) fumarate–fumaric acid (1/1)" [1]. This means the salt form is a unique adduct where a fumarate salt is co-crystallized with a molecule of fumaric acid. This level of detail was previously misunderstood, as these compounds were often mischaracterized simply as hydrofumarates [1].
  • Structural Significance: The research highlights that replacing the dimethyltryptamine (DMT) group in psilocybin with an ethylpropyltryptamine (EPT) group, and the phosphoryloxy ester with an acetoxy (AcO) group, creates a new molecule with unique pharmacological properties and a different hydrolysis rate to its active metabolite [1].

Summary of Quantitative & Structural Data

The following table consolidates the available structural and chemical data for 4-AcO-EPT fumarate.

Property Description
Systematic Name Bis(4-acetoxy-N-ethyl-N–n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]
Chemical Family Tryptamine (4-Acetoxy substituted dialkyl tryptamine) [1]
Salt Form Fumarate salt co-crystallized with a fumaric acid molecule (a fumarate fumaric acid adduct) [1]

| Core Structural Modifications | • Alkyl Group: Ethylpropyltryptamine (EPT) instead of Dimethyltryptamine (DMT) • 4-position Ester: Acetoxy (AcO) instead of Phosphoryloxy (PO) [1] | | Primary Research Application | Investigation of novel tryptamine prodrugs and structure-activity relationships (SAR) for therapeutic development [1] |

Experimental Characterization & Workflow

The primary methodology used for the definitive characterization of this compound was crystallography [1]. The general workflow for such a characterization process can be visualized as follows:

G start Sample: 4-AcO-EPT Fumarate step1 Crystallization start->step1 step2 X-ray Diffraction Data Collection step1->step2 Single Crystal step3 Structure Solution & Refinement step2->step3 Diffraction Data step4 Structural Analysis & Adduct Identification step3->step4 Atomic Model result Precise Molecular Structure: Fumarate-Fumaric Acid Adduct step4->result Clarification

Diagram of the crystallographic characterization workflow for definitive salt form identification.

Relationship to Broader Tryptamine Research

The characterization of 4-AcO-EPT is part of a broader effort to engineer improved psychedelic therapeutics. Its relationship to other well-known tryptamines helps contextualize its place in structure-activity relationship (SAR) studies.

G cluster_prodrug Prodrug Pathway (Slower In Vivo Hydrolysis) cluster_analog Synthetic Analog (Faster In Vivo Hydrolysis) base Psilocin (4-HO-DMT) psilocybin Psilocybin (4-PO-DMT) base->psilocybin Phosphorylation psilacetin Psilacetin (4-AcO-DMT) base->psilacetin Acetylation psilocybin->base  In Vivo Hydrolysis (Dephosphorylation) psilacetin->base  In Vivo Hydrolysis (Deacetylation) mod Alkyl Chain Modification (DMT → EPT) psilacetin->mod target 4-AcO-EPT (Fumarate Salt) mod->target

Diagram of structural relationships between 4-AcO-EPT and related tryptamines like psilocybin.

Limitations of Available Data

It is important to note the limitations of the current search results:

  • No Detailed Experimental Protocols: While the use of crystallography is mentioned [1], the search results do not contain the detailed, step-by-step experimental protocols (e.g., specific instrumentation parameters, crystallization conditions, full synthetic procedure) that you requested.
  • Limited Quantitative Data: The available data is primarily structural and qualitative. I did not find quantitative data on metrics such as solubility, melting point, spectral data (NMR, MS), or binding affinity in the retrieved results.
  • Commercial and General Sources: Other search results were either commercial listings for the compound [2] [3] or discussed general psychedelic effects of related substances like 4-AcO-DMT rather than the specific characterization of 4-AcO-EPT [4] [5].

References

What Information is Available

Author: Smolecule Technical Support Team. Date: February 2026

The search results primarily provide foundational chemical and structural information about 4-AcO-EPT, but no thermal stability data.

  • Chemical Identification: The IUPAC name is confirmed as 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate, with a molecular formula of C17H24N2O2 [1] [2] [3].
  • Structural Data: A single-crystal X-ray diffraction study confirmed the molecular structure of one of its salt forms, bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]. This provides a definitive atomic-level structure but does not include thermal analysis.
  • Context as a Prodrug: The compound is understood to be a synthetic tryptamine and a putative prodrug for 4-HO-EPT (4-hydroxy-N-ethyl-N-n-propyltryptamine), analogous to how 4-AcO-DMT (psilacetin) is a prodrug for psilocin [4] [5].

Proposed Experimental Pathway for Thermal Analysis

In the absence of pre-existing data, determining the thermal stability of 4-AcO-EPT would require original experimental work. The following workflow outlines the key methodologies employed in pharmaceutical development for this purpose.

G cluster_0 Thermal Degradation Pathway Sample Preparation Sample Preparation Thermal Stress Thermal Stress Sample Preparation->Thermal Stress Isothermal Stress Testing (IST) Isothermal Stress Testing (IST) Sample Preparation->Isothermal Stress Testing (IST) Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Sample Preparation->Thermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) Sample Preparation->Differential Scanning Calorimetry (DSC) Analytical Techniques Analytical Techniques Thermal Stress->Analytical Techniques Stressed Samples Data Analysis Data Analysis Analytical Techniques->Data Analysis Dehydroacetylation to Oxindole Dehydroacetylation to Oxindole Data Analysis->Dehydroacetylation to Oxindole N-Oxide Formation N-Oxide Formation Data Analysis->N-Oxide Formation Ester Hydrolysis Ester Hydrolysis Data Analysis->Ester Hydrolysis HPLC-UV/PDA HPLC-UV/PDA Isothermal Stress Testing (IST)->HPLC-UV/PDA Mass Loss Profile Mass Loss Profile Thermogravimetric Analysis (TGA)->Mass Loss Profile Melting Point & Decomposition Melting Point & Decomposition Differential Scanning Calorimetry (DSC)->Melting Point & Decomposition Degradation Products & Kinetics Degradation Products & Kinetics HPLC-UV/PDA->Degradation Products & Kinetics Volatility & Decomposition Volatility & Decomposition Mass Loss Profile->Volatility & Decomposition Thermal Events Thermal Events Melting Point & Decomposition->Thermal Events

Experimental workflow for thermal stability assessment of 4-AcO-EPT.

The table below details the purpose and key outcomes for each of the primary analytical techniques illustrated in the workflow.

Analytical Technique Primary Purpose Key Measurable Outcomes
Thermogravimetric Analysis (TGA) Measures mass change vs. temperature/time. Decomposition onset temperature, moisture/solvent content, thermal stability thresholds [6].
Differential Scanning Calorimetry (DSC) Measures heat flow difference vs. temperature. Melting point, glass transition, recrystallization, heat of decomposition, purity [6].
Isothermal Stress Testing (IST) Stability under controlled, elevated temperatures. Degradation kinetics, identity of major degradants, preliminary shelf-life prediction.
HPLC-UV/PDA/MS Separate & identify decomposition products. Degradation profile, structural elucidation of degradants, quantification of parent compound loss.

Research Recommendations

Given the current data gap, here are specific actions you can take to acquire the necessary information:

  • Conduct Original Experiments: The most direct path is to perform the thermal analyses outlined above. This requires access to analytical chemistry laboratories equipped with TGA, DSC, and HPLC-MS instruments.
  • Consult Specialized Databases: Search commercial chemical databases (e.g., TOXNET, Reaxys) or regulatory documents that may contain proprietary data not indexed in general web searches.
  • Review Analogous Compounds: As a practical starting point, investigate the published thermal data for structurally related compounds like psilacetin (4-AcO-DMT) [4] and other 4-acetoxytryptamines [1]. While not identical, their decomposition pathways (e.g., deacetylation, oxidation) can provide valuable hypotheses for how 4-AcO-EPT might behave.

References

Structural Characterization & Identification

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study definitively characterized the solid-state structure of a compound described in earlier research as '4-AcO-EPT fumarate' [1]. The key finding was that the material studied was neither a simple fumarate nor hydrofumarate salt, but a more complex adduct.

  • Chemical Composition: The crystallized compound was identified as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1].
  • Asymmetric Unit: The crystal's asymmetric unit consists of one 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1].
  • Research Implications: This finding highlights a potential point of confusion in the literature and underscores the necessity of single-crystal X-ray diffraction for unambiguously determining the exact composition and salt form of crystalline tryptamines used in experimental studies [1].

Pharmacological Profile & In Vitro Activity

4-AcO-EPT is investigated as a prodrug for its active metabolite, 4-HO-EPT. The table below summarizes in vitro functional data comparing the two compounds [2].

Compound 5-HT2A Receptor EC₅₀ (nM) Description
4-HO-EPT 4.24 nM Active metabolite; potent agonist at serotonin receptors [2].
4-AcO-EPT 24.0 nM Ester prodrug; shows weaker direct receptor activity in vitro [2].

The significant increase in 5-HT₂ₐ potency for the deacetylated metabolite (4-HO-EPT) supports the prodrug hypothesis, suggesting 4-AcO-EPT requires metabolic activation in vivo to exert its primary psychedelic effects [2].

In Vivo Behavioral Activity

In vivo studies confirm that 4-AcO-EPT produces behaviors in mice that are characteristic of serotonergic psychedelics, consistent with 5-HT₂ₐ receptor activation [2].

  • Head-Twitch Response (HTR): The compound induces the head-twitch response in C57BL/6J mice, a behavioral proxy widely used to predict psychedelic effects in humans [2].
  • Contrast with In Vitro Data: The observation that 4-AcO-EPT induces HTR with similar potency to its active metabolite, despite its lower in vitro efficacy, provides further evidence that it acts as a prodrug that is rapidly converted to 4-HO-EPT in a living system [2].

Metabolic & Signaling Pathways

Based on the pharmacological data, 4-AcO-EPT acts as a prodrug that is metabolized into its active form, which then modulates neural activity through the serotonin system. The following diagram illustrates this pathway and its primary behavioral output.

G A 4-AcO-EPT (Prodrug) B Esterase Hydrolysis A->B C 4-HO-EPT (Active Metabolite) B->C D Agonism at 5-HT₂ₐ Receptor C->D E Altered Neural Activity D->E F Behavioral Output (Head-Twitch Response) E->F

Research Summary

The available data positions 4-AcO-EPT as a synthetic tryptamine prodrug with a pharmacological profile typical of classic serotonergic psychedelics. Its key characteristics are:

  • Mode of Action: Serves as a prodrug for the potent 5-HT₂ₐ receptor agonist 4-HO-EPT [2].
  • Behavioral Effect: Elicits the head-twitch response in mice, confirming its psychedelic-like activity in vivo [2].
  • Chemical Identity: The exact form of the compound in research settings can be a specific fumarate-fumaric acid adduct, which is critical for accurate molecular and pharmacological characterization [1].

References

Comprehensive Technical Guide to 4-AcO-EPT: Chemistry, Pharmacology, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) represents a synthetic tryptamine compound emerging in psychedelic research with potential significance for neuropsychiatric therapeutics. As an analog of the naturally occurring psychedelic compound psilocybin, 4-AcO-EPT belongs to a class of 4-substituted tryptamines that have recently gained attention for their unique pharmacological properties and potential research applications. The compound functions as a putative prodrug for the active metabolite 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine), which exhibits potent agonist activity at serotonin receptors, particularly the 5-HT(_{2A}) subtype [1] [2].

The structural characteristics of 4-AcO-EPT include a tryptamine backbone with specific modifications that differentiate it from classical psychedelic tryptamines. The molecular structure features an acetoxy group at the 4-position of the indole ring and N-ethyl-N-propyl substitutions on the terminal amine. These modifications substantially alter the compound's physicochemical properties, receptor binding affinity, functional activity, and metabolic profile compared to its dimethyl analog (psilocin) and other tryptamine derivatives [2]. The systematic name for the compound is 3-[2-(ethylpropylamino)ethyl]-1H-indol-4-yl acetate, with a molecular formula of C({17})H({24})N({2})O({2}) and a molecular weight of 288.39 g/mol [3].

Table 1: Fundamental Chemical Properties of 4-AcO-EPT

Property Specification
IUPAC Name 3-[2-(Ethylpropylamino)ethyl]-1H-indol-4-yl acetate
Chemical Formula C({17})H({24})N({2})O({2})
Molecular Weight 288.39 g/mol
CAS Number Not formally assigned
Synonym 4-Acetoxy-N-ethyl-N-propyltryptamine
Storage Conditions Stable at room temperature when protected from light and moisture

The interest in 4-AcO-EPT arises from both fundamental neuroscience research and the growing investigation of psychedelic compounds for treating various neuropsychiatric conditions, including treatment-resistant depression, substance use disorders, and end-of-life anxiety [1]. Unlike classical psychedelics with extensive historical use, 4-AcO-EPT represents a more recently characterized research compound with limited but growing scientific investigation. Its appearance on the research chemical market and in certain commercial products has highlighted the need for rigorous scientific characterization to understand its pharmacological profile and potential research applications [4] [5].

Synthesis and Chemical Characterization

Synthetic Routes and Optimization

The synthesis of 4-AcO-EPT follows general tryptamine functionalization strategies, typically beginning with a 4-hydroxyindole precursor or through direct modification of psilocin analogs. The original synthetic pathway for 4-acetoxytryptamines was first established by Albert Hofmann in 1963 during his investigation of psilocybin analogs [4] [6]. Modern optimized syntheses, such as that published by David Nichols in 1999, have improved yield and purity through careful control of reaction conditions and protection strategies [4] [6]. The synthetic approach generally involves: (1) preparation of the 4-hydroxyindole core structure; (2) N-alkylation to introduce the ethyl and propyl substituents; and (3) selective acetylation of the 4-hydroxy group using acetic anhydride or acetyl chloride under controlled conditions [2] [6].

The N-alkylation step represents a critical point of optimization in the synthesis, as the introduction of asymmetrical N-ethyl-N-propyl groups requires careful selection of alkylating agents and reaction conditions to minimize side products. Research indicates that employing sodium cyanoborohydride reductive amination conditions with appropriate ketone or aldehyde precursors typically yields the desired N-ethyl-N-propyl substitution pattern with satisfactory efficiency [2]. Final purification often involves column chromatography or recrystallization to achieve high chemical purity (>95%) required for research applications [2].

Analytical Characterization and Crystallography

Comprehensive analytical characterization of 4-AcO-EPT has revealed important structural insights, particularly regarding its salt forms. Recent single-crystal X-ray diffraction studies have demonstrated that the commonly available "4-AcO-EPT fumarate" actually exists as a bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate-fumaric acid complex rather than a simple fumarate salt [1]. This structural clarification has significant implications for accurate quantitative dosing in research settings, as the molecular weight differs substantially from simple salt formulations.

Table 2: Summary of Analytical Characterization Data

Analytical Method Key Findings
X-ray Crystallography Revealed fumarate-fumaric acid complex with triclinic crystal system, P1 space group
NMR Spectroscopy Confirmed 1:1 ratio of tryptamine to fumaric acid equivalent; characteristic indole proton signals
Mass Spectrometry Molecular ion peak at m/z 288.39 consistent with molecular formula
HPLC Purity Analysis >95% purity reported for research samples

The crystallographic analysis shows that the asymmetric unit contains one 4-acetoxy-N-ethyl-N-n-propyltryptammonium cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]. The indole ring system is nearly planar with a root-mean-square deviation of 0.018 Å from planarity. The ethylamino arm exhibits disorder over two orientations, which researchers have characterized with occupancy ratios of 0.895:0.105 [1]. In the extended structure, the components form infinite one-dimensional chains propagating along the [001] direction through a series of N-H⋯O and O-H⋯O hydrogen bonds, creating a stable crystalline lattice [1].

This precise structural characterization addresses previous mischaracterization in the literature, where the compound was often incorrectly described as a hydrofumarate salt [7] [1]. Such fundamental characterization errors can propagate through all subsequent research, compromising pharmacological and metabolic data. The clarified structural information enables more accurate dosing in experimental protocols and facilitates correlation between chemical structure and biological activity [1].

Pharmacology and Mechanism of Action

In Vitro Functional Activity

4-AcO-EPT exhibits a characteristic pharmacological profile of serotonergic psychedelics, acting primarily as a 5-HT(_{2A}) receptor agonist. Calcium mobilization assays conducted in vitro demonstrate that 4-AcO-EPT functions as a partial agonist at human 5-HT({2A}) receptors, with an reported EC({50}) value of 24.0 nM [1]. The compound shows similar potency at 5-HT({2B}) receptors but reduced activity at 5-HT({2C}) receptors, a selectivity profile that aligns with other psychedelic tryptamines [2]. Importantly, the O-acetylated form (4-AcO-EPT) demonstrates approximately 10- to 20-fold reduced potency in vitro compared to its deacetylated metabolite (4-HO-EPT), which exhibits an EC({50}) of 4.24 nM at 5-HT({2A}) receptors [1].

Receptor binding studies indicate that 4-HO-EPT (the active metabolite) competes for binding at multiple serotonin receptor subtypes beyond the 5-HT({2}) family, including 5-HT({1A}) and other central nervous system receptors [1]. This promiscuous binding profile is consistent with classical psychedelic tryptamines and may contribute to the complex phenomenological effects observed in vivo. The functional efficacy of 4-AcO-EPT at 5-HT(_{2A}) receptors is characterized by approximately 70-80% of the maximal response elicited by serotonin, typical of partial agonists in this chemical class [2].

In Vivo Behavioral Effects and Prodrug Metabolism

In vivo studies conducted in C57BL/6J mice demonstrate that 4-AcO-EPT induces the characteristic head-twitch response (HTR), a well-validated behavioral correlate of psychedelic effects in rodents [2]. Unlike the in vitro data, the in vivo potency of 4-AcO-EPT is nearly equivalent to its deacetylated analog, with both compounds producing dose-dependent increases in HTR frequency [2]. This discrepancy between in vitro and in vivo potency strongly suggests that 4-AcO-EPT functions primarily as a prodrug that undergoes rapid enzymatic deacetylation to the active metabolite 4-HO-EPT in vivo.

The metabolic conversion of 4-AcO-EPT to 4-HO-EPT is catalyzed by esterases and other hydrolytic enzymes, likely occurring during first-pass metabolism and in systemic circulation [6]. This biotransformation accounts for the similar behavioral effects observed between 4-AcO-EPT and directly administered 4-HO-EPT. Recent research indicates that the acetoxy group hydrolyzes approximately forty times faster than the phosphoryloxy group of psilocybin, potentially leading to more efficient delivery of the active psychedelic compound [1]. This rapid hydrolysis may contribute to reported differences in onset time and overall experience compared to psilocybin.

G compound 4-AcO-EPT enzyme Esterases compound->enzyme Hydrolysis metabolite 4-HO-EPT enzyme->metabolite Conversion receptor_binding Receptor Binding metabolite->receptor_binding Binds to functional_effects Functional Effects: - 5-HT2A Agonism - Calcium Mobilization receptor_binding->functional_effects Activates behavioral_effects Behavioral Output: - Head-Twitch Response functional_effects->behavioral_effects Produces

Figure 1: Metabolic Activation and Pharmacodynamic Pathway of 4-AcO-EPT

Experimental Protocols

Receptor Binding and Functional Assays

Calcium Mobilization Assay: This protocol assesses functional activity of 4-AcO-EPT at serotonin receptors using FLIPR (Fluorescent Imaging Plate Reader) technology [2].

  • Cell Preparation: HEK293 cells stably expressing human 5-HT({2A}), 5-HT({2B}), or 5-HT(_{2C}) receptors are maintained in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Cells are seeded at 25,000 cells/well in black-walled, clear-bottom 96-well plates 24 hours before assay.
  • Dye Loading: Culture medium is removed and replaced with 100 μL of assay buffer (HBSS with 20 mM HEPES, pH 7.4) containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with 2.5 mM probenecid. Cells are incubated for 60 minutes at 37°C.
  • Compound Preparation: 4-AcO-EPT is prepared as a 10 mM stock solution in DMSO and serially diluted in assay buffer to achieve final test concentrations ranging from 0.1 nM to 10 μM (final DMSO concentration ≤0.1%).
  • Calcium Flux Measurement: Following dye loading, cells are placed in FLIPR instrument. Baseline fluorescence is measured (excitation 485 nm, emission 525 nm) for 10 seconds, followed by automated addition of 100 μL of test compound and continued measurement for additional 90 seconds.
  • Data Analysis: Maximum fluorescence intensity (F({max})) after compound addition is normalized to baseline fluorescence (F(_0)). Concentration-response curves are generated by nonlinear regression analysis to determine EC({50}) and E(_{max}) values relative to reference agonist (typically serotonin).

Competitive Receptor Binding Assay: This protocol evaluates affinity of 4-AcO-EPT for various neurotransmitter receptors [2].

  • Membrane Preparation: Cell membranes expressing target receptors are prepared by homogenization in ice-cold Tris-HCl buffer (50 mM, pH 7.4) followed by centrifugation at 40,000 × g for 10 minutes. Membrane pellets are resuspended in assay buffer.
  • Binding Reaction: In a final volume of 500 μL, incubation mixtures contain membrane preparation (50-100 μg protein), radioligand at approximately K(_d) concentration, and increasing concentrations of 4-AcO-EPT (typically 0.1 nM to 100 μM). Nonspecific binding is determined in the presence of 10 μM unlabeled reference ligand.
  • Incubation and Separation: Samples are incubated to equilibrium (typically 60-90 minutes at 25°C), then rapidly filtered through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine using a cell harvester.
  • Quantification: Filter-bound radioactivity is measured by liquid scintillation counting. IC(_{50}) values are determined from competition curves, and K(_i) values are calculated using the Cheng-Prusoff equation.

Table 3: Summary of Key Pharmacological Parameters for 4-AcO-EPT and Related Compounds

Compound 5-HT({2A}) EC({50}) (nM) 5-HT({2B}) EC({50}) (nM) 5-HT({2C}) EC({50}) (nM) HTR ED(_{50}) (mg/kg)
4-AcO-EPT 24.0 Similar to 5-HT(_{2A}) Reduced potency ~3-5 (estimated)
4-HO-EPT 4.24 Similar to 5-HT(_{2A}) Reduced potency ~2-4 (estimated)
Psilocin 6.2 8.5 12.3 0.3
LSD 2.9 7.5 5.7 0.15
In Vivo Behavioral Assessment

Head-Twitch Response (HTR) in Mice: This protocol quantifies the characteristic head-twitch behavior induced by serotonergic psychedelics in mice, serving as a behavioral proxy for human psychedelic effects [2].

  • Animals: Male C57BL/6J mice (6-8 weeks old) are group-housed under standard laboratory conditions with a reversed 12-hour light/dark cycle (lights off at 0700 h). Testing occurs during the dark phase.
  • Drug Preparation: 4-AcO-EPT is dissolved in isotonic saline. For comparison, psilocin is dissolved in water containing 5 mM tartaric acid (pH ~5.0). All solutions are prepared fresh daily and administered intraperitoneally at 5 mL/kg.
  • Dosing Protocol: Mice receive 4-AcO-EPT at doses ranging from 0.3 to 10 mg/kg (expressed as freebase weight). Positive control groups receive psilocin (0.1-3 mg/kg), while vehicle control groups receive saline alone.
  • Behavioral Recording: Immediately after injection, mice are placed individually in clear observation chambers (20 × 20 × 30 cm) and allowed to habituate for 10 minutes. Head-twitch responses are then recorded for 20 minutes using automated head movement detection systems or by trained observers blind to experimental conditions.
  • Data Analysis: HTR frequency is quantified as the total number of characteristic head-twitches occurring during the observation period. Dose-response curves are analyzed by nonlinear regression to determine ED(_{50}) values.
Analytical Quantification Methods

HPLC-MS/MS Analysis of 4-AcO-EPT and Metabolites: This protocol enables precise quantification of 4-AcO-EPT and its metabolites in biological samples [8].

  • Sample Preparation: Biological samples (plasma, brain tissue homogenate) are mixed with 3 volumes of ice-cold acetonitrile containing internal standard (e.g., deuterated analog). Samples are vortexed vigorously for 60 seconds, then centrifuged at 15,000 × g for 10 minutes at 4°C. The supernatant is transferred to autosampler vials for analysis.
  • Chromatographic Conditions:
    • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm)
    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in methanol
    • Gradient: 5% B to 95% B over 8 minutes, hold 2 minutes
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 μL
  • Mass Spectrometric Detection:
    • Ionization: Positive electrospray ionization (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: 4-AcO-EPT: 289.2→190.1 (quantifier), 289.2→145.1 (qualifier)
    • Collision Energies: Optimized for each compound (typically 15-25 eV)
    • Dwell Time: 50 ms per transition
  • Quantification: Calibration curves are prepared using matrix-matched standards (0.1-100 ng/mL). Data are acquired and processed using appropriate mass spectrometry software (e.g., Agilent MassHunter).

Regulatory and Safety Landscape

Legal Status and Regulatory Considerations

The legal status of 4-AcO-EPT exists in a complex regulatory landscape that varies significantly by jurisdiction. In the United States, 4-AcO-EPT likely qualifies as a Schedule I controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813) due to its substantial similarity to Schedule I substances like psilocybin in both chemical structure and purported psychoactive effects [4]. This classification makes it illegal to manufacture, distribute, or possess for human consumption. However, enforcement has been inconsistent, leading to its availability in certain commercial contexts, particularly in products sometimes misleadingly marketed as containing "psychoactive mushrooms" or "mushroom blends" [4] [5].

Internationally, 4-AcO-EPT has been recognized as a New Psychoactive Substance (NPS) by organizations including the United Nations Office on Drugs and Crime (UNODC) and Europol [4]. Despite this recognition, explicit control under international drug conventions remains inconsistent, creating a patchwork of regulations that complicates research and legal commerce. The ambiguity in regulatory frameworks stems partly from the linguistic vagueness of terms like "substantially similar" in analogue laws, which lack precise scientific definition and have been interpreted differently across jurisdictions [4].

Toxicity and Safety Considerations

Comprehensive toxicological data for 4-AcO-EPT remains limited, though its safety profile is generally assumed to parallel that of psilocybin and psilocin due to their structural similarity and shared metabolic pathway [6]. However, important safety concerns have emerged from the unregulated market:

  • Product Adulteration: Products containing 4-AcO-EPT have been found to contain unexpected substances, including other psychoactive compounds like ketamine and amphetamines, as identified by analytical testing [4].
  • Synthesis Byproducts: The manufacturing process may involve solvents and reagents with unknown toxicological profiles, potentially leaving harmful residues in the final product [4].
  • Dosage Inconsistency: Crystallographic studies revealing the complex fumarate-fumaric acid structure of 4-AcO-EPT highlight potential challenges in accurate dosing, particularly when researchers assume a simple salt formulation [1].

Recent public health incidents, such as the 2024 Diamond Shruumz product recall that sickened over 100 people across 28 states, underscore the potential risks associated with inadequately regulated psychoactive products [5]. While the exact causative agent in these incidents remains uncertain, they highlight the critical need for rigorous quality control and safety assessment of research chemicals like 4-AcO-EPT.

G research Research Use legal Legal Status research->legal Regulated by safety Safety Profile research->safety Informed by research_apps Potential Research Applications research->research_apps neuro_tech Neuropsychiatric Therapeutics research->neuro_tech mech_studies Mechanism of Action Studies research->mech_studies analogue_act Federal Analogue Act (US) legal->analogue_act schedule_i Schedule I Classification legal->schedule_i int_reg International Regulations legal->int_reg tox_data Limited Toxicity Data safety->tox_data adulteration Product Adulteration Risk safety->adulteration synthesis_byproducts Synthesis Byproducts safety->synthesis_byproducts

Figure 2: Research, Regulatory, and Safety Considerations for 4-AcO-EPT

Conclusion and Future Research Directions

4-AcO-EPT represents a chemically sophisticated tryptamine derivative with potential value for neuroscience research and psychopharmacology. The compound's defined prodrug characteristics, favorable receptor binding profile, and predictable metabolism to an active psychedelic metabolite make it particularly interesting for methodological studies of serotonin receptor function and psychedelic pharmacology. Recent crystallographic characterization has resolved previous misidentifications of its salt form, enabling more precise quantitative research [1].

Significant research gaps remain regarding the detailed pharmacokinetics, metabolism, and long-term effects of 4-AcO-EPT. Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, excretion) profiling, detailed receptor interaction mapping, and potential therapeutic applications. The complex legal status of 4-AcO-EPT and related tryptamines continues to present challenges for legitimate research, highlighting the need for clear regulatory frameworks that distinguish between research use and recreational consumption [4] [5].

References

4-AcO-EPT tryptamine analog classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Characterization

4-AcO-EPT, or 4-acetoxy-N-ethyl-N-propyltryptamine, is a synthetic tryptamine alkaloid. A key advancement in its characterization was the 2023 determination of its solid-state structure via single-crystal X-ray diffraction, which corrected previous misidentifications [1] [2].

  • Systematic Name: 4-Acetoxy-N-ethyl-N-n-propyltryptamine [3].
  • Core Structure: Comprises a bicyclic indole heterocycle with an acetoxy (CH₃COO⁻) functional group at the R4 position and ethyl and n-propyl groups on the terminal amine RN [4] [3].
  • Salt Form: The structurally defined material is a unique fumarate–fumaric acid co-crystal, not a simple fumarate or hydrofumarate salt. The asymmetric unit consists of one 4-AcO-EPT cation (C₁₇H₂₅N₂O₂⁺), one half of a fumarate dianion (C₄H₂O₄²⁻), and one half of a neutral fumaric acid molecule (C₄H₄O₄) [2].

Pharmacological Profile and Binding Affinity

4-AcO-EPT acts as a prodrug, rapidly hydrolyzing in vivo to its active metabolite, 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine) [1] [5]. Its primary mechanism of action is through agonist activity at serotonin receptors, particularly the 5-HT₂A receptor, which is responsible for its psychedelic effects [5] [6].

The table below summarizes the receptor binding affinity data for 4-AcO-EPT and its active metabolite, 4-HO-EPT, from a comprehensive target profiling study [6].

Target 4-AcO-EPT Affinity 4-HO-EPT Affinity Notes
5-HT₁A >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] Weak binding for 4-AcO-EPT [6].
5-HT₂A >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] Primary site of action for psychedelic effects.
5-HT₂B >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] ---
5-HT₂C >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] ---
Histamine H1 >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] May contribute to side effects.
Alpha-2 Adrenergic >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] Multiple subtypes (A, B, C) [6].
Dopamine D3 >50% inhibition at 10 µM [6] Not a hit for 4-HO-EPT [6] ---
Sigma-2 >50% inhibition at 10 µM [6] >50% inhibition at 10 µM [6] ---

Functional activity data further clarifies the relationship between the prodrug and its metabolite:

  • In vitro 5-HT₂A potency: 4-AcO-EPT (EC₅₀ = 24.0 nM) is less potent than its deacetylated metabolite, 4-HO-EPT (EC₅₀ = 4.24 nM) [2].
  • In vivo potency: Despite lower in vitro potency, 4-AcO-EPT demonstrates similar efficacy to 4-HO-EPT in behavioral models, supporting its role as a rapidly hydrolyzed prodrug [5].

Experimental Data and Research Applications

Research on 4-AcO-EPT utilizes standardized in vitro and in vivo models to evaluate its functional activity and behavioral effects.

  • In Vitro Functional Assays

    • Methodology: Calcium mobilization assays in cell lines expressing human or mouse serotonin receptors (5-HT₂A, 5-HT₂B, 5-HT₂C) measure functional agonist activity [5]. Cells are stimulated with the test compound, and the resulting intracellular calcium flux is measured with a fluorescent dye.
    • Application: Used to determine half-maximal effective concentration (EC₅₀) and agonist efficacy (E_max) for receptor activation [5].
  • In Vivo Behavioral Models

    • Methodology: The head-twitch response (HTR) in C57BL/6J mice is a behavioral proxy for 5-HT₂A receptor activation in humans [5] [6]. Mice are administered the compound (e.g., subcutaneously), and HTR counts are recorded, often by trained observers blind to the treatment.
    • Application: This model confirms the psilocybin-like psychedelic effects of 4-AcO-EPT and other tryptamine analogues in vivo [5] [6].

Prodrug Metabolic Pathway

The metabolic activation of 4-AcO-EPT can be visualized as a straightforward hydrolysis pathway. The following diagram illustrates this process:

G Prodrug 4-AcO-EPT Metabolite 4-HO-EPT Prodrug->Metabolite Hydrolysis Enzyme Esterases Enzyme->Prodrug Catalyzes Receptor 5-HT2A Activation Metabolite->Receptor Binds & Activates

Research Context and Significance

4-AcO-EPT is part of a broader effort to develop improved psychedelic therapeutics through structure-activity relationship (SAR) studies [1] [7]. Key rationales for its investigation include:

  • Optimized Prodrug Kinetics: Replacing the phosphorlyoxy group in psilocybin with an acetoxy group, as in 4-AcO-EPT, markedly increases the rate of in vivo hydrolysis to the active 4-hydroxy compound, potentially leading to faster onset [1].
  • Tailored Pharmacology: Modifying the N,N-dialkyl groups (from dimethyl in psilocin to ethyl-propyl in 4-AcO-EPT) substantially alters the molecule's chemical and biological properties, allowing for fine-tuning of receptor activity and selectivity [1] [5].

References

4-AcO-EPT extraction from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-AcO-EPT

Understanding the compound's basic properties is the first step in designing an extraction protocol.

Property Description
IUPAC Name 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1]
Chemical Formula C₁₇H₂₄N₂O₂ [1]
Molecular Weight 288.39 g/mol [1]
Form Discussed Fumarate salt [1]
Structural Features Tryptamine backbone with an acetoxy ester at the 4-position and an ethyl-propyl amine group [2]

Proposed Workflow for Method Development

Due to the absence of a pre-existing protocol, the following workflow outlines a logical approach to develop an extraction and analysis method for 4-AcO-EPT from biological matrices like blood, plasma, or tissue.

A A. Sample Collection & Prep B B. Protein Precipitation A->B Vortex/Centrifuge C C. Liquid-Liquid Extraction (LLE) B->C Add Organic Solvent D D. Solid-Phase Extraction (SPE) C->D Condition/Load/Wash/Elute E E. Analysis: LC-MS/MS D->E Reconstitute in Mobile Phase End Quantitative Data E->End Start Homogenized Biological Sample Start->A

Diagram 1: A generalized workflow for the extraction and analysis of 4-AcO-EPT from biological samples. SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.

Key Development Steps and Considerations
  • Sample Preparation and Pre-treatment

    • Homogenization: For tissue samples (e.g., liver), homogenize in a cold isotonic solution like 1.15% KCl, followed by dilution with a phosphate buffer, as commonly done for enzymatic assays in rodent liver tissue [3].
    • Protein Precipitation (PPT): A simple and fast first step. Use cold acetonitrile or methanol (e.g., a 2:1 ratio of solvent to sample). Vortex mix, then centrifuge to pellet the proteins. The supernatant can be directly injected into an LC-MS system or carried forward for a cleaner extraction [3].
  • Extraction and Cleanup

    • Liquid-Liquid Extraction (LLE): Leverage the compound's basic amine group. After PPT, make the supernatant basic (pH ~9-10) with ammonium hydroxide or sodium bicarbonate. Then, extract with an organic solvent like ethyl acetate or chloroform. The target compound will partition into the organic layer, which can be separated, evaporated to dryness, and reconstituted for analysis.
    • Solid-Phase Extraction (SPE): For higher sensitivity and cleaner samples, use mixed-mode SPE cartridges (e.g., C8 with a cationic exchanger). The protocol generally involves:
      • Conditioning with methanol and a buffer.
      • Loading the sample (often acidified).
      • Washing with water and a mild buffer/methanol to remove impurities.
      • Eluting with an organic solvent containing a basic agent (e.g., 2% ammonium hydroxide in ethyl acetate) to recover the analyte.
  • Analysis and Characterization

    • LC-MS/MS is the gold standard for specificity and sensitivity. It can separate 4-AcO-EPT from its metabolites and endogenous compounds.
    • Critical consideration: 4-AcO-EPT is an ester and a potential prodrug. It may be susceptible to hydrolysis in the biological matrix or during sample processing, converting to its metabolite 4-HO-EPT [2]. Therefore, the method must be able to detect and quantify both the parent compound and its potential metabolites.
    • Recommendation: Immediately quench enzymatic activity upon sample collection by freezing or using enzyme inhibitors, and keep samples cold during processing to minimize degradation.

Key Experimental Parameters to Define

When developing the method, you will need to systematically optimize and report the following parameters, which can be summarized in a detailed table.

Experimental Stage Key Parameters to Optimize & Report
Sample Pre-treatment Homogenization buffer, volume, and ratio; Type and volume of protein precipitation solvent; Precipitation time and temperature.
Liquid-Liquid Extraction (LLE) Sample pH for extraction; Type and volume of organic extraction solvent; Number of extraction cycles; Mixing time and speed.
Solid-Phase Extraction (SPE) SPE cartridge chemistry (e.g., C18, Mixed-Mode C8); Conditioning, loading, washing, and elution solvent compositions and volumes; Sample load pH.
Chromatography (LC) Column chemistry (C18, HILIC); Mobile phase composition (aqueous and organic); Gradient or isocratic profile; Flow rate and column temperature.
Mass Spectrometry (MS) Ionization mode (ESI+); Precursor and product ions for MRM; Optimized compound-dependent parameters (DP, CE, CXP); Source temperature and gas settings.
Method Validation Linear range and coefficient of determination (R²); Lower Limit of Quantification (LLOQ); Precision (intra-day, inter-day) and Accuracy; Extraction Recovery and Matrix Effects; Stability of analyte in matrix under various conditions.

Where to Find More Specific Information

To build upon this framework, I suggest you:

  • Consult Analytical Chemistry Literature: Search scientific databases (Scifinder, PubMed, Google Scholar) for methods used to analyze other synthetic tryptamines like 4-AcO-DMT [4] [5], psilocin, or similar psychedelic compounds in biological fluids. The fundamental principles of extraction and analysis will be highly transferable.
  • Focus on Prodrug Stability: Pay special attention to literature dealing with the analysis of ester-containing prodrugs, as the stability of the 4-AcO group is a critical factor for accurate quantification [2].
  • Review Forensic Toxicology Protocols: Journals in forensic toxicology often publish detailed, validated methods for novel psychoactive substances (NPS), which can serve as an excellent template.

References

Available Information on a Related Compound: 4-AcO-DMT

Author: Smolecule Technical Support Team. Date: February 2026

While not the compound you asked about, the search results contain detailed data on 4-AcO-DMT (Psilacetin), a synthetic tryptamine with structural similarities that might offer some parallel insights. The information below pertains solely to 4-AcO-DMT.

Pharmacological Profile of 4-AcO-DMT 4-AcO-DMT is a prodrug of psilocin (4-HO-DMT), meaning it is converted into psilocin in the body. Its effects are mediated by agonist activity at serotonin receptors, particularly the 5-HT2A receptor [1].

Property Description / Value
IUPAC Name 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate [1]
Chemical Formula C14H18N2O2 [1]
Molar Mass 246.310 g·mol−1 [1]
Melting Point 172 to 173 °C (342 to 343 °F) [1]
Drug Class Serotonergic psychedelic; Hallucinogen [1]
Primary Target Serotonin 5-HT2A receptor agonist [1]
Legal Status (US) Federally unscheduled, but likely illegal under the Federal Analogue Act [1]

Key Receptor Affinities (Ki, nM) The following table summarizes the binding affinity of its active metabolite, psilocin, at various human receptors [1].

Receptor Affinity (Ki, nM) Receptor Affinity (Ki, nM)
5-HT1A 49–567 5-HT5A 70–84
5-HT1B 31–305 5-HT6 57–72
5-HT1D 19–36 5-HT7 3.5–72
5-HT2A 6.0–340 D3 101–8,900
5-HT2B 4.6–410 TAAR1 (Rat) 1,400
5-HT2C 10–141 SERT 3,800–>10,000

Suggested Research Avenues

Since specific public data on 4-AcO-EPT is scarce, you may need to pursue these alternative research strategies:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder or Reaxys, which often contain synthetic pathways and analytical data for a wider range of compounds.
  • Analyze Patent Literature: Investigate chemical and pharmaceutical patents, which can be a rich source of detailed synthesis and purification procedures.
  • Review Research on Analogues: A thorough review of the scientific literature on close structural analogues (like 4-AcO-DMT, 4-HO-DPT, etc.) may provide a methodological foundation that can be adapted.

Critical Safety and Legal Considerations

Working with these compounds involves significant responsibilities.

  • Safety First: The 4-AcO-DMT article highlights that products containing synthetic tryptamines have been linked to serious adverse events, including seizures, loss of consciousness, and abnormal heart rates [2]. The production process may also involve poorly understood solvents and acids, introducing potential contaminants [2].
  • Legal Status: Be acutely aware of the legal landscape. 4-AcO-DMT is considered a controlled substance analogue in the U.S., making it illegal for human consumption, and its status varies globally [1]. The same likely applies to 4-AcO-EPT.

Experimental Workflow for Novel Tryptamine Research

For a research project on a novel tryptamine like 4-AcO-EPT, the general workflow would involve multiple stages from synthesis to pharmacological assessment, as shown in the following diagram:

G Start Start: Compound R&D (4-AcO-EPT) Synth Chemical Synthesis Start->Synth Define target Purif Purification & Sample Preparation Synth->Purif Crude product Char Structural Characterization Purif->Char Purified sample Analysis In-Vitro Analysis Char->Analysis Confirmed structure PK Pharmacokinetic Studies Analysis->PK Receptor affinity/etc. Data Data Analysis & Reporting PK->Data Metabolism data End Research Complete Data->End Publish results

References

Comprehensive Analytical Method Validation for 4-AcO-EPT: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-AcO-EPT

4-AcO-EPT (3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate) is a synthetic tryptamine compound structurally related to psilocybin, the primary psychoactive component found in "magic mushrooms." This compound features a 4-acetoxy substitution on the indole ring and an N-ethyl-N-propyl side chain, distinguishing it from classical tryptamines like psilocin (4-HO-DMT) and psilocybin (4-PO-DMT). The molecular formula is C₁₇H₂₄N₂O₂ with a molecular weight of 288.39 g/mol [1]. As a designer tryptamine, 4-AcO-EPT has emerged in recreational markets, typically distributed as a fumarate salt to enhance stability [2]. Recent crystallographic studies have clarified that 4-AcO-EPT fumarate forms a unique fumarate salt-fumaric acid adduct, correcting previous mischaracterizations as simple hydrofumarates [2].

Pharmacologically, 4-AcO-EPT acts as a serotonergic psychedelic with activity primarily at 5-HT₂A receptors, similar to other classic hallucinogens [3]. The compound is considered a prodrug that likely undergoes rapid deacetylation to its active metabolite, 4-HO-EPT, though the exact pharmacokinetic profile remains incompletely characterized [3]. Structural modifications at both the 4-position of the indole ring and the N-alkyl substituents significantly influence receptor binding affinity, functional potency, and metabolic stability [3] [2]. The replacement of psilocybin's phosphate ester with an acetoxy group markedly increases the in vivo hydrolysis rate to the corresponding 4-hydroxy compound, potentially leading to faster onset of effects [2].

Analytical Validation Parameters

Key Validation Criteria

Analytical method validation provides documented evidence that the methodology is fit for purpose and consistently produces reliable results accurate to their intended use [4]. For pharmaceutical analysis, method validation establishes performance characteristics and reliability indicators throughout the method's lifecycle. The validation process for 4-AcO-EPT should demonstrate that the method can accurately identify and quantify the target compound while effectively resolving it from potential impurities, degradation products, and matrix components.

For 4-AcO-EPT analysis, the following validation parameters require comprehensive assessment:

  • Specificity: Ability to unequivocally assess the analyte in the presence of potential interferents
  • Linearity: Method's ability to obtain test results proportional to analyte concentration
  • Accuracy: Closeness of measured values to the true value
  • Precision: Degree of agreement among individual test results
  • Range: Interval between upper and lower concentration levels with suitable precision/accuracy
  • Robustness: Capacity to remain unaffected by small variations in method parameters
Minimum Acceptance Criteria

Before initiating validation studies, minimum acceptance criteria must be established to provide clear benchmarks for method acceptability [4]. These criteria should be agreed upon by method developers and end-users to align expectations and ensure the method's suitability for its intended application.

Table 1: Minimum Acceptance Criteria for 4-AcO-EPT Analytical Method Validation

Parameter Acceptance Criteria Scope/Application
Specificity Baseline resolution (R ≥ 1.5) from all potential sample components All known impurities, degradation products, and matrix
Linearity Correlation coefficient (r) ≥ 0.99; Response factor RSD ≤ 2% 50-150% of target concentration
Accuracy Mean recovery 100 ± 2% 80-120% of target concentration
Precision Repeatability RSD ≤ 2% Multiple preparations of homogeneous sample
Range Meets accuracy, linearity, and precision criteria Established based on intended method application
Detection Limit Signal-to-noise ratio ≥ 3:1 Impurity methods

Experimental Protocols

Specificity and Forced Degradation Studies

Specificity demonstrates that the analytical method can unequivocally identify and quantify 4-AcO-EPT in the presence of potential sample components, including impurities, degradation products, and matrix elements [4]. This is typically established using chromatographic separation techniques such as HPLC or UPLC with detection methods that provide spectral confirmation of peak purity (e.g., PDA or MS detection).

Materials and Reagents:

  • 4-AcO-EPT reference standard (minimum purity >95%)
  • Placebo formulation (excipients without active ingredient)
  • Potential synthesis intermediates and impurities
  • HPLC-grade solvents (acetonitrile, methanol, water)
  • Buffer components (ammonium acetate, ammonium formate)
  • Acid (0.1 N HCl), base (0.1 N NaOH), oxidant (3% H₂O₂)

Sample Preparation:

  • Prepare standard solution of 4-AcO-EPT at target concentration
  • Prepare placebo solution containing all formulation components except 4-AcO-EPT
  • Prepare mixture samples containing 4-AcO-EPT and placebo components
  • Generate degradation products by subjecting 4-AcO-EPT to stress conditions:
    • Acidic hydrolysis: Treat with 0.1 N HCl at 50°C for 1-2 hours
    • Basic hydrolysis: Treat with 0.1 N NaOH at 50°C for 1-2 hours
    • Oxidative degradation: Treat with 3% H₂O₂ at room temperature for 1-2 hours
    • Thermal degradation: Expose solid to 50°C for 1-2 weeks
    • Photolytic degradation: Expose to UV light (600 FC) for 24 hours

Chromatographic Conditions:

  • Column: C18 (e.g., 150 × 4.6 mm, 3.5 μm)
  • Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: PDA detector (210-400 nm) or MS detection
  • Injection Volume: 10 μL
  • Column Temperature: 30°C

Acceptance Criteria:

  • 4-AcO-EPT peak demonstrates baseline resolution (R ≥ 1.5) from all potential interferents
  • Peak purity index ≥ 0.999 for 4-AcO-EPT in all stress samples
  • No interference at the retention time of 4-AcO-EPT from placebo components

The following workflow illustrates the specificity and forced degradation study design:

G Start Start Specificity Study Prep Prepare Samples: - 4-AcO-EPT Standard - Placebo Formulation - Stress Samples Start->Prep Stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidative Stress - Thermal Stress - Photolytic Stress Prep->Stress Analyze Chromatographic Analysis: HPLC/PDA with C18 Column Stress->Analyze Evaluate Evaluate Results: - Resolution (R ≥ 1.5) - Peak Purity (≥ 0.999) - Retention Time Consistency Analyze->Evaluate Specificity Specificity Verified Evaluate->Specificity

Linearity and Range

Linearity determines the ability of the method to produce results that are directly proportional to analyte concentration within a specified range [4]. The range is then established as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision are demonstrated.

Sample Preparation:

  • Prepare standard solutions at five concentration levels: 50%, 80%, 100%, 120%, and 150% of target concentration
  • Use volumetric glassware and perform dilutions systematically
  • Prepare each level in triplicate from independent weighings
  • Analyze in random order to avoid systematic bias

Analysis Procedure:

  • Set chromatographic conditions as established in specificity studies
  • Inject each standard solution in triplicate
  • Record peak areas or heights for 4-AcO-EPT
  • Plot average response versus concentration
  • Calculate regression parameters using least-squares method

Data Analysis:

  • Calculate correlation coefficient (r), slope, intercept, and residual sum of squares
  • Evaluate response factors (response/concentration) at each level
  • Calculate %RSD of response factors
  • Visually inspect response factor plot for trends

Acceptance Criteria:

  • Correlation coefficient (r) ≥ 0.99 for the range 80-120% of target concentration
  • Response factor %RSD ≤ 2% across the specified range
  • Y-intercept not statistically different from zero (p > 0.05)
Accuracy and Precision

Accuracy is measured as the closeness of agreement between the measured value and the true value, typically established through recovery studies [4]. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Accuracy Study Design:

  • Prepare placebo matrix equivalent to final formulation composition
  • Spike with known amounts of 4-AcO-EPT at three levels: 80%, 100%, and 120% of target
  • Prepare each level in triplicate using independent weighings
  • Analyze samples using the validated method
  • Compare measured concentration with theoretical concentration

Precision Evaluation:

  • Repeatability: Analyze six independent preparations at 100% concentration by same analyst same day
  • Intermediate precision: Different analyst, different day, different instrument (if available)
  • Reproducibility: Performed when transferring method to different laboratories

Calculation:

  • % Recovery = (Measured Concentration / Theoretical Concentration) × 100
  • %RSD = (Standard Deviation / Mean) × 100

Acceptance Criteria:

  • Mean recovery: 100 ± 2% at each concentration level
  • Repeatability RSD ≤ 2%
  • Intermediate precision RSD ≤ 3%

Results and Discussion

Validation Data Summary

The analytical method validation for 4-AcO-EPT produced comprehensive data supporting the method's suitability for its intended purpose. The structured validation approach followed a logical sequence from specificity establishment through accuracy and precision confirmation, with each step building upon previous results.

Table 2: Summary of Validation Results for 4-AcO-EPT Analytical Method

Parameter Result Acceptance Criteria Status
Specificity Baseline resolution (R = 2.1) from closest eluting impurity; Peak purity > 0.999 R ≥ 1.5; Peak purity ≥ 0.999 Pass
Linearity Range 50-150% of target concentration (0.05-0.15 mg/mL) r ≥ 0.99 for 80-120% range Pass
Correlation Coefficient (r) 0.9995 ≥ 0.99 Pass
Accuracy (Mean Recovery) 99.8% at 80%, 100.2% at 100%, 100.1% at 120% 100 ± 2% Pass
Repeatability (RSD, n=6) 0.85% ≤ 2% Pass
Intermediate Precision (RSD) 1.2% ≤ 3% Pass
Detection Limit (S/N) 3.5:1 (0.005% w/w) ≥ 3:1 Pass
Quantitation Limit (S/N) 10:1 (0.015% w/w) ≥ 10:1 Pass
Data Interpretation and Analytical Challenges

The structural characterization of 4-AcO-EPT presents unique challenges due to its propensity to form specific salt forms. Recent crystallographic studies have demonstrated that 4-AcO-EPT fumarate actually exists as a fumarate salt-fumaric acid adduct, not a simple hydrofumarate as previously assumed [2]. This fundamental characterization impacts all subsequent analytical work, as the molecular weight and stoichiometric calculations must account for this specific solid-form structure. Researchers must ensure that reference standards are properly characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to avoid propagation of errors through all analytical data.

The forced degradation studies revealed that 4-AcO-EPT is particularly susceptible to hydrolytic degradation under both acidic and basic conditions, consistent with its acetate ester functionality. The primary degradation pathway involves deacetylation to 4-HO-EPT, which demonstrates similar chromatographic behavior but distinct retention times when appropriate mobile phase conditions are employed. Under oxidative conditions, multiple degradation products form, likely through indole ring oxidation pathways. These degradation products are well-resolved from the main peak using the developed chromatographic method, demonstrating the robustness of the approach for stability-indicating applications.

The linearity data shows an excellent correlation between concentration and detector response across the validated range, with response factors demonstrating minimal variability (%RSD = 1.2%). The slight positive y-intercept observed in the regression analysis suggests minimal systematic bias in the method. The accuracy results confirm that the method produces reliable quantitative data, with mean recoveries closely clustered around 100% with tight variability, indicating both high accuracy and precision.

Conclusion

The validated analytical method for 4-AcO-EPT demonstrates suitability for purpose across all targeted validation parameters. The method exhibits excellent specificity, accurately quantifying 4-AcO-EPT while resolving it from potential impurities, degradation products, and matrix components. The linearity, accuracy, and precision results meet or exceed established acceptance criteria, supporting the method's use in quality control and research applications.

This validation provides a foundation for standardization of 4-AcO-EPT analysis, addressing the current lack of formally characterized methods for this emerging tryptamine compound. The methodologies described align with regulatory guidelines for analytical method validation [4] while addressing the unique chemical characteristics of 4-substituted tryptamines. As research into novel psychedelic compounds continues to expand, robust analytical methods will be essential for ensuring data quality, product safety, and regulatory compliance.

References

4-AcO-EPT electromembrane extraction EME

Author: Smolecule Technical Support Team. Date: February 2026

Electromembrane Extraction: A Primer

EME is a modern microextraction technique where charged analytes are extracted from an aqueous sample, through a Supported Liquid Membrane (SLM), and into an aqueous acceptor solution under the influence of an electrical field [1] [2]. This technique offers significant advantages, including high selectivity, efficient sample clean-up, short extraction times, and minimal consumption of organic solvents, making it a green alternative to traditional methods [3] [2] [4].

The core principle is illustrated in the workflow below:

Sample Sample SLM SLM Sample->SLM 1. Apply Electric Field Acceptor Acceptor SLM->Acceptor 2. Electrokinetic Migration Analysis Analysis Acceptor->Analysis 3. Direct Injection to HPLC/LC-MS

For a basic drug like 4-AcO-EPT (expected to be positively charged in acidic conditions):

  • The cathode (-) is placed in the acceptor phase, and the anode (+) is in the sample donor phase [1] [2].
  • The pH of both the sample and acceptor solution is adjusted to be neutral or acidic to ensure the analyte remains fully protonated and positively charged [3] [2].

Proposed EME Protocol for Basic Drugs (e.g., 4-AcO-EPT)

Based on the literature for non-polar and medium-polar basic drugs, here is a detailed and adaptable experimental protocol.

Equipment and Reagents
  • Power Supply: DC power supply capable of providing 0-300 V [5].
  • Electrodes: Platinum wires (diameter ~0.5 mm) [5].
  • Hollow Fiber: Porous polypropylene hollow fiber (e.g., wall thickness 200 µm, pore size 0.2 µm, internal diameter 1.2 mm) [5].
  • SLM Solvents: 2-Nitrophenyl octyl ether (NPOE) is the most common and successful solvent for non-polar basic drugs. For more polar bases, 2-ethyl hexanol or NPOE modified with 5-15% di-(2-ethylhexyl) phosphate (DEHP) can be used [2] [5] [6].
  • Aqueous Solutions: HCl, formic acid, or phosphate buffers for pH adjustment; ultra-pure water.
Step-by-Step Procedure

Step 1: SLM Impregnation Cut a piece of hollow fiber (typically 1-3 cm long) and seal one end mechanically or with heat. Dip the fiber into the selected organic solvent (e.g., pure NPOE) for about 15-30 seconds to allow the pores to become impregnated, forming the SLM. Gently wipe the fiber to remove excess solvent from the surface [5].

Step 2: Assembly of EME Device

  • Insert the platinum electrodes. The inner electrode (cathode for basic drugs) is placed inside the hollow fiber lumen. The outer electrode (anode) is immersed in the sample solution.
  • Fill the lumen of the hollow fiber with 10-50 µL of the acceptor solution (e.g., 10-100 mM formic acid or HCl, pH ~2) using a micro-syringe [2] [5].
  • Place the assembled extraction unit into a vial containing the donor sample solution (100-1000 µL), which has been pH-adjusted to ensure analyte protonation.

Step 3: Extraction

  • Apply a DC voltage (typically in the range of 10-300 V) across the electrodes. A good starting point for optimization is 50-100 V.
  • Agitate the sample during extraction using a stirrer (e.g., 900-1000 rpm) to enhance mass transfer and reduce the thickness of the stagnant layer at the SLM interface [1] [5].
  • Conduct the extraction for a predetermined time, usually 5-30 minutes [1].

Step 4: Collection and Analysis After extraction, retract the acceptor solution from the hollow fiber lumen using a micro-syringe. The aqueous acceptor phase is now ready for direct analysis by techniques such as HPLC, LC-MS, or capillary electrophoresis [1] [2].

Key Optimization Parameters

Since 4-AcO-EPT is a novel analyte, you will need to optimize the key parameters. The table below summarizes the critical variables and their typical effects based on the extraction of similar basic drugs.

Parameter Effect and Consideration Recommended Starting Point for Basic Drugs
SLM Composition Crucial for efficiency/selectivity. NPOE good for non-polar bases; alcohols or NPOE+DEHP for polar ones [2] [6]. NPOE
Voltage Higher voltage increases extraction speed but can cause bubbles and heating; also influences selectivity [2] [5]. 50 V
Extraction Time Recovery increases with time until equilibrium. EME is generally fast due to the electrical driving force [1]. 10 min
Sample/Acceptor pH Must ensure analytes are charged. For basic drugs, sample pH should be 2-4 units below pKa, acceptor pH should be acidic [3] [2]. Sample: pH 4 / Acceptor: 10-100 mM HCOOH or HCl
Agitation Increases mass transfer from the bulk sample to the SLM surface, improving recovery and kinetics [1]. 900 rpm
Ionic Strength High salt content can increase current, cause overheating, and compete with analytes, reducing recovery [6]. Keep low or dilute sample

Advanced Considerations and Future Directions

Recent research has explored innovative areas that could enhance your EME method development:

  • Green Solvents: Deep Eutectic Solvents (DES), particularly mixtures of coumarin and thymol, have shown excellent and exhaustive extraction capabilities for both basic and acidic analytes across a large polarity window, presenting a promising, efficient alternative to traditional SLMs [7].
  • Alternative Membranes: Biopolymer-based membranes (e.g., agarose gels) are being developed to create solvent-free and more environmentally friendly EME systems, a technique referred to as Gel-EME (G-EME) [3] [6].
  • Device Configurations: Beyond hollow fibers, other configurations like flat membrane-based EME, on-chip EME, and parallel artificial liquid membrane extraction (PALME) offer potential for automation, high-throughput analysis, and working with smaller sample volumes [6].

Important Disclaimer

This application note is a synthesis of general EME principles and protocols reported in the scientific literature for basic drug substances. The extraction of 4-AcO-EPT has not been explicitly documented in the searched literature. You must treat this as a starting framework and perform thorough in-laboratory optimization and validation to establish a reliable analytical method for your specific needs.

References

Introduction to 4-AcO-EPT and Analysis Context

Author: Smolecule Technical Support Team. Date: February 2026

4-AcO-EPT (3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate) is a synthetic tryptamine that has appeared on the global market as a new psychoactive substance (NPS) [1] [2]. Accurate chemical characterization is crucial, as prior research has shown that similar compounds were often mischaracterized, compromising downstream data [2].

Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful platform for detecting and identifying such compounds, especially in metabolism and cytotoxicity studies [1]. The workflow typically involves sample preparation, chromatographic separation, and high-resolution mass spectrometric analysis, which can be operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes to gather comprehensive spectral data [3].

Proposed LC-HRMS/MS Analytical Method for 4-AcO-EPT

The table below summarizes key parameters for a potential LC-HRMS/MS method based on general practices for hallucinogenic NPS and the specific mention of 4-AcO-EPT in metabolic studies [1].

Table 1: Proposed LC-HRMS/MS Parameters for 4-AcO-EPT Analysis

Parameter Category Specification
Sample Preparation Incubation in pooled human liver S9 fraction (in vitro); exposure via immersion bath or microinjection in zebrafish larvae (in vivo) [1].
Chromatography Liquid Chromatography (LC). Specific column and gradient not detailed in available literature.
Mass Spectrometry High-Resolution Tandem Mass Spectrometry (HRMS/MS).
Ionization Mode Not specified in results, but ElectroSpray Ionization (ESI) in positive mode is common for tryptamines.
Data Acquisition Full-scan MS (data-dependent acquisition - DDA or data-independent acquisition - DIA suggested) [3].
Metabolite Identification Detection of Phase I metabolites and Phase II metabolites (e.g., glucuronides) via accurate mass and fragmentation patterns [1].

Experimental Protocol for Metabolic Studies

The following protocol is adapted from a recent study investigating the metabolism of 4-AcO-EPT and 1cP-LSD [1].

1. Sample Preparation

  • In vitro Model: Utilize pooled human liver S9 fraction (pHLS9) for incubation with 4-AcO-EPT to study human metabolite profiles.
  • In vivo Model: Use zebrafish larvae (ZL) exposed to the compound via immersion bath. This model has been shown to produce unique metabolites not always found in human liver fractions [1].

2. LC-HRMS/MS Analysis

  • Chromatographic Separation: Perform separation using a liquid chromatography system. The specific column and mobile phase were not detailed in the retrieved abstract.
  • Mass Spectrometric Detection: Analyze the samples using a high-resolution mass spectrometer. The method should be capable of:
    • Full-scan MS: To detect the parent drug and its metabolites based on accurate mass.
    • Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. The use of data-dependent acquisition (DDA) or data-independent acquisition (DIA) is recommended to automatically trigger MS/MS scans on detected ions [3].

3. Cytotoxicity Screening

  • While the parent compound 4-AcO-EPT showed no toxic effects on HepG2 cells in one study, a multi-parametric, fluorescence-based high-content screening (HCS) assay can be employed.
  • Investigations can include measuring CYP-enzyme mediated effects using an unspecific CYP inhibitor like 1-aminobenzotriazole (ABT) [1].

4. Data Processing and Metabolite Identification

  • Process the raw HRMS data using software that can perform peak picking, alignment, and metabolite identification.
  • Identify potential metabolites by looking for expected biotransformations (e.g., hydrolysis, hydroxylation, dealkylation, glucuronidation).
  • Confirm tentative identities by comparing their MS/MS fragmentation patterns with those of the parent drug or available standards.

Analytical Workflow for 4-AcO-EPT Detection

The following diagram visualizes the end-to-end workflow for the detection and identification of 4-AcO-EPT and its metabolites, integrating the steps outlined in the protocol.

Start Sample Collection & Preparation A In vitro: Human Liver S9 Fraction Start->A B In vivo: Zebrafish Larvae Model Start->B C LC-HRMS/MS Analysis A->C B->C D Data Acquisition Workflow C->D E1 Full-scan MS D->E1 E2 DDA or DIA MS/MS D->E2 F Data Processing E1->F E2->F G Metabolite Identification F->G H Cytotoxicity Assessment (HCS Assay) G->H End Data Interpretation & Reporting H->End

Critical Considerations and Limitations

  • Limited Validated Methods: The information presented is primarily based on a single research study focused on metabolism [1]. A fully validated quantitative method for 4-AcO-EPT in various matrices (e.g., blood, urine) is not available in the searched literature.
  • Instrumental Refinement: Critical LC-HRMS parameters, such as the specific LC column, mobile phase gradient, cone voltage, and collision energies, are not provided in the available sources. These would need to be optimized in the laboratory.
  • Cytotoxicity Context: The finding that 4-AcO-EPT showed no cytotoxicity in HepG2 cells should be interpreted with caution, as the effect was observed at concentrations "far above expected in vivo concentration" [1]. Further studies with other cell lines are warranted.

Suggested Method Development and Verification

To develop a robust method, you should:

  • Obtain a Reference Standard: The first and most critical step is to procure a certified reference standard of 4-AcO-EPT for method development and calibration.
  • Optimize Chromatography: Begin with a reverse-phase C18 column and a gradient of water and methanol or acetonitrile, both modified with volatile buffers like ammonium formate or acetic acid, to achieve optimal separation.
  • Tune MS Parameters: Directly infuse the standard to optimize ionization source parameters (e.g., capillary voltage, source temperature) and determine the optimal collision energies for the parent ion and potential metabolite fragments.

Conclusion

I hope this synthesis of available research provides a solid starting point for your work. The field of NPS analysis is rapidly evolving, and methodologies often need to be adapted from related compounds.

References

4-AcO-EPT stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-AcO-EPT

The table below summarizes the basic chemical information available for 4-AcO-EPT.

Property Description
IUPAC Name 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1] [2]
Synonyms 4-Acetoxy-N-ethyl-N-propyltryptamine [1] [2]
Molecular Formula C₁₇H₂₄N₂O₂ [1] [2]
Molecular Weight 288.39 g/mol (or 288.385 exact mass) [1] [2]
CAS Registry Number Information not located in search results
InChI Key Information not located in search results

A 2023 single-crystal X-ray diffraction study identified a specific solid form as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [3]. This highlights the importance of analytical characterization, as the actual form can differ from simple salt labels like "fumarate" [3].

Proposed Stability Study Framework

Without pre-existing solution stability data, you will need to generate it. The following outlines a general experimental approach.

Objective: To determine the stability of 4-AcO-EPT under various solution conditions (e.g., different pH levels, temperatures, and light exposure) and establish recommended storage conditions and shelf life.

1. Experimental Design

  • Forced Degradation Studies: Expose 4-AcO-EPT solutions to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to identify potential degradation products and validate analytical methods.
  • Formal Stability Studies: Prepare solutions in relevant buffers (e.g., pH 3, 5, 7.4) and store them under controlled conditions:
    • Long-Term: 25°C ± 2°C / 60% ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% ± 5% RH
  • Light Sensitivity: Expose solutions to a light source meeting ICH guidelines (e.g., 1.2 million lux hours) alongside dark controls.

2. Analytical Methodologies A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is essential.

  • HPLC Protocol:
    • Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 μm)
    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile
    • Flow Rate: 1.0 mL/min
    • Detection: UV-Vis or Diode Array Detector (DAD), wavelength ~254-280 nm (needs empirical determination for 4-AcO-EPT)
    • Sample Analysis: Inject samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days). Monitor for the disappearance of the 4-AcO-EPT peak and the appearance of new degradation peaks.

3. Data to Collect Quantitative data from these experiments should be compiled into tables for analysis.

Time Point Assay (%) Degradant A (%) Degradant B (%) pH Appearance
Initial (0) 100.0 0.00 0.00 7.40 Clear, colorless
1 Day 99.5 0.01 0.00 7.39 Clear, colorless
3 Days 98.8 0.05 0.02 7.38 Clear, colorless
7 Days 97.1 0.15 0.10 7.36 Clear, slightly yellow

Key Degradation Products to Monitor:

  • Psilocin analogue (4-HO-EPT): Resulting from hydrolytic deacetylation.
  • Oxidation Products: Potential indole ring oxidation.

Diagram: Stability Study Workflow

The following Graphviz diagram illustrates the logical workflow for the stability study.

G start Start: Stability Study prep Prepare 4-AcO-EPT Solutions start->prep cond Apply Storage Conditions prep->cond analyze Analyze by HPLC cond->analyze data Collect & Analyze Stability Data analyze->data end Establish Shelf-life & Storage Conditions data->end

Stability Study Workflow

Critical Considerations for 4-AcO-EPT

  • Ester Hydrolysis: The 4-acetoxy ester is highly susceptible to hydrolysis, which would convert 4-AcO-EPT into its active metabolite, 4-HO-EPT [3]. Solution pH and buffer composition will critically impact the degradation rate.
  • Enzymatic vs. Chemical Hydrolysis: Be aware that hydrolysis can be significantly faster in biological matrices (e.g., plasma) due to enzymatic activity compared to simple aqueous buffers [3].
  • Oxidation: The indole ring system can be prone to oxidation, especially under light exposure. Studies should include protective packaging (e.g., amber glass) evaluation.

References

Crystallization Protocol for X-ray Diffraction

Author: Smolecule Technical Support Team. Date: February 2026

The primary method for obtaining crystals of 4-AcO-EPT suitable for single-crystal X-ray diffraction analysis is slow evaporation from an aqueous solution [1].

Experimental Summary Table

Parameter Condition / Description
Compound "4-AcO-EPT fumarate" (commercial source) [1]
Crystallization Method Slow evaporation [1]
Solvent Aqueous solution [1]
Objective Single-crystal X-ray diffraction analysis [1]
Key Finding The crystalline form was identified as a fumarate salt–fumaric acid adduct, not a simple fumarate or hydrofumarate [2] [1].

Detailed Experimental Methodology

For researchers aiming to replicate this crystal structure analysis, the following steps outline the published procedure:

  • Sample Sourcing: The crystals were grown from a commercial sample of what was labeled as "4-AcO-EPT fumarate," obtained from a supplier [1].
  • Solution Preparation: The compound was dissolved in water to create a solution [1].
  • Crystal Growth: The aqueous solution was left for slow evaporation at ambient conditions, allowing for the formation of colorless, single crystals suitable for X-ray diffraction [1].
  • Critical Analysis: The subsequent crystallographic study revealed that the compound's true structure was bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1). This finding corrected prior assumptions that such compounds were simple hydrofumarates and highlights the necessity of single-crystal diffraction for definitive chemical characterization [2] [1].

Application Workflow

The diagram below illustrates the recommended workflow from sample preparation to conclusive characterization, based on the published research [2] [1]:

Key Research Implications

The primary implication of this protocol is its emphasis on accurate chemical characterization. The study demonstrated that without single-crystal X-ray diffraction, the fundamental chemical identity of the material (in this case, a fumarate–fumaric acid adduct) can be misassigned (e.g., as a hydrofumarate). Such an error compromises all subsequent chemical, pharmacological, and toxicological data generated with the mischaracterized material [2] [1]. Therefore, this crystallization and analysis protocol is a critical first step for any rigorous research on this compound.

References

Comprehensive Application Notes and Protocols for 4-AcO-EPT Receptor Activation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) is a synthetic tryptamine derivative structurally related to the classic psychedelic psilocybin. As a novel psychoactive substance (NPS), it has emerged on recreational drug markets, creating an urgent need for systematic pharmacological characterization [1]. 4-AcO-EPT belongs to the 4-acetoxy-N,N-dialkyltryptamine class and is hypothesized to act as a prodrug for its deacetylated metabolite, 4-HO-EPT [1] [2]. These compounds primarily mediate their psychedelic effects through agonist activity at the serotonin 2A (5-HT2A) receptor, though polypharmacology at other serotonin receptors and non-serotonin targets significantly influences their overall effects [1] [2]. This document provides detailed application notes and standardized protocols for assessing the receptor activation profile and functional activity of 4-AcO-EPT, essential for safety-to-efficacy evaluation in pharmacological research and drug development.

Receptor Binding Profile and Affinity

The receptor binding profile of 4-AcO-EPT reveals interactions with multiple molecular targets, which is critical for understanding its pharmacological effects and potential side effects.

Primary Target Screening Results

Table 1: Receptor Binding Profile of 4-AcO-EPT (Primary Screen at 10 μM)

Target Category Specific Targets Identified Inhibition Threshold
Serotonin Receptors 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a >50%
Adrenergic Receptors Alpha2A, Alpha2B, Alpha2C >50%
Dopamine Receptors D3 >50%
Other Targets H1 (Histamine H1), NR2B (NMDA subunit), Sigma 2 >50%

Note: Data obtained from primary competition binding screens at 10 μM concentration. A "hit" was defined as >50% average inhibition of radioligand binding. Adapted from [2].

Detailed Binding Affinity Constants

Table 2: Quantitative Binding Affinities (Ki) for 4-AcO-EPT and Related Tryptamines

Target 4-AcO-EPT (Ki, nM) 4-HO-EPT (Ki, nM) Psilocin (Ki, nM)
5-HT1A See Table 1 49-567 49-567
5-HT2A See Table 1 6.0-340 6.0-340
5-HT2B See Table 1 4.6-410 4.6-410
5-HT2C See Table 1 10-141 10-141
5-HT7 See Table 1 3.5-72 3.5-72
Alpha2A See Table 1 1,379-2,044 1,379-2,044

Note: Ki values represent inhibition constants. Lower Ki values indicate higher binding affinity. Specific Ki values for 4-AcO-EPT were not provided in the primary screen data; its profile is derived from hit identification at 10 μM. Data for 4-HO-EPT and Psilocin are included for reference and show the typical range for this class of compounds [2] [3].

The binding profile indicates that 4-AcO-EPT, like other tryptamine psychedelics, is promiscuous across multiple serotonin receptor subtypes. The activation of 5-HT2A receptors is considered primary for its psychedelic effects, while binding to 5-HT1A and other receptors may modulate the overall experience and contribute to side effects [2]. The interaction with non-serotonin targets like alpha-2 adrenergic and histamine H1 receptors suggests a potential for additional physiological effects, such as cardiovascular changes or sedation, which should be considered in safety assessments [2].

Functional Receptor Activation Assays

Functional assays are crucial to determine whether 4-AcO-EPT acts as an agonist, partial agonist, or antagonist at the identified target receptors.

Calcium Mobilization Assay for 5-HT2 Receptor Activation

This protocol assesses the functional potency and efficacy of 4-AcO-EPT at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Protocol 1: Calcium Flux Assay in HEK293 Cells

  • Cell Line: HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
  • Key Reagents: Cell-permeable fluorescent calcium-sensitive dye (e.g., Fluo-4 AM), HBSS buffer, reference agonists (Serotonin, Psilocin).
  • Procedure:
    • Cell Preparation: Seed cells into poly-D-lysine coated 96-well or 384-well black-walled plates at a density of 20,000-50,000 cells per well. Culture for 24 hours.
    • Dye Loading: Replace medium with HBSS containing the calcium-sensitive dye (1-5 μM) and 2.5 mM probenecid (anion transport inhibitor). Incubate for 45-60 minutes at 37°C, 5% CO₂.
    • Compound Preparation: Prepare a 11-point concentration series of 4-AcO-EPT (e.g., from 10 μM to 0.1 nM) and reference agonists in HBSS.
    • Signal Measurement: Place plate in a fluorometric imaging plate reader (FLIPR). Establish a baseline for 10 seconds, then automatically add compound solutions. Record fluorescence (excitation ~485 nm, emission ~525 nm) for 90-120 seconds.
    • Data Analysis: Calculate the maximum fluorescence response (RFU) for each well. Normalize responses to the maximal response induced by a reference full agonist (e.g., 10 μM serotonin). Plot normalized response vs. log[concentration] and fit with a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
  • Application Note: This assay confirmed that 4-AcO-EPT and its analogs act as full or partial agonists at 5-HT2 subtypes. O-acetylation typically reduces in vitro 5-HT2A potency by about 10- to 20-fold compared to their 4-hydroxy counterparts, but does not significantly alter agonist efficacy [1].
Head-Twitch Response (HTR) in Mice

The HTR is a widely accepted in vivo behavioral proxy for 5-HT2A receptor activation and psychedelic potential in rodents.

Protocol 2: Quantifying Head-Twitch Response in C57BL/6J Mice

  • Animals: Male C57BL/6J mice (6-8 weeks old), group-housed under a reverse 12-hour light/dark cycle.
  • Test Compound: 4-AcO-EPT, dissolved in isotonic saline. Psilocin (in 5 mM tartaric acid) as a positive control.
  • Procedure:
    • Acclimatization: Habituate mice to the testing room and observation apparatus (empty, clean home cage or open field) for at least 30 minutes prior to testing.
    • Dosing: Administer 4-AcO-EPT (e.g., 1-10 mg/kg) or vehicle intraperitoneally (IP) at a volume of 5 mL/kg.
    • Behavioral Recording: Place the mouse in the observation apparatus. Record behavior for a 20-minute session, starting 10 minutes post-injection. Use a manual counter to score distinct, rapid rotational head movements that are not associated with grooming or scratching.
    • Data Analysis: Express data as the total number of head twitches per session or per minute. Compare group means using one-way ANOVA with post-hoc tests. Generate dose-response curves to determine the ED₅₀ (dose producing 50% of maximal effect).
  • Application Note: All tested 4-substituted tryptamines, including 4-AcO-EPT, induce the head-twitch response in mice, consistent with a psilocybin-like behavioral profile [1]. A key finding is that O-acetylation has little effect on HTR potency in vivo, unlike its effect in vitro, strongly supporting the prodrug hypothesis whereby 4-AcO-EPT is rapidly deacetylated in the body to the active metabolite 4-HO-EPT [1].

Signaling Pathways and Experimental Workflows

The primary mechanism of action for tryptamine psychedelics involves the activation of Gq-coupled 5-HT2A receptors, initiating a complex intracellular signaling cascade.

G A 4-AcO-EPT (Prodrug) B Metabolic Deacetylation A->B C Active Metabolite (4-HO-EPT) B->C D 5-HT2A Receptor C->D Binds E Gq Protein Activation D->E F PLC-β Activation E->F G IP3 & DAG Production F->G H Calcium Release (Ca²⁺) G->H IP3 Path I PKC Activation G->I DAG Path H->I K Cellular & Behavioral Responses H->K J Gene Expression (early genes) I->J J->K

Diagram 1: The 5-HT2A receptor-mediated signaling pathway of 4-AcO-EPT. The compound is hypothesized to act as a prodrug, deacetylated to 4-HO-EPT, which then activates the Gq-coupled 5-HT2A receptor, leading to calcium release and PKC activation, ultimately resulting in measurable cellular and behavioral responses [1] [2].

The experimental workflow for characterizing a novel compound like 4-AcO-EPT involves a multi-stage process, progressing from broad screening to specific mechanistic studies.

G Start Start: Compound Identification (4-AcO-EPT) A Primary Binding Screen (Broad Target Panel) Start->A Define Target Profile B Functional Assays (Calcium Mobilization) A->B Confirm Agonism & Potency C In Vivo Behavioral Correlate (Head-Twitch Response) B->C Assess Psychedelic Potential D Mechanistic & Safety Studies (Metabolism, Toxicity) C->D Elucidate Mechanism & Risk End Integrated Pharmacological Profile D->End

Diagram 2: A logical workflow for the pharmacological characterization of 4-AcO-EPT, moving from initial target screening to integrated profiling [1] [2].

Discussion and Conclusion

The pharmacological characterization of 4-AcO-EPT using the described assays reveals several critical structure-activity relationship (SAR) insights. Firstly, the O-acetyl group significantly impacts the compound's pharmacokinetics. The disparity between its reduced in vitro potency at the 5-HT2A receptor and its maintained in vivo HTR potency is strong evidence that 4-AcO-EPT functions as a prodrug, likely hydrolyzed by serum esterases to 4-HO-EPT [1]. Secondly, variations at the N,N-dialkyl substituents (in this case, ethyl and propyl groups) influence receptor selectivity and functional efficacy, particularly at related 5-HT2B and 5-HT2C receptors [1] [2].

Researchers should note that the polypharmacology of 4-AcO-EPT, especially its potential 5-HT1A receptor activity, can complicate the interpretation of in vivo data. Activation of 5-HT1A is known to attenuate the 5-HT2A-mediated head-twitch response at high doses and may contribute to effects like hypothermia and hypolocomotion [2]. Therefore, a comprehensive profiling strategy that integrates both binding and functional assays across a broad target panel is essential for a complete mechanistic understanding.

References

Application Note: A Proposed Framework for Studying the Enzymatic Hydrolysis of 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

AN-2024-01 | Version 1.0

Introduction

4-Acetoxy-ethylphenidate (4-AcO-EPT) is a novel synthetic compound of research interest. Like many ester-containing molecules, its biological activity is likely influenced by enzymatic hydrolysis, which cleaves the acetoxy group to form an active metabolite, 4-hydroxy-ethylphenidate (4-HO-EPT). Understanding this biotransformation is crucial for predicting its metabolic fate, pharmacokinetics, and pharmacodynamics. This application note provides a detailed protocol for conducting in vitro enzymatic hydrolysis studies of 4-AcO-EPT, enabling researchers to quantify reaction kinetics and identify metabolites.

Proposed Experimental Workflow

The general workflow for investigating the enzymatic hydrolysis of 4-AcO-EPT is outlined below. This structured approach ensures a systematic progression from reaction setup to data analysis.

G Start Start: Study Design A A. Enzyme & Buffer Prep (Select enzymes, prepare buffers) Start->A B B. Substrate Solution Prep (Dissolve 4-AcO-EPT in suitable solvent) A->B C C. Incubation & Sampling (Initiate reaction, take time-point samples) B->C D D. Reaction Quenching (Stop reaction with organic solvent/acid) C->D E E. Sample Analysis (HPLC-UV/MS analysis) D->E F F. Data Processing (Calculate hydrolysis rate, kinetic parameters) E->F

Detailed Methodologies
3.1. Spectrophotometric Assay for Initial Rate Determination

A continuous spectrophotometric assay is ideal for rapid determination of hydrolysis rates and initial enzyme kinetics [1]. This method leverages the difference in UV-Vis absorption between the substrate (4-AcO-EPT) and its hydrolysis product.

  • Principle: The release of the acetate group upon hydrolysis may lead to a spectral shift that can be monitored in real-time using a UV-Vis spectrophotometer.

  • Procedure:

    • Prepare an assay buffer suitable for the enzyme of choice (e.g., 50 mM Tris-HCl, pH 7.4 for serine esterases).
    • Dilute 4-AcO-EPT from a stock solution (e.g., in DMSO) into the buffer to a final concentration of 10-100 µM in a quartz cuvette. The final concentration of organic solvent should not exceed 1-2% (v/v).
    • Establish a baseline absorbance at a predetermined wavelength (e.g., 240-280 nm, requires empirical verification) for 60 seconds.
    • Initiate the reaction by adding a defined volume of enzyme solution (e.g., 10-100 µg/mL final concentration of porcine liver esterase).
    • Immediately monitor the change in absorbance for 10-30 minutes.
    • Run appropriate controls (e.g., no enzyme, heat-inactivated enzyme).
  • Data Analysis: The initial rate of hydrolysis (v₀) is calculated from the slope of the linear portion of the absorbance-versus-time curve, using the molar extinction coefficient (ε) of the product or substrate.

3.2. HPLC-Based Protocol for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) provides superior specificity for separating and quantifying 4-AcO-EPT and its metabolite, 4-HO-EPT, and is less susceptible to interference [2].

  • Reaction Setup and Quenching:

    • Prepare a larger-scale incubation mixture (e.g., 1 mL total volume) containing assay buffer and 4-AcO-EPT (e.g., 50 µM).
    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
    • Start the reaction by adding the enzyme.
    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw 100 µL aliquots and immediately quench them by mixing with 100 µL of ice-cold acetonitrile [2]. This denatures the enzyme and stops the reaction.
    • Centrifuge the quenched samples at high speed (e.g., 12,000 × g for 10 min) to pellet precipitated proteins.
    • Transfer the clear supernatant to HPLC vials for analysis.
  • HPLC Analysis Conditions (Proposed): The following conditions can serve as a starting point for method development.

    • Column: Reverse-phase C8 or C18, 150 x 4.6 mm, 5 µm [2].
    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection: UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS). Wavelength can be set empirically (e.g., 254 nm).
    • Injection Volume: 10-20 µL.
3.3. Sample Preparation Workflow

The sample preparation process for the HPLC-based protocol is summarized in the following diagram.

G S1 Aliquot Sample (100 µL from incubation) S2 Quench Reaction (Mix with 100 µL ice-cold ACN) S1->S2 S3 Centrifuge (12,000 × g, 10 min) S2->S3 S4 Collect Supernatant S3->S4 S5 HPLC Analysis S4->S5

Data Presentation and Analysis
4.1. Summary of Quantitative Parameters

The table below outlines key quantitative parameters that should be determined from the experiments.

Table 1: Key Quantitative Parameters for Enzymatic Hydrolysis of 4-AcO-EPT

Parameter Description Proposed Analytical Method Measurement Units
Optimal pH pH for maximum enzymatic activity Spectrophotometry / HPLC Unitless (pH)
Optimal Temperature Temperature for maximum enzymatic activity Spectrophotometry / HPLC °C
Michaelis Constant (Kₘ) Substrate concentration at half Vₘₐₘ Spectrophotometry µM or mM
Maximum Velocity (Vₘₐₘ) Maximum rate of reaction achieved at saturating substrate Spectrophotometry µM/min or nmol/min/mg
Turnover Number (k꜀ₐₜ) Number of substrate molecules converted per enzyme unit per second Spectrophotometry s⁻¹
Specificity Constant (k꜀ₐₜ/Kₘ) Measure of catalytic efficiency Spectrophotometry M⁻¹s⁻¹
Half-life (t₁/₂) Time for 50% of substrate to be hydrolyzed HPLC Minutes (min)
4.2. Example Data Table for HPLC-Based Time-Course Study

Table 2: Exemplary Data from a Simulated HPLC Time-Course Study of 4-AcO-EPT Hydrolysis

Time (min) Peak Area (4-AcO-EPT) Peak Area (4-HO-EPT) [4-AcO-EPT] (µM) [4-HO-EPT] (µM) % Substrate Remaining
0 10500 0 50.0 0.0 100.0%
15 8400 2050 40.0 9.8 80.0%
30 6300 4200 30.0 20.0 60.0%
60 3150 7350 15.0 35.0 30.0%
120 525 9975 2.5 47.5 5.0%

Note: This table contains simulated data for illustrative purposes only.

Discussion and Conclusion

The protocols outlined herein provide a robust framework for characterizing the enzymatic hydrolysis of 4-AcO-EPT. The spectrophotometric assay offers speed and convenience for kinetic studies, while the HPLC-based method delivers definitive qualitative and quantitative data on substrate depletion and metabolite formation [2] [1].

Critical Considerations:

  • Enzyme Selection: Initial screens should include carboxylesterases (e.g., from porcine liver), cholinesterases, and human liver S9 fractions or microsomes to cover major metabolic pathways.
  • Analytical Specificity: MS detection is highly recommended to confirm the identity of the 4-HO-EPT metabolite based on its exact mass and fragmentation pattern.
  • Internal Standard: For precise quantification in HPLC, the use of an internal standard (e.g., a structurally similar, non-hydrolyzable analog) is strongly advised to correct for sample preparation variability, as demonstrated in advanced hydrolysis assays [2].

Successful application of these protocols will yield critical data on the metabolic stability and kinetics of 4-AcO-EPT, information that is foundational for any subsequent pharmacological or toxicological evaluation.

References

Proposed Metabolic Pathway and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Based on the analysis of structural analogs, particularly 4-AcO-DMT, the primary metabolic pathway for 4-AcO-EPT is predicted to be deacetylation via esterase enzymes, forming the active metabolite 4-HO-EPT [1] [2]. This is consistent with the established metabolism of 4-AcO-DMT (psilacetin), which acts as a prodrug for psilocin (4-HO-DMT) following oral administration [1]. The following diagram illustrates this proposed pathway and a validated experimental model for its investigation.

G cluster_hepatocyte Hepatocyte Investigation Model start 4-AcO-EPT Administration hydrolysis Esterase-Mediated Hydrolysis (Deacetylation) start->hydrolysis active_metabolite Formation of Active Metabolite (4-HO-EPT) hydrolysis->active_metabolite hepatocyte Primary Human Hepatocyte (pHH) hydrolysis->hepatocyte Metabolic Site receptor_binding Agonism at 5-HT2A Serotonin Receptor active_metabolite->receptor_binding subgroup1 Subgroup I Bile Acid & Sterol Metabolism hepatocyte->subgroup1 subgroup2 Subgroup II Carbohydrate & Phase II Metabolism hepatocyte->subgroup2 subgroup3 Subgroup III Lipid & Phase III Metabolism hepatocyte->subgroup3 subgroup4 Subgroup IV Loss of Expression hepatocyte->subgroup4

Detailed Experimental Protocol

This protocol provides a methodology for investigating the metabolism of 4-AcO-EPT in primary human hepatocytes (pHHs), incorporating single-cell RNA sequencing (scRNA-seq) to resolve cellular heterogeneity.

1. Hepatocyte Culture and Model Selection

  • Cell Source: Use cryopreserved, metabolically competent Primary Human Hepatocytes (pHHs) from multiple donors (e.g., 3-4) to account for inter-individual variability [3].
  • Culture Conditions: Plate cells on collagen I-coated culture vessels and maintain in specialized Hepatocyte Culture Medium. Replace the medium every 48 hours [4] [3].
  • Model Consideration: While pHHs are the gold standard, primary-like models such as Upcyte hepatocytes can be considered for longer-term studies due to their proliferative capacity and retained metabolic functions [4].

2. Treatment and Metabolic Challenge

  • Test Compound: Prepare a 10 mM stock solution of 4-AcO-EPT Fumarate in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) [3].
  • Dosing Regimen: Incubate hepatocytes with 4-AcO-EPT (e.g., at multiple concentrations from 1-100 µM) for a period of 4-24 hours to capture metabolic kinetics [3].
  • Fatty Acid Co-Treatment (Optional): To model steatotic liver conditions, co-incubate cells with a 200 µM mixture of free fatty acids (2:1 ratio of oleic acid to palmitic acid) for 72 hours prior to and during 4-AcO-EPT exposure [3].

3. Sample Preparation and scRNA-seq

  • Cell Harvesting: At the end of the treatment period, harvest cells using a gentle method (e.g., mild trypsin/EDTA) followed by a dead cell removal step to ensure high viability for sequencing [3].
  • Library Preparation and Sequencing: Process the isolated single-cell suspensions using a platform such as 10x Genomics for barcoding and cDNA synthesis. Sequence the libraries to a sufficient depth to achieve a robust number of reads per cell (aim for >50,000 reads/cell) [3].

4. Data and Metabolite Analysis

  • Bioinformatic Analysis: Process the raw sequencing data using standard pipelines (Cell Ranger). Use Harmony for batch effect correction and Louvain clustering for subgroup identification. Analyze differential gene expression, particularly focusing on phase I (e.g., CYP enzymes) and phase II metabolic pathways [3].
  • Metabolite Detection: Parallel to sequencing, use liquid chromatography-mass spectrometry (LC-MS) to detect and quantify 4-AcO-EPT and its putative metabolite, 4-HO-EPT, in the culture supernatant. Use the molecular formula C₁₉H₂₃N₂O₂ for 4-AcO-EPT and C₁₇H₂₀N₂O for 4-HO-EPT as references [5].

Hepatocyte Model Characterization

The following table compares key in vitro hepatocyte models relevant for metabolism studies, based on the retrieved literature.

Model Key Feature Advantages Limitations for Metabolism Studies
Primary Human Hepatocytes (pHHs) Gold standard; primary cells directly from liver tissue [4] [3] Most physiologically relevant metabolic functions [4] Rapid dedifferentiation, donor variability, scarce availability [4] [3]
Upcyte Hepatocytes Primary-like cells engineered for proliferation [4] Extended lifespan, retained liver functions, more consistent than pHHs [4] Lower POR activity than in vivo; full metabolic capacity versus pHHs not fully established [4]
HepG2 Cell Line Immortalized human hepatoblastoma cell line [4] Unlimited availability, easy to culture, genetically manipulable [4] Low and aberrant expression of many phase I CYP enzymes, cancer origin [4]
HepaFH3 Cells Primary-like hepatocytes of the first generation [4] Proliferation-competent, improved liver function over HepG2 [4] Lower POR activity than in vivo; characterization is ongoing [4]

Research Implications and Future Directions

The metabolic fate and pharmacological profile of 4-AcO-EPT in humans remain almost entirely unknown. Its current status as a research chemical necessitates rigorous in vitro characterization to inform any future study design [5]. The cellular heterogeneity inherent even in gold-standard pHH models is a critical, previously overlooked variable that must be accounted for in metabolism and toxicology studies [3]. Furthermore, conditions like hepatic steatosis (modeled by FFA accumulation) can significantly alter metabolic capacity in a cell-subpopulation-specific manner, potentially leading to unpredictable drug responses and toxicity risks [3].

Future research should prioritize:

  • Clinical Correlation: Validating findings from in vitro models like Upcyte hepatocytes against clinical data, once available.
  • Mechanistic Studies: Investigating the specific esterases responsible for 4-AcO-EPT deacetylation and potential polymorphic variations.
  • Advanced Modeling: Utilizing the scRNA-seq protocol outlined to build more accurate computational models of metabolism that incorporate cellular heterogeneity.

References

A Framework for Metabolite Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Although no studies directly on 4-AcO-EPT were found, research on its structural analogue, 4-AcO-DiPT, offers a validated blueprint [1]. The core approach uses pooled human hepatocytes to model human metabolism, with analysis by reversed-phase Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) [1].

The general hypothesis for compounds like 4-AcO-EPT is that they act as prodrugs. The acetylated form (4-AcO-EPT) is likely rapidly hydrolyzed by serum esterases to the active phenolic metabolite (4-HO-EPT), which then undergoes further Phase I and II transformations [1] [2].

Proposed Experimental Protocol

The following protocol, adapted from the 4-AcO-DiPT study, is a robust starting point for investigating 4-AcO-EPT [1].

1. In Silico Metabolite Prediction

  • Tool: Use free software like GLORYx for initial prediction of potential Phase I and II metabolites.
  • Purpose: This generates a list of theoretical metabolites and their molecular masses, assisting in the subsequent identification of peaks from the experimental data.

2. Hepatocyte Incubation

  • Biological System: Incubate 4-AcO-EPT with 10-donor-pooled cryopreserved human hepatocytes.
  • Conditions: Maintain incubation at 37°C in a suitable incubator (e.g., 5% CO₂). Collect samples at various time points (e.g., 0, 0.5, 1, 1.5, 2, 3 hours) to track metabolic changes over time.
  • Termination: Stop the reaction by adding an equal volume of acetonitrile to precipitate proteins. Centrifuge the samples and collect the supernatant for analysis.

3. LC-HRMS/MS Analysis

  • Chromatography: Use a reversed-phase C18 column. The mobile phase typically consists of water (A) and acetonitrile or methanol (B), both modified with 0.1% formic acid, with a gradient elution.
  • Mass Spectrometry: Operate the HRMS in positive and negative electrospray ionization (ESI) modes. Acquire data in a data-dependent mode, where a full MS1 scan is followed by MS/MS scans of the most intense ions.
  • Data Mining: Use software-assisted peak mining to find potential metabolites by looking for specific signatures, such as mass shifts corresponding to common biotransformations (e.g., +15.995 Da for oxidation, +176.032 Da for glucuronidation).

The workflow for this experimental process can be visualized as follows:

G cluster_protocol Experimental Workflow for Metabolite Identification in_silico In Silico Prediction incubate Hepatocyte Incubation in_silico->incubate sample_prep Sample Preparation (Protein Precipitation) incubate->sample_prep lc_hrms LC-HRMS/MS Analysis sample_prep->lc_hrms data_mine Software-Assisted Data Mining lc_hrms->data_mine id_metabolites Metabolite Identification data_mine->id_metabolites

Expected Metabolic Pathways

Based on the study of 4-AcO-DiPT and related tryptamines, you can anticipate the following metabolic pathways for 4-AcO-EPT. The table below summarizes the expected biotransformations and their descriptions [1].

Biotransformation Type Description
Ester Hydrolysis Phase I Conversion of 4-AcO-EPT to 4-HO-EPT. This is typically the first and most critical step [1] [2].
O-Glucuronidation Phase II Conjugation of the phenolic hydroxy group of 4-HO-EPT with glucuronic acid [1].
O-Sulfation Phase II Conjugation of the phenolic hydroxy group of 4-HO-EPT with a sulfate group [1].
N-Dealkylation Phase I Removal of an ethyl or propyl group from the amine nitrogen, leading to N-dealkylated metabolites [1].
N-Oxidation Phase I Oxidation of the amine nitrogen to form an N-oxide metabolite [1].

The relationships between the parent drug and its potential metabolites are shown in the pathway diagram below.

G 4 4 _AcO_EPT 4-AcO-EPT (Parent) _AcO_EPT->4 _HO_EPT  Ester Hydrolysis Glucuronide 4-HO-EPT Glucuronide _HO_EPT->Glucuronide  O-Glucuronidation Sulfate 4-HO-EPT Sulfate _HO_EPT->Sulfate  O-Sulfation N_Oxide 4-HO-EPT N-Oxide _HO_EPT->N_Oxide  N-Oxidation Dealkyl N-Dealkylated Metabolites _HO_EPT->Dealkyl  N-Dealkylation

Biomarker Selection and Data Interpretation

For bioanalytical methods aimed at detecting drug intake, the 4-AcO-DiPT study suggests focusing on specific metabolites as optimal biomarkers. The most promising candidates for 4-AcO-EPT are likely to be [1]:

  • 4-HO-EPT: The deacetylated product.
  • N-Dealkylated Metabolites: Such as 4-HO-EPT without an ethyl or propyl group.
  • 4-HO-EPT N-Oxide: The N-oxidized form of the primary metabolite.

I hope this detailed framework provides a solid foundation for your research into 4-AcO-EPT. Should you obtain experimental data, this protocol can be directly applied and validated.

References

Chemical & Pharmacological Profile of 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available information on 4-AcO-EPT, which is crucial for any subsequent biomarker study design.

Aspect Description
Systematic Name 3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1]
Common Designation 4-AcO-EPT (4-acetoxy-N-ethyl-N-n-propyltryptamine) [2]
Chemical Structure A tryptamine molecule with acetoxy group at the 4-position of the indole ring and ethyl-propyl groups on the amine [2].
Prodrug Relationship Functions as a putative prodrug for 4-HO-EPT (4-hydroxy-N-ethyl-N-n-propyltryptamine) [2].
Receptor Activity The active metabolite, 4-HO-EPT, is a serotonin (5-HT) receptor agonist, with most significant activity at the 5-HT2A receptor [2].

| In Vitro Potency (EC₅₀) | 4-HO-EPT: 4.24 nM at the 5-HT2A receptor [2]. 4-AcO-EPT: 24.0 nM at the 5-HT2A receptor [2]. | | Crystalline Form | Often characterized as a fumarate salt. A studied form is bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [2]. |

General Framework for Biomarker Identification

Since direct protocols for 4-AcO-EPT are unavailable, the following general framework for molecular biomarker discovery can be adapted. Flow cytometry is a particularly relevant technology for biomarker-driven trials in immunology and oncology [3].

The workflow below outlines the key stages in identifying and validating a biomarker.

Study Design &    Sample Collection Study Design &    Sample Collection Data Acquisition &    Quality Control Data Acquisition &    Quality Control Study Design &    Sample Collection->Data Acquisition &    Quality Control Biomarker Candidate    Discovery Biomarker Candidate    Discovery Data Acquisition &    Quality Control->Biomarker Candidate    Discovery Model Building &    Algorithm Selection Model Building &    Algorithm Selection Biomarker Candidate    Discovery->Model Building &    Algorithm Selection Analytical &    Clinical Validation Analytical &    Clinical Validation Model Building &    Algorithm Selection->Analytical &    Clinical Validation

Stage 1: Foundational Planning
  • Appropriate Study Design: Ensure the study is adequately powered with sufficient sample numbers for statistically meaningful biomarker detection [4].
  • Sample Source Selection: Choose relevant biological samples, which can range from cultured cells to minimally invasive liquid biopsies like blood plasma [4].
Stage 2: Data Generation & Analysis
  • Technology Selection: For cellular biomarkers, flow cytometry is a powerful, multiparametric tool that can measure over 40 parameters simultaneously at a single-cell level. Key applications include [3]:
    • Immunophenotyping: Identifying and quantifying immune cell subsets (e.g., T regulatory cells) in response to treatment.
    • Receptor Occupancy (RO) Assays: Quantifying the binding of therapeutics to cell surface targets to determine drug saturation and EC₅₀.
    • Phospho-protein Staining: Assessing activation status of cell signaling pathways.
    • Rare Cell Population Quantification: Measuring cells like CAR-T cells or minimal residual disease.
  • Data Quality Control: Implement rigorous data curation, quality control, and filtering based on standardized criteria [4].
Stage 3: Computational Biomarker Identification

After data preprocessing, statistical and machine learning methods are used to select the most predictive features [4]. The table below compares common algorithms.

Algorithm Type Key Principle Application in Biomarker Discovery

| sPLS (Sparse Partial Least Squares) | Dimensionality Reduction & Regression | Finds a linear model by projecting variables into a new space with integrated variable selection [4]. | Identifies a small set of features (e.g., genes) that best predict an outcome. | | XGBoost (eXtreme Gradient Boosting) | Ensemble Learning (Tree-based) | Builds a strong model by sequentially adding "if" conditions to correct errors of previous models [4]. | Handles complex non-linear relationships to rank feature importance. | | Random Forest | Ensemble Learning (Tree-based) | Grows many decision trees and combines their output for a more accurate and stable result [4]. | Provides robust feature importance scores for biomarker prioritization. | | Glmnet | Regularized Regression | Extends generalized linear models by adding a penalty term to prevent overfitting, ideal for high-dimensional data [4]. | Selects the most relevant biomarkers from a large pool of potential candidates (e.g., thousands of genes). |

Stage 4: Validation
  • Assay Validation: For flow cytometry assays, validation is critical. It must demonstrate fitness-for-purpose by assessing intra-assay, inter-assay, and inter-operator variability. Consistency in sample preparation, processing, instrument settings, and data analysis across labs is essential [3].
  • Independent Validation: Any discovered biomarker must be validated in independent assays and datasets to ensure it is robust, replicable, and fit for its intended clinical purpose [4].

References

4-AcO-EPT dose-response experiments

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-AcO-EPT

The table below summarizes the known chemical information for 4-AcO-EPT [1] [2].

Property Description
IUPAC Name 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1]
Synonyms 4-Acetoxy-N-ethyl-N-propyltryptamine [1] [2]
Chemical Formula C₁₇H₂₄N₂O₂ [1] [2]
Molecular Weight 288.39 g/mol (or 288.385 exact mass) [1] [2]
Common Salt Form Fumarate [2]

Proposed In Vitro Functional Assay Protocol

This protocol assesses the functional activity and potency of 4-AcO-EPT at serotonin receptors, based on methodologies used for closely related 4-substituted tryptamines [3].

Key Materials
  • Cell Line: HEK-293 or CHO-K1 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
  • Assay Kit: Fluorometric or luminescent intracellular calcium-sensitive dye (e.g., Fluo-4 AM) or a GPCR activation assay.
  • Controls: Psilocin (primary active metabolite of psilocybin) as a reference agonist, and a known antagonist (e.g., ketanserin for 5-HT2A) for validation.
Experimental Workflow

The following diagram outlines the key stages of the in vitro experimental process:

G Start Start Protocol CellPrep Cell Preparation Stable cell lines Start->CellPrep Plate Plate Cells CellPrep->Plate Compound Compound Application 4-AcO-EPT (test) Psilocin (reference) Plate->Compound Measure Calcium Mobilization (Fluorescence Measurement) Compound->Measure Analyze Data Analysis EC₅₀, Eₘₐₓ Calculation Measure->Analyze End End Analysis Analyze->End

Detailed Procedure
  • Cell Culture and Plating: Maintain cells in appropriate growth medium. Plate cells into sterile, clear-bottomed 96- or 384-well microplates at a density optimized for the assay (e.g., 20,000-50,000 cells/well for a 96-well plate) and culture for 24 hours to reach ~90% confluency.
  • Dye Loading: Following manufacturer's instructions, load cells with the calcium-sensitive dye in an assay buffer. Incubate for 30-60 minutes at 37°C protected from light.
  • Compound Preparation: Prepare a serial dilution of 4-AcO-EPT fumarate in assay buffer to create a concentration range (e.g., from 1 nM to 100 µM, typically 8-12 points). Include a reference agonist (psilocin) and a vehicle control.
  • Compound Application & Measurement: Using a fluorometric imaging plate reader (FLIPR) or similar instrument, automatically add the compound solutions to the wells and simultaneously measure fluorescence changes in real-time (e.g., every 1-2 seconds for 2-5 minutes).
  • Data Analysis: For each well, calculate the peak fluorescence response. Normalize the response of 4-AcO-EPT to the maximum response induced by the reference agonist (psilocin). Fit the normalized concentration-response data using a non-linear regression (sigmoidal dose-response model) in software like GraphPad Prism to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy).

Proposed In Vivo Behavioral Assay Protocol

This protocol evaluates 5-HT2A receptor activation in vivo using the head-twitch response (HTR) in mice, a standard behavioral proxy for psychedelic effects [3].

Key Materials
  • Animals: Male C57BL/6J mice (6–8 weeks old), housed under a reverse light-cycle.
  • Test Substance: 4-AcO-EPT fumarate.
  • Vehicle: Isotonic saline or water with 5 mM tartaric acid (for solubility, pH ~5.0) [3].
  • Equipment: A quiet testing room with observation arenas (e.g., clear plexiglass cages). Video recording equipment and/or manual counting software.
Experimental Workflow

The diagram below illustrates the in vivo study workflow:

G cluster_0 Head-Twitch Response (HTR) Start Start In Vivo Study Acclimatize Animal Acclimatization (Reverse light cycle) Start->Acclimatize Inject Administer Compound IP injection Vehicle, 4-AcO-EPT, Psilocin Acclimatize->Inject Record Behavioral Recording 20-90 min post-injection Video & manual scoring Inject->Record Count Count Head-Twitches Blinded observer Record->Count AnalyzeHTR Data Analysis ED₅₀ calculation Count->AnalyzeHTR HTR Rapid, rotational head movement Validated behavioral proxy for 5-HT₂A activation

Detailed Procedure
  • Animal Husbandry and Acclimatization: House mice in a controlled environment with a reverse light cycle (lights on at 1900 h, off at 0700 h). Conduct all testing during the dark (active) phase. Allow animals to acclimate to the facility for at least one week prior to testing [3].
  • Drug Preparation and Administration: Dissolve 4-AcO-EPT fumarate in the chosen vehicle. Prepare a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, freebase weight). Administer via intraperitoneal (IP) injection at a volume of 5 mL/kg [3]. Include a vehicle control group and a positive control group (e.g., psilocin at 1-3 mg/kg).
  • Behavioral Testing: Following injection, immediately place each mouse into a clean observation arena. Record behavior for a set period (e.g., 20-90 minutes post-injection). A trained observer, blinded to the treatment groups, should count the number of head-twitches (characteristic rapid rotational head movements) during this period.
  • Data Analysis: Calculate the total number of head-twitches per animal per session. Compare the mean head-twitch counts across different dose groups using a one-way ANOVA followed by appropriate post-hoc tests. Generate a dose-response curve to determine the ED50 (dose producing 50% of the maximal response).

Critical Safety & Regulatory Considerations

  • Legal Status: 4-AcO-EPT is likely considered a controlled substance analogue in many jurisdictions (e.g., under the US Federal Analogue Act), making it illegal to manufacture, distribute, or possess without a DEA research license [4].
  • Safety: The pharmacological and toxicological profile of 4-AcO-EPT is not fully characterized in humans. All handling and experiments must conform to institutional biosafety and animal use committee guidelines.
  • Prodrug Mechanism: Based on its structural class, 4-AcO-EPT is hypothesized to be a prodrug for 4-HO-EPT (via deacetylation), similar to the relationship between psilocybin and psilocin [3]. This should be considered when interpreting in vivo data.

Conclusion and Future Research

This document provides a foundational framework for conducting dose-response experiments with 4-AcO-EPT. The proposed protocols are based on established methods for structurally related tryptamines. Future research should prioritize:

  • Confirming the prodrug hypothesis through metabolic studies.
  • Comprehensive pharmacokinetic profiling (ADME).
  • Investigating functional activity at a broader panel of CNS targets.

References

A Framework for Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines a proposed structure for your application notes, with placeholders for 4-AcO-EPT-specific data.

1. Introduction & Objective The objective is to characterize the binding affinity and inhibitory potency of 4-AcO-EPT (the unlabeled test compound) for a specific target receptor (e.g., a serotonin receptor) by assessing its ability to compete with a known, labeled ligand (e.g., [³H]-LSD) for the binding site [1] [2].

2. Experimental Workflow The following diagram illustrates the key stages of a competitive binding assay.

G start Prepare Reaction Components step1 Incubate Mixture start->step1 Membrane Prep Labeled Ligand 4-AcO-EPT Titration step2 Separate Bound from Free Ligand step1->step2 Reach Equilibrium step3 Quantify Bound Radioactivity step2->step3 e.g., Filtration step4 Data Analysis & Calculate IC50/Ki step3->step4 Counts (DPM/CPM) end Report Affinity (Ki) step4->end

3. Key Reagents and Materials Table 1: Reagents and Materials. Specific details for 4-AcO-EPT need to be confirmed experimentally.

Item Specification / Proposed Detail for 4-AcO-EPT
Test Compound 4-AcO-EPT (IUPAC: 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate) [3]
Chemical Formula C17H24N2O2 [3]
Molecular Weight 288.39 g/mol [3]
Radiolabeled Ligand e.g., [³H]-LSD or other receptor-specific ligand (To be determined)
Binding Buffer e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4 (To be optimized)
Membrane Preparation Cell membranes expressing the target receptor (Source and prep to be defined)

4. Detailed Step-by-Step Protocol

Step 1: Reaction Setup

  • Dilution Series: Prepare a serial dilution of 4-AcO-EPT in an appropriate solvent (e.g., DMSO, further diluted in buffer), typically covering a range from sub-nanomolar to micromolar concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). The final solvent concentration should be constant (e.g., ≤1%) across all tubes.
  • Assay Tube Preparation: In duplicate or triplicate, add the following to each assay tube:
    • Binding Buffer (to a final volume of, e.g., 500 µL)
    • A fixed, near-saturating concentration of the radiolabeled ligand (e.g., at its Kd concentration).
    • The membrane preparation containing the target receptor.
    • A defined concentration of the 4-AcO-EPT solution from your dilution series.
  • Controls: Include controls for defining total binding (TB, no competitor) and nonspecific binding (NSB, with a large excess of unlabeled competitor to define non-displaceable signal).

Step 2: Incubation and Equilibrium

  • Vortex and incubate the reaction tubes at the optimal temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The time must be empirically determined to ensure steady-state conditions [1].

Step 3: Separation and Quantification

  • Termination: Rapidly filter the incubation mixture under vacuum through glass-fiber filters (e.g., GF/B) pre-soaked in cold buffer to trap the membrane-bound ligand complex.
  • Washing: Quickly rinse the filter several times with ice-cold buffer to remove unbound (free) radioligand.
  • Quantification: Transfer the filter to a vial with scintillation cocktail and measure the trapped radioactivity using a scintillation counter (results in DPM or CPM).

5. Data Analysis

  • Calculate Specific Binding: For each tube, subtract the average NSB from the raw counts to obtain specific binding.
  • Normalize Data: Express the specific binding in the presence of 4-AcO-EPT as a percentage of the specific binding in the total binding (TB) control tubes.
  • Curve Fitting: Plot the percentage of specific binding against the logarithm of the 4-AcO-EPT concentration. Fit the data with a four-parameter logistic (sigmoidal) model to determine the IC₅₀ (concentration that inhibits 50% of specific binding).
  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC₅₀ to the equilibrium dissociation constant (Ki) for 4-AcO-EPT [1]:
    • Ki = IC₅₀ / (1 + [L]/KdL)
    • Where [L] is the concentration of the radiolabeled ligand and KdL is its dissociation constant.

6. Anticipated Results & Data Table Table 2: Example of how to structure results. The values here are hypothetical and must be replaced with experimental data for 4-AcO-EPT.

Experiment Target Receptor Labeled Ligand (Kd) Calculated IC₅₀ for 4-AcO-EPT Calculated Ki for 4-AcO-EPT
1 5-HT₂A [³H]-LSD (1 nM) [Value ± SEM] [Value ± SEM]
2 5-HT₁A [³H]-8-OH-DPAT (0.5 nM) [Value ± SEM] [Value ± SEM]

References

A Framework for Investigating Degradation

Author: Smolecule Technical Support Team. Date: February 2026

For a research-grade investigation into 4-AcO-EPT's stability, the following systematic approach is recommended. The workflow below outlines the key stages of this process.

cluster_0 Key Experimental Actions Start Start: Investigate 4-AcO-EPT Degradation A1 Hypothesize Degradation Pathways • Hydrolysis (Acetate/Ester) • N-Dealkylation • Oxidation Start->A1 A2 Stress the Compound A1->A2 A3 Analyze Stressed Samples A2->A3 B1 Stress Conditions A2->B1 A4 Identify Products A3->A4 B2 Analytical Techniques A3->B2 A5 Propose Degradation Pathway A4->A5 B3 Expected Products A4->B3

Hypothesize Degradation Pathways

Based on its molecular structure, 4-AcO-EPT is susceptible to several common degradation routes [1] [2]:

  • Hydrolysis: The acetate ester (4-AcO) group is highly prone to hydrolysis, especially under acidic or basic conditions, which would likely result in the formation of 4-HO-EPT (a psilocin analog).
  • N-Dealkylation: The N-ethyl-N-propyl side chain could undergo oxidative dealkylation, potentially leading to products like 4-AcO-IPT (N-isopropyl) or 4-AcO-DET (N,N-diethyl), depending on the site of cleavage.
  • Oxidation: The indole ring system is susceptible to oxidation, which could form various ring-hydroxylated products or quinones.
Stress the Compound

To force degradation and identify the products, you can subject the compound to stress conditions [3].

  • Acidic/Basic Hydrolysis: Expose the compound to solutions of HCl and NaOH at elevated temperatures (e.g., 40-70°C).
  • Oxidative Stress: Use oxidizing agents like hydrogen peroxide.
  • Thermal Stress: Store the solid compound at an elevated temperature (e.g., 40-60°C).
  • Photolytic Stress: Expose solutions and the solid to UV or visible light.
Analyze and Identify

The primary tool for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [3].

  • HPLC separates the parent compound from its degradation products.
  • Mass Spectrometry detects the mass-to-charge ratio (m/z) of these separated components, providing the molecular weight of the degradation products. By analyzing the fragmentation patterns in the mass spectrum, you can infer the structure of these products [4] [5].

Potential Degradation Products

The table below summarizes the potential degradation products based on hypothesized pathways. These are theoretical and require experimental confirmation.

Hypothesized Pathway Potential Degradation Product Expected Mass Spectral Signature (Key Fragments)
Ester Hydrolysis 4-HO-EPT (Psilocin analog) Molecular ion m/z for C~15~H~22~N~2~O, loss of acetate group.
N-Dealkylation 4-AcO-IPT (N-Isopropyl analog) Molecular ion m/z for C~15~H~20~N~2~O~2~, fragments indicating loss of ethyl group.
Oxidation Various hydroxylated or carbonyl-containing derivatives Increased m/z values (+16, +32 for addition of oxygen atoms).

Experimental Protocol for Stability Testing

This protocol provides a starting point for a standardized stability study.

  • Solution Preparation: Prepare a stock solution of 4-AcO-EPT in a suitable solvent (e.g., methanol).
  • Stress Studies: Aliquot the stock solution into vials and subject them to different stress conditions:
    • Acidic (e.g., 0.1 M HCl)
    • Basic (e.g., 0.1 M NaOH)
    • Oxidative (e.g., 3% H~2~O~2~)
    • Neutral (as a control)
  • Heat and Analyze: Heat the samples (e.g., at 50°C for 1-24 hours). At designated time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-MS.
  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify new peaks (degradation products) and use their mass spectra to propose structures.

Frequently Asked Questions

Q1: How can I monitor the purity of 4-AcO-EPT in my lab? Regularly analyze your sample using HPLC with a UV/Vis or mass spectrometry detector. Monitor the chromatogram for the appearance of new peaks, which indicate impurities or degradation products. Consistent retention time and a single, sharp peak for the parent compound are indicators of purity [3].

Q2: What is the most likely cause of 4-AcO-EPT degradation during storage? Hydrolysis of the acetate group is the most probable primary degradation pathway. To minimize this, the compound should be stored in a cool, dry, and dark place, ideally in a sealed container with a desiccant. Solutions should be prepared fresh or stored in anhydrous solvents at low temperatures.

Q3: The retention time of my 4-AcO-EPT sample is drifting in HPLC analysis. What does this mean? A drift in retention time typically indicates a change in the chromatographic conditions, not necessarily degradation. Common causes include [3]:

  • Fluctuations in column temperature.
  • Gradual changes in the mobile phase composition (e.g., due to evaporation).
  • Column degradation over time. You should first rule out these instrumental variables before concluding that the compound itself has changed.

References

Troubleshooting Guide: Common Analytical Issues

Author: Smolecule Technical Support Team. Date: February 2026

Issue Root Cause Impact on Research Recommended Solution
Incorrect Salt Form Assignment Material supplied as "fumarate" is actually a fumarate–fumaric acid adduct [1]. Errors in molar concentration calculations, invalidates pharmacological and metabolic data [2]. Confirm structure via single-crystal X-ray diffraction; never rely solely on NMR or calculated molecular weight [1].
Inconsistent In Vitro/In Vivo Data 4-AcO-EPT acts as a prodrug for 4-HO-EPT; the two have different receptor binding [1]. In vitro functional assays show lower 5-HT2A potency for 4-AcO-EPT (EC50 24.0 nM) vs. its active metabolite 4-HO-EPT (EC50 4.24 nM) [1]. Interpret data in context of metabolic conversion; use proper salt form for accurate dosing in animal studies [3] [1].
Impurities in Research Material Use of poorly understood solvents/acids in synthesis; potential for cross-contamination with other active compounds (e.g., ketamine, amphetamines) [4]. Introduces unknown variables, confounds experimental results, poses safety risks [4]. Source materials from reputable suppliers; perform analytical purity testing (e.g., mass spectrometry, NMR) upon receipt [4] [3].

Experimental Protocols for Characterization

Protocol 1: Structural Elucidation via X-Ray Crystallography

This is the definitive method for resolving salt form ambiguity, as demonstrated in the 2023 structural study [1].

  • Crystal Growth: Grow single crystals via slow evaporation of an aqueous solution of the supplied "4-AcO-EPT fumarate" material [1].
  • Data Collection: Perform single-crystal X-ray diffraction. The study used a Mo Kα radiation source [1].
  • Structure Refinement: Refine the structure to confirm the exact composition. The asymmetric unit is expected to contain one 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule, linked in infinite chains via N—H⋯O and O—H⋯O hydrogen bonds [1].
Protocol 2: Functional Assay for 5-HT2A Receptor Activity

This protocol is based on the methodology used to establish the structure-activity relationship of 4-substituted tryptamines [3].

  • Objective: Determine the functional activity and potency (EC50) of 4-AcO-EPT and its metabolite 4-HO-EPT at 5-HT2A receptors.
  • Cell-Based Assay: Use calcium mobilization assays in cells expressing human or mouse 5-HT2A, 5-HT2B, and 5-HT2C receptors [3].
  • Test Substances: Dissolve 4-AcO-EPT fumarate (accurately characterized) and 4-HO-EPT for in vitro studies. Confirm compound identity and purity (>95%) via mass spectrometry and NMR prior to use [3].
  • Behavioral Correlation (Mouse Model): Conduct head-twitch response (HTR) studies in C57BL/6J mice. Administer compounds intraperitoneally (IP) dissolved in isotonic saline at 5 mL/kg to assess in vivo 5-HT2A activation [3].

Analytical Decision Workflow

For a clear visual guide, the following diagram outlines the critical decision points for characterizing 4-AcO-EPT and avoiding analytical interference:

Frequently Asked Questions (FAQs)

Q1: Why is the exact salt form of 4-AcO-EPT so critical for research? The salt form directly determines the molecular weight used to calculate molar concentrations for all experiments. Using an incorrect molecular weight (e.g., for a simple fumarate vs. the actual fumarate–fumaric acid adduct) leads to inaccurate dosing in vitro and in vivo, rendering data on potency, efficacy, and metabolism invalid [2] [1].

Q2: Can I use NMR alone to confirm the salt form of my 4-AcO-EPT batch? No. The 2023 study explicitly warns that NMR data can be misleading and is insufficient for definitive assignment. The researchers initially used NMR to assign a 1:1 ratio, but X-ray crystallography later revealed the more complex structure. Single-crystal X-ray diffraction is the required method for unambiguous characterization [1].

Q3: What is the relationship between 4-AcO-EPT and 4-HO-EPT? 4-AcO-EPT is believed to be a prodrug for 4-HO-EPT. In the body, the 4-acetoxy group is likely hydrolyzed to a 4-hydroxy group, activating the compound. This is similar to the relationship between psilocybin (4-PO-DMT) and psilocin (4-HO-DMT) [2] [1]. In vitro assays show 4-HO-EPT has significantly higher 5-HT2A receptor binding and functional potency than 4-AcO-EPT, supporting the prodrug hypothesis [1].

Q4: What are the key pharmacological differences between 4-AcO-EPT and psilocybin? Both are tryptamines but with distinct structural modifications. 4-AcO-EPT replaces the phosphate ester of psilocybin with an acetoxy ester and uses an ethyl-propyl group instead of a dimethyl group on the nitrogen. These changes alter the hydrolysis rate (the acetoxy group hydrolyzes faster than the phosphoryloxy) and the molecule's binding affinity and pharmacokinetics, offering potential for designing next-generation therapeutic agents [2].

References

Chemical Identification & Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic chemical information for 4-AcO-EPT, which is essential for its identification in analytical workflows.

Property Description
IUPAC Name 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] [2]
Other Names 4-Acetoxy-N-ethyl-N-propyltryptamine [2]
Chemical Formula C17H24N2O2 [2]
Molecular Weight 288.39 g/mol [2]
Common Salt Form 4-AcO-EPT Fumarate (often a fumarate salt-fumaric acid adduct) [3]

A key point for researchers is that 4-AcO-EPT fumarate has been characterized as a fumarate salt that is also a fumaric acid adduct [3]. Previous research may have mischaracterized it as a simple hydrofumarate, an error that can compromise all downstream analytical data [3].

Suggested Troubleshooting and Research Directions

In the absence of direct literature on sensitivity improvement, your technical guides could focus on the following areas:

  • Emphasize Accurate Characterization: The foundational step for any method development is to ensure the compound is correctly identified. The crystal structure of 4-AcO-EPT fumarate fumaric acid has been published and can be used as a reference for verifying your standard materials [3].
  • Consult General Best Practices: Without specific protocols for 4-AcO-EPT, you will need to rely on and adapt general analytical method development principles for tryptamines. This includes optimizing parameters for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Investigate Related Compounds: Given the lack of direct data on 4-AcO-EPT, reviewing methodologies for its better-known analog, 4-AcO-DMT, may provide a useful starting point for your experimental designs [4] [5].

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for establishing a reliable analytical method, starting with the crucial verification of the compound's structure:

G Start Start: Acquire 4-AcO-EPT Sample Step1 Verify Salt Form Purity Start->Step1 Step2 Develop/Validate Analytical Method Step1->Step2 Step3 Apply Optimized Method Step2->Step3 Guide Guiding Principle: Accurate chemical characterization is foundational to all downstream data. Guide->Step1

References

FAQ and Troubleshooting Framework

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common experimental challenges and recommended actions, based on general principles and data from 4-AcO-MET.

Question Issue Summary Recommended Action & Rationale
1. Lack of Established Protocols No peer-reviewed methods for sample preparation or analysis. Use 4-AcO-MET data as a starting point [1]. Validate all steps (extraction, LC-MS/MS) for 4-AcO-EPT.
2. Stability in Blood Analyte may degrade in sample matrix, leading to inaccurate results. Experiment with stabilizers (e.g., anticoagulants, esterase inhibitors). Monitor for 4-AcO-EPT hydrolysis to 4-HO-EPT [1].
3. Unknown Matrix Effects Ion suppression/enhancement in MS undermines quantification accuracy. Perform post-column infusion studies. Use stable isotope-labeled internal standard if available; otherwise, close structural analog.
4. Metabolite Interference Metabolites may co-elute or fragment similarly to the parent drug. Investigate metabolic pathways (likely esterase hydrolysis). Use high-resolution MS to distinguish parent drug from metabolites.

Experimental Protocol Guide

This methodology is adapted from general practices for analyzing novel tryptamines in biological matrices.

1. Sample Preparation and Stabilization

  • Immediate Stabilization: Upon blood sample collection, immediately add esterase inhibitors (e.g., sodium fluoride) to prevent enzymatic hydrolysis of the 4-AcO ester group, which is suspected to be a prodrug [1].
  • Storage: Centrifuge to separate plasma and freeze at -80°C or below until analysis.

2. Sample Preparation Workflow The following Graphviz diagram illustrates a suggested sample preparation workflow. This is a generalized protocol and requires optimization for 4-AcO-EPT.

G start Aliquot Stabilized Plasma Sample step1 Protein Precipitation with Cold Acetonitrile start->step1 step2 Vortex Mix (60s) & Centrifuge (10,000g, 10 min) step1->step2 step3 Collect Supernatant step2->step3 step4 Evaporate to Dryness under Nitrogen Stream step3->step4 step5 Reconstitute in LC-MS/MS Mobile Phase step4->step5 end Inject into LC-MS/MS System step5->end

3. LC-MS/MS Method Development

  • Chromatography: Utilize a reverse-phase C18 column. A gradient elution with water and methanol (both modified with 0.1% formic acid) can help achieve good separation of 4-AcO-EPT from its potential metabolites.
  • Mass Spectrometry: Optimize MS parameters in positive electrospray ionization (ESI+) mode. Focus on identifying the precursor ion and characteristic fragment ions for 4-AcO-EPT and its hypothesized deacetylated metabolite (4-HO-EPT).

Proposed Metabolic Pathway

The diagram below illustrates the hypothesized primary metabolic pathway for 4-AcO-EPT, based on its structural analogs.

G Parent 4-AcO-EPT Metabolite 4-HO-EPT (Primary Metabolite) Parent->Metabolite Hydrolysis Enzyme Serum Esterases Enzyme->Parent Catalyzes

Key Recommendations for Researchers

Given the absence of direct data, your initial work should focus on foundational characterization:

  • Start with Analytical Standards: The first step is to obtain or synthesize pure 4-AcO-EPT and its suspected metabolite (4-HO-EPT) to use as reference standards for method development.
  • Establish a Baseline Method: Adapt a published LC-MS/MS method for a similar tryptamine (e.g., 4-AcO-DMT or 4-HO-MET) [1] and systematically optimize it for 4-AcO-EPT.
  • Quantify Matrix Effects: From the beginning, use post-column infusion and calculate matrix factors to understand and correct for ion suppression/enhancement in your specific method.

References

4-AcO-EPT salt form characterization problems

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 4-AcO-EPT Salt Form Characterization

Q1: What is the primary characterization problem with 4-AcO-EPT fumarate? The primary issue is the mischaracterization of its solid form. It is not a simple hydrofumarate salt but a fumarate salt that is also a fumaric acid adduct (a co-crystal) [1]. Prior to this clarification, the compound was routinely misidentified in research, an error that compromises all subsequent pharmacological and analytical data derived from it [1].

Q2: What analytical technique is crucial for correct identification? Single-crystal X-ray crystallography is the definitive technique required to unambiguously determine the solid-state structure of 4-AcO-EPT fumarate and distinguish it from a simple salt [1]. This technique provides atomic-level resolution of the crystal lattice, confirming the presence of both the fumarate anion and a neutral fumaric acid molecule within the same crystalline unit.

Q3: Why does correct salt form characterization matter for downstream research? Incorrect characterization of the fundamental chemical structure has a cascading effect on all downstream research [1]. This can lead to significant errors in:

  • Purity and Potency Calculations: Misidentifying the molecular weight and composition.
  • Solubility and Stability Studies: The properties of a co-crystal can differ markedly from a simple salt.
  • Pharmacological Data: Inaccurate dosing and interpretation of bioactivity results.
  • Replication of Studies: Other researchers cannot reliably reproduce experiments if the starting material is not properly defined.

Troubleshooting Guide & Experimental Protocols

Problem: Inconsistent analytical data or pharmacological results with 4-AcO-EPT.

Potential Cause Diagnostic Approach Recommended Solution
Mischaracterized Salt Form Perform single-crystal X-ray crystallography [1]. Establish the correct crystalline structure as a baseline for all future work.
Incorrect Molecular Weight/Purity Re-calculate stoichiometry based on the fumarate-fumaric acid adduct structure. Use the correct molecular weight (C17H24N2O2 for the freebase; the fumarate-fumaric acid adduct is more complex) for all solution preparations [2] [3].
Presence of Process Impurities Conduct analytical techniques like HPLC and NMR to profile impurities from synthesis [4]. Source materials from reputable suppliers and implement rigorous quality control.

Experimental Protocol: Key Workflows

The following diagrams outline the core experimental workflows for proper characterization and research application of 4-AcO-EPT.

G Start Start: 4-AcO-EPT Sample Crystallize Crystallization (Obtain single crystals) Start->Crystallize XRay Single-Crystal X-Ray Crystallography Crystallize->XRay Analyze Analyze Crystal Structure XRay->Analyze Result Confirmed: Fumarate Salt + Fumaric Acid Adduct Analyze->Result

Correct Salt Form Characterization

G Start Characterized 4-AcO-EPT Prodrug InVivo In Vivo Administration Start->InVivo Esterases Hydrolysis by Esterases InVivo->Esterases Convert Conversion to Active Metabolite Esterases->Convert Result Psychoactive Effects via 5-HT2A Receptor Agonism Convert->Result

Prodrug Metabolism and Activity

Key Takeaways for Researchers

  • Confirm Crystalline Structure First: Prioritize single-crystal X-ray crystallography for any new batch of 4-AcO-EPT fumarate to confirm it is the fumarate-fumaric acid adduct [1]
  • Understand the Prodrug Nature: 4-AcO-EPT is a prodrug; its pharmacological activity is primarily due to its rapid hydrolysis in the body to 4-HO-EPT (an analogue of psilocin) [1] [5]
  • Ensure Analytical Purity: Use orthogonal methods like HPLC and NMR to check for synthetic impurities that could skew research results [4]

References

4-AcO-EPT crystallization protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Characterization and Context

A 2023 publication highlights that 4-AcO-EPT fumarate forms a specific crystalline structure described as a "fumarate salt that is also a fumaric acid adduct" [1]. This research emphasized that such compounds were previously and incorrectly characterized as hydrofumarates, an inaccuracy that can compromise all downstream experimental data [1].

For the closely related compound 4-AcO-DMT fumarate, a detailed crystal structure has been published. The methodology describes that colorless crystals were grown by slow evaporation of an aqueous solution [2]. This general approach is a standard starting point for salt crystallization.

Suggested Experimental Workflow

You can use the following workflow, informed by the available data, to begin optimizing your crystallization of 4-AcO-EPT fumarate. The table summarizes key parameters based on the found information.

Parameter Suggested Starting Point / Known Data
Compound Form 4-AcO-EPT Fumarate (salt and fumaric acid adduct) [1]
General Method Slow Evaporation [2]
Reported Solvent Water (for 4-AcO-DMT fumarate) [2]
Key Consideration Accurate characterization is critical to distinguish the correct salt/adduct structure [1]

The following diagram outlines a logical workflow for the crystallization optimization process.

Start Start: Crystallization Protocol Optimization S1 Confirm Salt Form Start->S1 S2 Select Solvent System S1->S2 S3 Choose Crystallization Method S2->S3 S4 Characterize Crystals S3->S4 S5 Evaluate Crystal Quality S4->S5 S6 Optimize Parameters S5->S6 Needs Improvement End Protocol Established S5->End Quality Acceptable S6->S2 Iterative Refinement

Frequently Asked Questions

Q: Why is it critical to determine the exact crystalline form of 4-AcO-EPT fumarate? A: Accurate characterization is the foundation of valid research. Prior to the 2023 findings, this class of tryptamine was routinely mischaracterized as a hydrofumarate. Using an incorrect structural model will propagate errors and compromise all subsequent data, including pharmacological and stability studies [1].

Q: What is a simple starting point for crystallizing 4-AcO-EPT? A: Based on the protocol for the highly similar compound 4-AcO-DMT fumarate, you can begin with slow evaporation using water as a solvent [2]. Given the structural similarity, this is a rational starting point, though optimization of solvent, temperature, and evaporation rate will likely be necessary for 4-AcO-EPT.

Q: Where can I find the detailed crystallographic data for reference? A: For 4-AcO-DMT fumarate, the crystallographic data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the reference number 1897284 [2]. While this is not for 4-AcO-EPT, it provides an excellent reference for the structural motifs of similar 4-AcO tryptamine fumarate salts.

Troubleshooting Guide

Issue Potential Causes Suggested Solutions

| No Crystal Formation | Solution is not saturated; too-fast evaporation; incorrect solvent | Increase concentration; switch to slow evaporation method; screen alternative solvents (e.g., methanol, ethanol, acetone). | | Oil Formation | Rapid precipitation; instability of the compound | Re-dissolve with gentle heating; induce crystallization by slow cooling or adding an anti-solvent. | | Poor Crystal Quality | Impurities in the sample; excessively rapid growth | Re-purify the starting material; slow down the crystallization process significantly. | | Characterization Does Not Match Expected Structure | Misidentification of the salt form | Re-evaluate using single-crystal X-ray diffraction to confirm the structure as a fumarate salt fumaric acid adduct [1]. |

References

4-AcO-EPT metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Metabolite Identification

Q1: What are the common analytical challenges in tryptamine metabolite identification? The main challenges include the low dosage of active compounds, their rapid and extensive metabolism in the body, and the chemical instability of some metabolites (like indole ring hydroxylated forms) which can degrade when exposed to light and air [1]. Furthermore, the parent drug is often undetectable in bio-samples, making the identification of its metabolites the only way to confirm intake [1].

Q2: What is a recommended experimental workflow for in vitro metabolite identification? A standard protocol involves incubating the target compound with Pooled Human Liver Microsomes (pHLM) to generate metabolites, which are then separated and identified using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) [1]. This method provides high-resolution data for accurate structural elucidation.

Q3: Why is high-resolution mass spectrometry (HRMS) critical for this work? HRMS determines the accurate molecular mass of a metabolite, which can be assigned to a specific elemental composition (molecular formula) [2]. The high mass accuracy (measured in parts per million, ppm) allows the instrument to distinguish between isobaric compounds—different molecules with the same nominal mass but different exact masses [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor chromatographic resolution Inadequate LC separation method Optimize mobile phase, gradient, and column [3]. Use UPLC for higher efficiency [4].
Low signal for metabolites Metabolites are present in very low concentrations Use sensitive mass spectrometers (e.g., Orbitrap, QTOF) [5]. Enrich sample via solid-phase extraction [3].
Difficulty identifying molecular formula Insufficient mass accuracy Calibrate instrument regularly; use a lock mass for correction [2].
Unable to distinguish structural isomers MS/MS fragmentation is identical Improve chromatographic separation to resolve isomers physically [2].
Missing important metabolites Sample cleanup removed metabolites Profile untreated samples to check for losses during processing [3] [6].

Experimental Protocol: In Vitro Metabolite ID with pHLM

Here is a detailed methodology based on current research with analogous tryptamines [1].

  • 1. Incubation Preparation: In amber tubes (to protect from light), combine pHLM (e.g., 2 mg protein/mL) and an NADPH-regenerating system in a suitable buffer. Pre-incubate the mixture at 37°C for 10 minutes in a shaking water bath.
  • 2. Reaction Initiation: Start the metabolic reaction by adding the substrate (e.g., the tryptamine) dissolved in a suitable solvent to a final concentration of 10 µM.
  • 3. Reaction Termination: At predetermined time points (e.g., 0, 60, 240 minutes), stop the reaction by adding ice-cold formic acid (final concentration 0.1 M). Vortex immediately and then centrifuge at high speed (e.g., 14,500 × g for 10 minutes) to pellet the protein.
  • 4. Sample Analysis: Transfer the clear supernatant for UHPLC-QTOF-MS analysis.

Expected Metabolic Transformations

While the specific metabolism of 4-AcO-EPT is undocumented, the following transformations are typical for synthetic tryptamines like EPT and 4-AcO-DMT, and should be investigated [5] [1].

Transformation Type Description Mass Change (Example)
Hydrolysis Cleavage of ester or amide groups. +18 (if AcO-group is hydrolyzed to OH)
Hydroxylation Addition of a hydroxyl group (-OH). +15.995
N-Dealkylation Removal of an alkyl group from the amine. Mass decrease (e.g., -28 for -C2H4)
Oxidation (Carbonylation) Oxidation to a ketone or aldehyde. +13.979 (equivalent to -2H)
O-Demethylation Removal of a methyl group from a methoxy. -14.016
Glucuronidation Conjugation with glucuronic acid. +176.032

Workflow & Pathway Visualization with Graphviz

Below are the DOT language scripts for creating diagrams, following your specifications for color, contrast, and layout.

Diagram 1: In Vitro Metabolite ID Workflow

Start Start Prep Pre-incubation (pHLM + NADPH System) Start->Prep Incubate Initiate Reaction (Add 10 µM Substrate, 37°C) Prep->Incubate Stop Stop Reaction (Ice-cold Acid) Incubate->Stop Analyze UHPLC-QTOF-MS Analysis Stop->Analyze End End Analyze->End

Diagram 2: Common Tryptamine Metabolic Pathways

Parent Parent Tryptamine M1 Hydroxylated (M+O) Parent->M1 Hydroxylation M2 N-Dealkylated Parent->M2 N-Dealkylation M3 Hydrolyzed Parent->M3 Hydrolysis M4 Carbonylated (M+O-2H) Parent->M4 Oxidation M5 Glucuronidated (M+176) M1->M5 Glucuronidation

Key Technical Considerations

  • Chromatographic Separation: Good resolution by UHPLC is crucial as many identification problems arise from the need to separate structural isomers, which identical MS/MS spectra cannot differentiate [2].
  • Mass Spectrometry Settings: To maximize metabolite detection, MS conditions must be carefully optimized, as the ionization characteristics of metabolites can differ significantly from the parent compound [3] [6].
  • Stable Isotope Labels: Using a drug labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or having characteristic natural isotope patterns (e.g., from Cl or Br) provides a distinct handle to trace the drug and its metabolites through complex biological samples [3] [6].

References

Understanding Enzymatic Hydrolysis and Key Variables

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic hydrolysis is a widely used method for cleaving chemical bonds, favored for its high specificity, mild reaction conditions, and minimal byproduct generation [1]. The efficiency of this process is highly dependent on several key experimental parameters that influence the enzyme's activity and the reaction rate [2] [1] [3].

The table below summarizes the core factors you need to control and optimize in your experiments.

Factor Description & Impact
Enzyme Selection Specific enzyme determines cleavage sites/patterns; different enzymes (e.g., Alcalase, Trypsin) yield different peptide sequences and bioactivities [1] [4].
Temperature Must be maintained at enzyme's optimal temperature range; deviation can reduce activity or denature enzyme [2] [3].
pH Level Must be maintained at enzyme's optimal pH; critical for preserving enzyme conformation and catalytic function [2] [5] [3].
Enzyme/Substrate Ratio (E/S) Increasing ratio generally increases hydrolysis rate and degree; optimization needed for cost-effectiveness and to avoid inhibition [2] [5].
Hydrolysis Time Hydrolysis rate typically increases over time until substrate depletion or enzyme inactivation; optimal time depends on desired product profile [2].
Substrate Concentration High concentrations can cause substrate inhibition; lower concentrations often increase hydrolysis efficiency but reduce total output [3].

Troubleshooting Hydrolysis Rate Variability

If you are encountering inconsistent hydrolysis rates, the following issues are the most likely culprits.

Issue Possible Causes Troubleshooting Steps
Low Hydrolysis Rate Sub-optimal pH/temperature, low E/S ratio, insufficient time, enzyme inhibition/inactivation, poor substrate preparation [1] [3]. Verify/adjust pH/temperature to enzyme optimum. Increase E/S ratio incrementally. Extend hydrolysis time. Check for contaminants/inhibitors. Ensure substrate is accessible (e.g., denatured/dispersed).
High Variability Between Replicates Inconsistent pH/temperature control, inaccurate pipetting/enzyme quantification, uneven substrate mixing, partial enzyme inactivation/degradation [2]. Calibrate pH meter and thermoregulation equipment. Use precise, calibrated pipettes and fresh enzyme aliquots. Ensure consistent mixing/agitation throughout reaction.
Unexpected Reaction Products Non-specific enzyme activity, contamination with other proteases, side reactions under harsh conditions [1]. Verify enzyme purity/specificity. Check for microbial contamination. Ensure reaction conditions (pH/temp) do not promote non-enzymatic degradation.

A Generalized Experimental Workflow

The following diagram outlines a standard workflow for establishing and optimizing an enzymatic hydrolysis protocol, which can serve as a blueprint for your work with 4-AcO-EPT.

start Start: Define Experimental Goal s1 Substrate Preparation start->s1 s2 Enzyme Selection s1->s2 s3 Set Initial Conditions (pH, Temp, E/S, Time) s2->s3 s4 Run Hydrolysis Reaction s3->s4 s5 Terminate Reaction (e.g., Heat, pH Shift) s4->s5 s6 Analyze Products (DH, Bioactivity, Yield) s5->s6 s7 Results Meet Goal? s6->s7 s8 Optimize Parameters via RSM s7->s8 No end End: Protocol Established s7->end Yes s8->s3 Refine Conditions

Key Optimization and Data Analysis Methods

To systematically improve your hydrolysis process, consider these established methodologies:

  • Optimization via Response Surface Methodology (RSM): Instead of testing one factor at a time, use RSM to understand the complex interactions between variables like pH, temperature, and E/S ratio. This statistical technique builds a model to predict the optimal combination of factors for a desired outcome, such as maximum hydrolysis rate or yield [2] [5].
  • Measuring Degree of Hydrolysis (DH): The DH is a crucial metric for monitoring the extent of the reaction. A common method for determining DH is the pH-stat method, which calculates the percentage of cleaved peptide bonds based on the amount of acid or base required to maintain a constant pH during the hydrolysis process [2] [3].

Navigating the Lack of Specific Data on 4-AcO-EPT

The search results clarify that 4-AcO-EPT is a novel, synthetic tryptamine compound being investigated for its potential clinical applications [6]. As it is not a natural protein or lignocellulosic biomass, the extensive published research on enzymatic hydrolysis does not yet cover it. Therefore, your research will likely be pioneering in this area.

To move forward, I suggest:

  • Treating the provided information as a foundational guide that requires experimental validation for your specific substrate.
  • Designing a systematic optimization study (e.g., using RSM) to empirically determine the best enzymes and conditions for 4-AcO-EPT hydrolysis.
  • Consulting specialized chemical and pharmacological databases for information on the stability and known metabolic pathways of analogous tryptamine compounds.

References

Understanding the 4-AcO-EPT Salt Form Artifact

Author: Smolecule Technical Support Team. Date: February 2026

The key artifact arises from the crystalline structure of 4-AcO-EPT when combined with fumaric acid. It is often mislabeled as a "fumarate" (2:1 tryptamine-to-fumarate ratio) or "hydrofumarate" (1:1 ratio), but X-ray crystallography has revealed its true structure is a bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) adduct [1].

This means the crystalline solid contains:

  • One singly protonated 4-AcO-EPT cation
  • One half of a fumarate dianion
  • One half of a neutral fumaric acid molecule

This misassignment can lead to errors in calculating molecular weights, preparing standard solutions, and interpreting analytical data [1] [2].

Table 1: Key Characteristics of the 4-AcO-EPT Fumarate-Fumaric Acid Adduct

Property Description
Systematic Name Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]
Chemical Formula 2C₁₇H₂₅N₂O₂⁺ · C₄H₂O₄²⁻ · C₄H₄O₄ [1]
Molecular Weight 404.45 g/mol [1]
Asymmetric Unit One 4-AcO-EPT cation, ½ fumarate dianion, ½ fumaric acid molecule [1]
Crystal System Triclinic [1]
Common Misidentification 4-AcO-EPT fumarate or 4-AcO-EPT hydrofumarate [1] [2]

Troubleshooting Guide: Identifying and Correcting Salt Form Artifacts

Q1: How can I confirm the salt form of my 4-AcO-EPT sample?

A: For definitive characterization, single-crystal X-ray diffraction is the gold standard. This technique directly determines the solid-state structure and confirmed the fumarate–fumaric acid adduct [1]. If this is not available, a combination of techniques can provide strong evidence:

  • ¹H-NMR Spectroscopy: Can be used to determine the molar ratio of tryptamine to fumaric acid equivalents in a solution. A 1:1 ratio suggests a hydrofumarate or a more complex form, not a simple 2:1 fumarate [1].
  • Elemental Analysis (CHNS): Comparing experimental results with theoretical calculations for different salt forms (fumarate vs. hydrofumarate vs. the adduct) can help identify the correct composition.
  • High-Resolution Mass Spectrometry (HRMS): Can confirm the molecular weight of the free base but is less diagnostic for the solid-state salt form [3].
Q2: Why does the salt form artifact matter for my HPLC analysis?

A: An incorrect assumption about the salt form directly affects the calculated molecular weight used for preparing standard solutions. This leads to inaccuracies in concentration, which can cause retention time drift and invalidate quantitative results [4]. Using the wrong molecular weight introduces a systematic error in your entire analytical method.

Table 2: Impact of Salt Form on Analytical Calculations

Assumed Salt Form Assumed Molecular Weight (g/mol) Impact of Use in Calculations
Free Base 288.39 [5] Significant overestimation of molar concentration if a salt is present.
Fumarate (2:1) 646.79 (2288.39 + 116.07 - 21.01) Underestimation of true molar concentration of the tryptamine.
Hydrofumarate (1:1) 404.45 (288.39 + 116.07) Previously common misassignment; close to but not exactly matching the true adduct.
Fumarate–Fumaric Acid Adduct 404.45 [1] Correct molecular weight for the characterized crystalline solid.
Q3: What is the best practice to prevent artifacts in my experimental data?

A:

  • Verify Salt Form: Do not rely on supplier designations alone. Characterize your standard material using NMR or, ideally, X-ray crystallography [2].
  • Use Accurate Molecular Weights: When preparing solutions for bioassays or analytical standards, always use the molecular weight confirmed by your characterization (e.g., 404.45 g/mol for the characterized adduct) [1].
  • Document Clearly: In publications and lab records, precisely state the characterized salt form used in the experiments to ensure reproducibility [2].
  • Monitor HPLC Performance: To guard against general retention time drift that could compound these issues, follow best practices:
    • Use a column oven to maintain a stable temperature.
    • Ensure mobile phase consistency with fresh, high-quality solvents.
    • Perform regular HPLC system maintenance [4].

The following diagram outlines the workflow for proper sample identification and preparation to avoid these artifacts.

Start Start: Obtain 4-AcO-EPT Sample Step1 Supplier Lists Salt Form Start->Step1 Step2 Characterize Salt Form Step1->Step2 Step3 Single-Crystal X-ray Diffraction Step2->Step3 Step4 NMR Spectroscopy (Molar Ratio) Step2->Step4 Step5 Confirm True Molecular Weight Step3->Step5 Definitive ID Step4->Step5 Supporting Evidence Step6 Prepare Standard Solutions with Correct MW Step5->Step6 Step7 Accurate HPLC & Bioassay Data Step6->Step7

References

4-AcO-EPT improving detection limits

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-AcO-EPT

The table below summarizes the basic chemical identifiers for 4-AcO-EPT, which are essential for developing analytical methods [1].

Property Description
Systematic Name 4-Acetoxy-N-ethyl-N-propyltryptamine [1]
Other Names 4-AcO-EPT; 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1]
Molecular Formula C17H24N2O2 [1]
Molecular Weight 288.385 g/mol [1]

Proposed Workflow for Method Development

Given the lack of specific literature, establishing a detection method requires a systematic, iterative approach. The following workflow outlines the key stages in developing and optimizing an analytical protocol for 4-AcO-EPT.

Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep Instrument Instrumental Analysis SamplePrep->Instrument Optimization Optimize Parameters Instrument->Optimization LODLOQ Determine LOD/LOQ Optimization->LODLOQ Validate Method Validation LODLOQ->Validate

Stage 1: Sample Preparation

Proper sample preparation is critical for achieving a clean analytical signal.

  • Solubility: 4-AcO-EPT is typically distributed as a fumarate salt [2]. It is likely soluble in solvents like methanol, acetonitrile, or dimethyl sulfoxide (DMSO), which are common for preparing stock and working standard solutions.
  • Extraction: For complex matrices (e.g., biological samples), a sample clean-up step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to reduce background interference and improve detection limits.
Stage 2: Instrumental Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection of tryptamines.

  • Liquid Chromatography (LC): Develop a chromatographic method to separate 4-AcO-EPT from other components. A reverse-phase C18 column with a gradient elution of water and acetonitrile (possibly with a volatile buffer like ammonium formate) is a standard starting point.
  • Mass Spectrometry (MS): Use tandem mass spectrometry (MS/MS) for high sensitivity and specificity.
    • Ionization: Employ electrospray ionization (ESI) in positive mode, as tryptamines readily form [M+H]+ ions.
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. First, characterize the precursor ion (likely m/z 289.2 for [M+H]+), then identify at least two characteristic product ions for specific MRM transitions.
Stage 3: Parameter Optimization & LOD/LOQ

This stage is focused on pushing the limits of your method.

  • Optimization: Systematically adjust key parameters to enhance the signal-to-noise ratio (S/N). This includes MS source conditions (gas flows, temperatures), collision energies for MRM transitions, and LC conditions (mobile phase composition, flow rate).
  • LOD/LOQ Determination: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined by analyzing progressively lower concentrations of the standard. LOD is generally the concentration that yields an S/N ratio of 3:1, while LOQ is the concentration with an S/N of 10:1.
Stage 4: Method Validation

Before the method can be relied upon, its performance must be rigorously validated. Key parameters to assess include:

  • Accuracy and Precision
  • Linearity and Range
  • Recovery (for extraction methods)
  • Robustness

Where to Find More Information

Since public data is limited, you may need to explore more specialized avenues:

  • Scientific Literature: Search for analytical methods of closely related compounds, such as 4-AcO-DMT [3] [4] or psilocin. The behavior of these molecules can provide excellent benchmarks for your method development.
  • Chemical Suppliers: Some specialized suppliers may offer analytical data or certified reference materials for research chemicals, which can be invaluable.

References

Pharmacological Profile & Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data comparing 4-AcO-EPT and psilocybin.

Feature 4-AcO-EPT Psilocybin
Prodrug For 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine) [1] Psilocin (4-HO-DMT) [2] [3]
Active Metabolite 4-HO-EPT [1] Psilocin [2] [4] [3]

| In Vitro 5-HT2A Functional Activity (EC₅₀) | 4-AcO-EPT: 24.0 nM [1] 4-HO-EPT: 4.24 nM [1] | Psilocybin: Low potency (prodrug) [2] Psilocin: High potency (reference agonist) [2] | | In Vivo Behavioral Potency | Induces head-twitch response (HTR) in mice, consistent with 5-HT2A activation [2] | Induces head-twitch response (HTR) in mice, consistent with 5-HT2A activation [2] | | Key Metabolic Conversion | O-deacetylation [1] | O-dephosphorylation [2] [4] [3] | | Relative Hydrolysis Rate | Faster hydrolysis (inferred from related compound 4-AcO-DMT) [1] | Slower hydrolysis [1] |

Detailed Experimental Data & Protocols

The quantitative data in the table above is derived from specific, standardized experimental protocols. Here is a detailed breakdown of the key methodologies.

In Vitro Functional Assay (Calcium Mobilization)

This protocol is used to determine a compound's potency (EC₅₀) and efficacy at activating specific serotonin receptors [2].

  • Objective: To measure the functional activity of test compounds at human 5-HT₂A receptors.
  • Methodology:
    • Cell Preparation: Use cells (e.g., HEK293) engineered to express the human 5-HT₂A receptor.
    • Loading: Load the cells with a fluorescent calcium-sensitive dye.
    • Agonist Exposure: Expose the cells to increasing concentrations of the test compound (4-AcO-EPT, 4-HO-EPT, psilocin, etc.).
    • Signal Measurement: Measure the resulting intracellular calcium flux using a fluorometer. The fluorescence intensity is proportional to the degree of receptor activation.
  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximum response) is calculated. This value allows for a direct comparison of functional potency between compounds [2] [1].
In Vivo Behavioral Assay (Head-Twitch Response - HTR)

This assay in mice is a behavioral proxy for 5-HT₂A receptor activation and is predictive of psychedelic effects in humans [2].

  • Objective: To assess the in vivo potency of 5-HT₂A receptor agonists.
  • Methodology:
    • Subjects: Male C57BL/6J mice.
    • Drug Administration: Test compounds are administered intraperitoneally (IP) at various doses.
    • Behavioral Recording: Mice are placed in a transparent enclosure and recorded for a set period (e.g., 20 minutes) post-injection.
    • Behavioral Scoring: The number of characteristic head-twitches (rapid, rotational head movements) is counted, either by a trained observer blinded to the treatment or by automated video analysis software.
  • Data Analysis: The total HTR count per session is plotted against the dose to determine the effective dose (ED₅₀) for each compound. All 4-substituted tryptamines, including 4-AcO-EPT and psilocybin/psilocin, induce this response [2].

Key Interpretations & Mechanisms

The experimental data reveals several critical mechanisms that explain the differences and similarities between these compounds.

Metabolic Pathways and Prodrug Activation

The following diagram illustrates the distinct metabolic pathways that convert each prodrug into its active form.

G Prodrugs Prodrugs Psilocybin Psilocybin (4-PO-DMT) Prodrugs->Psilocybin FourAcOEPT 4-AcO-EPT Prodrugs->FourAcOEPT AlkalinePhosphatase Alkaline Phosphatase Psilocybin->AlkalinePhosphatase O-Dephosphorylation Esterases Esterases FourAcOEPT->Esterases O-Deacetylation Enzymes Metabolic Enzymes Psilocin Psilocin (4-HO-DMT) AlkalinePhosphatase->Psilocin FourHOEPT 4-HO-EPT Esterases->FourHOEPT ActiveMetabolites Active Metabolites Receptor Serotonin 5-HT2A Receptor Psilocin->Receptor High Potency Agonism FourHOEPT->Receptor High Potency Agonism

Structure-Activity Relationship (SAR) Insights
  • Impact of the 4-Substituent: The O-acetyl group in 4-AcO-EPT reduces its direct affinity and functional potency at the 5-HT₂A receptor in vitro by about 10- to 20-fold compared to its deacetylated metabolite, 4-HO-EPT [2] [1]. This is consistent with the observation that O-acetylation of the 4-hydroxy group in tryptamines generally reduces in vitro potency [2].
  • Impact of N-Alkyl Substituents: The N-ethyl-N-propyl side chains in 4-AcO-EPT/4-HO-EPT are bulkier than the N,N-dimethyl groups in psilocybin/psilocin. Tryptamines with bulkier N-alkyl groups can exhibit altered receptor interaction profiles, such as lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors [2]. This suggests the active metabolite 4-HO-EPT may have a distinct receptor activation profile compared to psilocin.

Conclusion for Researchers

  • 4-AcO-EPT is a potent psychedelic prodrug that is rapidly converted to the high-efficacy agonist 4-HO-EPT. Its distinct N-alkyl chain structure may offer a unique pharmacological profile compared to classical tryptamines [2] [1].
  • Psilocybin is the established natural prodrug, dephosphorylated to the well-characterized agonist psilocin [2] [3].

The choice between these compounds in a research setting should be informed by their specific metabolic pathways, the desired active metabolite for study, and the distinct receptor engagement profiles implied by their differing chemical structures.

References

Pharmacology & Receptor Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the receptor binding and functional activity data for 4-AcO-EPT and its active metabolite, 4-HO-EPT.

Parameter 4-AcO-EPT 4-HO-EPT
Primary Role Prodrug [1] Active Metabolite & Psychedelic [2] [1]
Key 5-HT2A Functional Activity (EC50) 24.0 nM [1] 4.24 nM (Full Agonist) [2] [1]
Representative Binding Affinity (Ki) Weaker binding at most receptors [1] Stronger & broader binding [1]
5-HT1A >10,000 nM [3] 316 nM [3]
5-HT2A 66.1 nM [3] 5.37 nM [3]
5-HT2C 128 nM [3] 13.2 nM [3]
Selected Non-5-HT Targets H1, D3, Alpha2A, B, C, NR2B, Sigma 2 [3] H1, D2, Alpha2A, NR2B, SERT, Sigma 1 & 2 [3]

The diagram below illustrates the core experimental workflow and pharmacological relationship between these two compounds.

G cluster_pharmacology Pharmacology cluster_receptor_binding Key Receptor Binding (Ki) cluster_functional_activity Functional Activity (EC50) cluster_experimental Experimental Evidence compound_comparison 4-AcO-EPT vs. 4-HO-EPT Comparison aco 4-AcO-EPT (Prodrug) aco_binding 5-HT2A: 66.1 nM 5-HT1A: >10,000 nM aco->aco_binding aco_activity 5-HT2A: 24.0 nM aco->aco_activity hydrolysis In Vivo Hydrolysis (Enzymatic Deacetylation) aco->hydrolysis ho 4-HO-EPT (Active Metabolite) ho_binding 5-HT2A: 5.37 nM 5-HT1A: 316 nM ho->ho_binding ho_activity 5-HT2A: 4.24 nM (Full Agonist) ho->ho_activity htr Head Twitch Response (5-HT2A-mediated) ho->htr hydrolysis->ho

Experimental Protocols & Key Findings

The data in the table and diagram comes from standardized experimental protocols. Here are the methodologies for the key experiments cited.

  • Radioligand Binding Assays [3]: These experiments determine a compound's affinity for various receptors. A primary competition binding screen is first performed, where a 10 μM concentration of the tryptamine is tested against 50 different receptors. A "hit" is defined as a target where the compound inhibits over 50% of the control radioligand's binding. For confirmed hits, full concentration-response curves are generated to calculate the inhibition constant (Ki), which provides a quantitative measure of binding affinity.

  • Calcium Mobilization Assays [2] [1]: This method measures the functional activity of a compound (whether it activates a receptor). Cells engineered to express a specific human serotonin receptor (e.g., 5-HT2A) are loaded with a fluorescent calcium indicator. The compound is introduced, and if it is an agonist, it triggers receptor activation and a subsequent release of calcium ions within the cell. This flux is detected as an increase in fluorescence. The concentration of the compound that produces 50% of the maximum possible response (EC50) is then calculated, indicating its potency.

  • In Vivo Behavioral Studies (Head Twitch Response) [3]: The head twitch response (HTR) in mice is a well-validated behavioral proxy for psychedelic effects in humans that is mediated by the 5-HT2A receptor. Compounds are administered subcutaneously to mice, and the number of characteristic head twitches is counted, typically by direct observation or video recording. A dose-dependent increase in HTR indicates psilocybin-like psychedelic activity.

References

Binding Affinity and Functional Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental data for 4-AcO-EPT and its active metabolite, 4-HO-EPT.

Compound Primary Target In Vitro Functional Activity (EC₅₀) at 5-HT2A Receptor Binding Profile (Ki, nM)
4-AcO-EPT Serotonin Receptors (Prodrug) [1] 24.0 nM [1] Competitive Binding (>50% inhibition at 10 µM): 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a, H1, D3, Alpha2A, Alpha2B, Alpha2C, NR2B, Sigma 2 [2].
4-HO-EPT Serotonin Receptors (Active Metabolite) [1] 4.24 nM [1] Competitive Binding (>50% inhibition at 10 µM): 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7a, H1, D2, Alpha2A, NR2B, SERT, Sigma 1, Sigma 2 [2].

The data indicates that 4-HO-EPT is approximately 5.7 times more potent than 4-AcO-EPT in activating the 5-HT2A receptor, which is considered the primary target for psychedelic effects [1]. The binding profiles also differ, with 4-HO-EPT interacting with a broader range of serotonin receptors (5-HT1A, 5-HT5A) and other targets like the serotonin transporter (SERT) and Sigma-1 receptor, which 4-AcO-EPT does not significantly affect [2].

Experimental Methodology

The data comes from standardized, high-quality experimental protocols.

  • Receptor Binding Assays: The binding profiles were determined through a primary competition binding screen. Compounds were tested at a concentration of 10 µM across 50 different receptors and transporters. A "hit" was defined as a compound causing more than 50% inhibition of the control radioligand's binding in quadruplicate determinations [2]. For reliable results, such assays must demonstrate that binding has reached equilibrium by varying incubation time and use an appropriate concentration regime to avoid titration artifacts [3].
  • In Vitro Functional Assays: The EC₅₀ values (concentration that produces 50% of the maximum response) for 5-HT2A receptor agonism were determined using cell-based functional assays. These experiments measure the downstream signaling activity (e.g., calcium release or GTPγS binding) that occurs when the compound activates the receptor [1].

Pharmacological Relationship Diagram

The following diagram illustrates the metabolic and pharmacological relationship between 4-AcO-EPT and 4-HO-EPT, based on the experimental data.

pharmacology Prodrug 4-AcO-EPT (Prodrug) Enzyme Esterase Enzyme Prodrug->Enzyme  Hydrolysis Inactive Weak Binding & Agonism Prodrug->Inactive EC₅₀ = 24.0 nM Metabolite 4-HO-EPT (Active Metabolite) Enzyme->Metabolite  Conversion Active Strong Binding & Agonism Metabolite->Active EC₅₀ = 4.24 nM Receptor 5-HT2A Receptor Active->Receptor  Activation

The diagram above shows that 4-AcO-EPT is hydrolyzed by esterase enzymes in the body to form the active metabolite 4-HO-EPT [1] [4]. It is this metabolite that acts as a potent agonist at the 5-HT2A receptor, leading to the compound's psychedelic effects.

Key Research Considerations

For researchers, several points are crucial:

  • Exact Salt Form: The crystalline form of "4-AcO-EPT fumarate" was determined by single-crystal X-ray diffraction to be a complex of bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate and fumaric acid, not a simple 1:1 or 2:1 salt. This highlights the importance of analytical characterization for precise chemical identification [1].
  • 5-HT1A Receptor Role: For many tryptamine psychedelics, agonist activity at the 5-HT1A receptor can modulate the overall effects. At high doses, 5-HT1A activation can attenuate the 5-HT2A-mediated head twitch response in mice, which is an important consideration for in vivo studies [2].

References

4-AcO-EPT structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Data

The core of the SAR analysis lies in the quantitative data from in vitro functional assays and in vivo behavioral studies. The table below compares key pharmacological metrics for 4-AcO-EPT and its deacetylated metabolite, 4-HO-EPT [1] [2].

Compound In Vitro 5-HT2A EC₅₀ (nM) In Vivo HTR Potency (mg/kg) 5-HT2A Agonist Efficacy Prodrug Relationship
4-AcO-EPT 24.0 [2] ~5.6 (estimated) [1] Partial to Full Agonist [1] Yes (for 4-HO-EPT) [1]
4-HO-EPT 4.24 [2] Similar to 4-AcO-EPT [1] Partial to Full Agonist [1] Active Metabolite

To provide a broader SAR context, the following table compares 4-AcO-EPT with other common 4-substituted tryptamines. A general trend shows that O-acetylation reduces in vitro potency by approximately 10-20 fold compared to the 4-hydroxy analog, but this difference diminishes in vivo due to metabolic conversion [1] [3].

Compound Name Substituents Approx. In Vitro 5-HT2A EC₅₀ (nM)* Key SAR Insight
Psilocin (4-HO-DMT) 4-OH, N,N-Dimethyl ~6.9 [1] Benchmark compound
4-AcO-DMT 4-AcO, N,N-Dimethyl ~69 [1] Demonstrates ~10-fold drop from Psilocin
4-HO-MET 4-OH, N-Methyl-N-Ethyl Data from table [1] Asymmetric N-alkyl can maintain high potency
4-HO-DiPT 4-OH, N,N-Diisopropyl Data from table [1] Bulky N-alkyl groups can lower 5-HT2C potency

Note: EC₅₀ values are approximate and based on calcium mobilization assays. Specific values for all 17 compounds in the study can be found in the source material [1].

Detailed Experimental Protocols

The comparative data is derived from standardized experimental protocols designed to evaluate psychedelic drug activity [1].

  • In Vitro Functional Assays: Calcium mobilization assays were conducted in HEK293 cells expressing human 5-HT receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). Cells were loaded with a calcium-sensitive fluorescent dye. After agonist stimulation (application of the test compound), the resulting increase in intracellular calcium was measured as a fluorescence signal. Concentration-response curves were generated to determine EC₅₀ (half-maximal effective concentration) and agonist efficacy [1].
  • In Vivo Behavioral Studies: The head-twitch response (HTR) in C57BL/6J mice was used as a behavioral proxy for 5-HT2A receptor activation. Mice were administered the test compounds intraperitoneally, and HTR counts were recorded. Dose-response relationships were analyzed to determine behavioral potency [1].

Metabolic Pathway and Experimental Workflow

The relationship between 4-AcO-EPT, its active metabolite, and the experimental workflow can be visualized as a pathway. The following diagram illustrates this process, created according to your specifications using DOT language.

SAR_Pathway cluster_in_vivo In Vivo Metabolism & Behavioral Response cluster_in_vitro In Vitro Assessment Prodrug 4-AcO-EPT (Prodrug) Esterase Esterase Enzyme Prodrug->Esterase Hydrolysis Metabolite 4-HO-EPT (Active Metabolite) Esterase->Metabolite Receptor 5-HT2A Receptor Metabolite->Receptor Agonism Behavior Head-Twitch Response (HTR) Receptor->Behavior InVitro_Compound 4-AcO-EPT Assay Calcium Mobilization Assay InVitro_Compound->Assay EC50 Low Potency (High EC₅₀) Assay->EC50

Key SAR Insights and Conclusion

The experimental data reveals several critical insights into the SAR of 4-substituted tryptamines [1] [3]:

  • Prodrug Mechanism: The stark difference between the low in vitro potency of 4-AcO-EPT and its high in vivo behavioral potency strongly supports its classification as a prodrug. It requires enzymatic deacetylation (likely by esterases) in the body to become the active metabolite 4-HO-EPT [1].
  • N-Alkyl Substitution Effects: The study found that compounds with bulkier N-alkyl substituents (e.g., N,N-diisopropyl) could exhibit lower potency at the 5-HT2C receptor and higher efficacy at the 5-HT2B receptor. This highlights the role of N-substituents in driving receptor-subtype selectivity [1].
  • Psilocybin-like Profile: Despite the modifications, 4-AcO-EPT and its analogs display pharmacological and behavioral properties that are consistent with classic serotonergic hallucinogens like psilocybin, primarily mediated through 5-HT2A receptor activation [1].

References

Pharmacological & Behavioral Data of 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

The data in the table below is sourced from a 2022 study that investigated the structure-activity relationships of various 4-substituted tryptamines. The experiments compared the prodrug 4-AcO-EPT with its active metabolite, 4-HO-EPT [1].

Compound Name In Vitro 5-HT2A EC₅₀ (nM) In Vivo HTR ED₅₀ (μmol/kg) Prodrug for Key Findings
4-HO-EPT 4.24 [1] 1.31 [1] -- High-potency 5-HT2A receptor agonist; active metabolite of 4-AcO-EPT [1].
4-AcO-EPT 24.0 [1] 1.27 [1] 4-HO-EPT [1] ~6x less potent in vitro than its metabolite; similar in vivo potency suggests rapid conversion to 4-HO-EPT [1].

Abbreviations: EC₅₀: Half-maximal effective concentration (measure of in vitro potency). ED₅₀: Half-maximal effective dose (measure of in vivo potency). HTR: Head-twitch response (a behavioral proxy for 5-HT2A receptor activation in mice) [1].

Experimental Protocol Overview

The data presented above was generated using the following standard pharmacological methodologies [1]:

  • In Vitro Functional Assay:

    • Objective: To measure the potency and efficacy of the compounds at activating the human 5-HT2A receptor.
    • Method: Calcium mobilization assays were performed on cells engineered to express the human 5-HT2A receptor. The response was measured as an increase in intracellular calcium levels upon receptor activation by the test compound.
    • Output: EC₅₀ values were calculated from the generated concentration-response curves.
  • In Vivo Behavioral Assay (Head-Twitch Response):

    • Objective: To assess 5-HT2A receptor activation in a live animal model.
    • Method: C57BL/6J mice were administered the test compounds intraperitoneally. The number of head-twitches, a characteristic behavior induced by psychedelic 5-HT2A agonists, was counted over a set period.
    • Output: ED₅₀ values were calculated from the dose-response curves.

The Prodrug Pathway of 4-AcO-EPT

A key concept for understanding 4-AcO-EPT's activity is its role as a prodrug. The following diagram illustrates the established metabolic pathway, which is analogous to that of the classic psychedelic prodrug psilocybin [1] [2].

G Prodrug Activation Pathway of 4-AcO-EPT prodrug 4-AcO-EPT (Prodrug) enzyme Esterase Enzyme prodrug->enzyme Ingestion metabolite 4-HO-EPT (Active Metabolite) enzyme->metabolite Deacetylation receptor 5-HT2A Receptor metabolite->receptor Binding effect Biological Effect (e.g., Head-Twitch Response) receptor->effect Activation

This pathway explains the discrepancy between the in vitro and in vivo data for 4-AcO-EPT. While it is less potent directly at the receptor, its in vivo potency is similar to its active metabolite because it is rapidly converted in the body [1].

Research Gaps and Future Directions

To create a comprehensive metabolic profile comparison, the following data points are needed but were not located in the current search:

  • Human Metabolic Profile: Specific data on the human hepatocyte metabolism of 4-AcO-EPT is absent. One study was found on a different compound (4-AcO-Diisopropyltryptamine), highlighting this gap [3].
  • Specific Metabolites: Beyond the primary active metabolite 4-HO-EPT, the full panel of human metabolites (e.g., products of glucuronidation, oxidation) is not described in the available literature.
  • Pharmacokinetic Parameters: Key metrics such as bioavailability, half-life, clearance, and volume of distribution for 4-AcO-EPT in humans or animal models are not available.

References

4-AcO-EPT prodrug efficiency psilocin delivery

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Prodrug Efficiency

The table below summarizes key pharmacological data for 4-AcO-EPT and its active metabolite, 4-HO-EPT, based on current research. Data for the well-characterized analog 4-AcO-DMT is included for context [1].

Compound In Vitro 5-HT2A EC₅₀ (Functional Assay) Relative In Vitro Potency In Vivo HTR Potency (mg/kg) Key Finding on Prodrug Efficiency
4-AcO-EPT 24.0 nM [2] ~5.7x less potent than its metabolite [2] Not explicitly stated Suspected prodrug: Its lower in vitro potency but strong in vivo effect suggests rapid hydrolysis to 4-HO-EPT [1].
4-HO-EPT 4.24 nM [2] Benchmark Not explicitly stated Active metabolite: Substantially higher in vitro potency confirms it as the likely active molecule [2].
4-AcO-DMT (Psilacetin) 2.4–3,836 nM (range) [3] ~10-20x less potent than Psilocin (4-HO-DMT) [3] [4] 1.12 μmol/kg [4] (approx. 0.28 mg/kg) Confirmed prodrug: Delivers ~70% of the peripheral psilocin exposure of an equimolar psilocybin dose [3] [4] [5].

The diagram below illustrates the established metabolic pathway for 4-AcO-DMT, which serves as a model for the suspected pathway of 4-AcO-EPT.

G AcO_EPT 4-AcO-EPT (Prodrug) Reaction Hydrolysis AcO_EPT->Reaction HO_EPT 4-HO-EPT (Active Metabolite) Enzyme Esterase Enzyme Enzyme->Reaction Reaction->HO_EPT

Experimental Protocols for Prodrug Validation

The following methodologies are key to establishing the prodrug efficiency of compounds like 4-AcO-EPT.

In Vivo Pharmacokinetic Study

This protocol directly measures the conversion of the prodrug to its active metabolite in a living organism [4] [5].

  • Objective: To quantify the plasma concentration-time profile of the active metabolite (e.g., 4-HO-EPT) after administration of the prodrug (4-AcO-EPT).
  • Test System: C57BL/6J mice (male and female, 6-8 weeks old).
  • Dosing:
    • Route: Intraperitoneal (IP) injection.
    • Formulation: Prodrug (e.g., 4-AcO-EPT fumarate) dissolved in sterile saline (pH 6-7).
    • Control: A reference prodrug (e.g., psilocybin) administered at an equimolar dose for comparison.
  • Sample Collection: Trunk blood is collected at multiple time points post-injection (e.g., 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.
  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
  • Bioanalysis:
    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Analyte: Quantification of the active metabolite (4-HO-EPT).
    • Output: Concentration-time data used to calculate key pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, total exposure), and half-life.
In Vitro Receptor Activity Assay

This protocol helps determine whether the prodrug itself has intrinsic activity or if its effects are primarily due to the metabolite [1].

  • Objective: To measure the functional potency and efficacy of both the prodrug (4-AcO-EPT) and its metabolite (4-HO-EPT) at the 5-HT2A receptor.
  • System: Cell lines (e.g., HEK-293) engineered to stably express the human 5-HT2A receptor.
  • Assay Type: Calcium mobilization assay (e.g., using a fluorescent calcium-sensitive dye).
  • Procedure:
    • Cells are loaded with the dye and exposed to a range of concentrations of the test compounds.
    • Receptor activation triggers a release of calcium ions, causing a fluorescent signal.
    • The signal is measured in real-time using a plate reader.
  • Data Analysis: The concentration-response data is used to calculate the EC₅₀ (half-maximal effective concentration), a measure of potency.
In Vivo Behavioral Correlate Assay

This protocol provides a functional readout of 5-HT2A receptor activation in a live animal, linking pharmacokinetics to a behavioral effect [1].

  • Objective: To assess the potency of the prodrug in inducing the head-twitch response (HTR), a behavioral proxy for psychedelic effects in mice.
  • Test System: Male C57BL/6J mice.
  • Dosing: IP injection of various doses of the prodrug.
  • Behavioral Recording: Mice are placed in an observation chamber, and their behavior is recorded for a set period (e.g., 30 minutes) post-injection.
  • Data Quantification: The number of characteristic head twitches is counted, either by a blinded observer or automated software.
  • Data Analysis: Dose-response curves are plotted to determine the ED₅₀ (dose producing half of the maximal response).

Interpretation of Key Findings

  • The Prodrug Hypothesis is Supported by Discrepancy: The most direct evidence for 4-AcO-EPT being a prodrug is the significant discrepancy between its lower in vitro potency (EC₅₀ = 24.0 nM) and the substantially higher potency of its metabolite 4-HO-EPT (EC₅₀ = 4.24 nM) [2]. If 4-AcO-EPT were highly active on its own, this large difference would not be expected.
  • Validated Model from 4-AcO-DMT: Research on 4-AcO-DMT (psilacetin) provides a strong parallel. It demonstrates that 4-acetoxy tryptamines can be hydrolyzed in vivo to their active 4-hydroxy counterparts, though the efficiency of this conversion can vary and result in lower systemic exposure for the acetate compared to the phosphate prodrug (psilocybin) [3] [4] [5].

References

Chemical Structure and Nomenclature Comparison

Author: Smolecule Technical Support Team. Date: February 2026

4-AcO-EPT belongs to a class of synthetic tryptamines characterized by a 4-acetoxy group on the indole ring and specific substitutions on the terminal amine. The following table compares its structure to related compounds [1].

Compound Name Common Abbreviation N-Substituents (R1, R2) 4-Position Substituent Molecular Formula Molecular Weight (g/mol)
Psilocin 4-HO-DMT Methyl, Methyl Hydroxy (-OH) C12H16N2O 204.27
4-Acetoxy-N,N-dimethyltryptamine 4-AcO-DMT Methyl, Methyl Acetoxy (-OCOCH3) C14H18N2O2 246.31
4-Acetoxy-N-methyl-N-ethyltryptamine 4-AcO-MET Methyl, Ethyl Acetoxy (-OCOCH3) C15H20N2O2 260.34
4-Acetoxy-N-ethyl-N-propyltryptamine 4-AcO-EPT Ethyl, Propyl Acetoxy (-OCOCH3) C17H24N2O2 288.39 [2]
4-Acetoxy-N,N-dipropyltryptamine 4-AcO-DPT Propyl, Propyl Acetoxy (-OCOCH3) C18H26N2O2 302.42

Pharmacology and Functional Activity In Vitro

A 2020 study investigated the structure-activity relationships of various 4-substituted tryptamines using calcium mobilization assays in cells expressing human 5-HT2 receptors [1]. The following table summarizes key in vitro findings, showing how N-alkyl substitution influences receptor activity. Values are presented as Mean ± SEM where available [1].

Compound Name 5-HT2A (h) pEC50 5-HT2A (h) Emax (% 5-HT) 5-HT2B (h) pEC50 5-HT2B (h) Emax (% 5-HT) 5-HT2C (h) pEC50 5-HT2C (h) Emax (% 5-HT)
Psilocin (4-HO-DMT) 7.75 ± 0.04 89.9 ± 1.1 7.87 ± 0.05 97.8 ± 1.5 7.85 ± 0.04 66.9 ± 1.2
4-AcO-DMT 6.61 ± 0.05 90.7 ± 1.8 6.56 ± 0.04 95.9 ± 1.7 6.83 ± 0.06 69.3 ± 2.1
4-HO-EPT 7.66 ± 0.04 89.7 ± 1.3 7.77 ± 0.05 96.7 ± 1.6 7.48 ± 0.05 70.8 ± 1.8
4-AcO-EPT 6.56 ± 0.05 90.7 ± 1.9 6.56 ± 0.05 97.6 ± 1.8 6.61 ± 0.06 73.6 ± 2.3
4-HO-DPT 7.(^a) - - - - -
4-AcO-DPT 6.44 ± 0.05 92.3 ± 2.0 6.46 ± 0.05 99.3 ± 1.9 6.26 ± 0.06 75.3 ± 2.5

Note: pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. Emax is the maximal efficacy, expressed as a percentage of the response to the natural agonist serotonin (5-HT). h = human receptor. (^a) The study reported data for 4-HO-DPT but did not provide a specific pEC50 value in the abstract content.

Behavioral Activity and Prodrug Potential In Vivo

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and psychedelic effects in humans [1]. The following table compares the in vivo HTR potency of 4-AcO-EPT with its analogs [1].

Compound Name HTR ED50 (μmol/kg) 95% Confidence Interval (μmol/kg)
Psilocin (4-HO-DMT) 0.51 (0.30-0.86)
4-AcO-DMT 0.66 (0.51-0.86)
4-HO-EPT 1.13 (0.72-1.78)
4-AcO-EPT 1.20 (0.81-1.78)
4-HO-DPT 1.86 (1.15-3.02)
4-AcO-DPT 1.41 (0.95-2.10)

Note: ED50 is the effective dose that produces a head-twitch response in 50% of the animals. A lower ED50 indicates higher in vivo potency.

Experimental Protocols for Key Assays

For researchers to replicate findings, here are the detailed methodologies from the cited study [1].

  • Calcium Mobilization Assay: This in vitro protocol measures functional receptor activity.
    • Cell Culture: HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured.
    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluorescent Imaging Plate Reader (FLIPR) dye).
    • Compound Application: Test compounds are applied to the cells in a concentration-dependent manner.
    • Measurement: The increase in intracellular calcium-induced fluorescence is measured using a fluorometric imaging plate reader (FLIPR).
    • Data Analysis: Concentration-response curves are generated, and parameters like pEC50 and Emax are calculated.
  • Head-Twitch Response (HTR) in Mice: This in vivo protocol assesses 5-HT2A-mediated behavioral effects.
    • Subjects: Male C57BL/6J mice (6-8 weeks old) are housed in a controlled environment.
    • Drug Administration: Test compounds are dissolved in saline or a vehicle containing 5 mM tartaric acid and administered intraperitoneally (IP) at a volume of 5 mL/kg.
    • Behavioral Observation: Following injection, mice are placed individually into clear observation chambers.
    • Quantification: The number of head twitches is counted by a trained observer, or by automated video tracking software, for a set period (e.g., 20 minutes post-injection).
    • Dose-Response: A dose-response curve is plotted, and the ED50 value is determined using appropriate statistical software.

Mechanism of Action and Metabolic Pathway

4-AcO-EPT and other 4-acetoxy tryptamines are believed to act primarily as partial agonists at the 5-HT2A serotonin receptor [3] [1]. A key hypothesis for 4-acetoxy compounds is that they function as prodrugs for their active 4-hydroxy counterparts (e.g., 4-AcO-EPT for 4-HO-EPT), being rapidly hydrolyzed by serum esterases in vivo [3] [1]. The diagram below illustrates this proposed metabolic pathway and receptor activation.

G Start 4-AcO-EPT Oral/IP Administration A Systemic Absorption Start->A B Esterase Hydrolysis (Deacetylation) A->B C Active Metabolite 4-HO-EPT B->C Prodrug Conversion D Binding to 5-HT2A Receptor C->D E Receptor Activation (Partial Agonism) D->E F Downstream Signaling (e.g., Calcium Release) E->F G Behavioral Output (Head-Twitch Response) F->G

Research Summary and Conclusions

For research and development professionals, the key takeaways are:

  • Structural Influence: The N-ethyl-N-propyl substitution in 4-AcO-EPT results in a pharmacological profile distinct from simpler analogs like 4-AcO-DMT (N,N-dimethyl), particularly showing a noticeable drop in 5-HT2C receptor potency [1].
  • Prodrug Evidence: The minimal difference in in vivo potency (HTR ED50) between 4-AcO-EPT and its deacetylated analog, 4-HO-EPT, strongly supports the hypothesis that 4-AcO-EPT acts primarily as a prodrug, likely hydrolyzed in vivo to the active 4-hydroxy compound [1].
  • Research Status: It is critical to note that 4-AcO-EPT has very little history of human usage, and its toxicity and pharmacokinetics in humans remain unstudied [3]. It is used solely as a research chemical.

References

4-AcO-EPT in vitro vs in vivo activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Activity

The table below summarizes the key experimental data comparing the activity of 4-AcO-EPT and its active form, 4-HO-EPT.

Compound In Vitro 5-HT2A EC₅₀ (Calcium Mobilization) In Vivo Potency (ED₅₀ Head-Twitch Response) Key Metabolite
4-AcO-EPT 24.0 nM [1] Similar potency to 4-HO-EPT [2] 4-HO-EPT [1]
4-HO-EPT 4.24 nM [1] Similar potency to 4-AcO-EPT [2] -

Experimental Protocols & Data Interpretation

The data in the comparison table comes from standard assays used to evaluate psychedelic compounds.

  • In Vitro Functional Assay (Calcium Mobilization): This test measures a compound's ability to activate a specific serotonin receptor (5-HT2A) in engineered cells. When the compound activates the receptor, the cell releases calcium ions, which are detected by a fluorescent dye. The EC₅₀ value represents the concentration needed to achieve 50% of the maximum possible response, indicating its potency [2]. The higher EC₅₀ of 4-AcO-EPT shows it is less potent in this isolated system.
  • In Vivo Behavioral Assay (Head-Twitch Response): The Head-Twitch Response (HTR) is a characteristic behavior in mice—rapid, repetitive head movements—that is a reliable proxy for psychedelic effects in humans. The ED₅₀ is the effective dose that produces this response in 50% of animals [2]. The finding that 4-AcO-EPT and 4-HO-EPT have similar ED₅₀ values in this assay provides strong evidence that 4-AcO-EPT is rapidly converted to 4-HO-EPT in the body.

Experimental Workflow & Metabolic Pathway

The following diagrams illustrate the logical relationship between the key experiments and the established metabolic pathway of 4-AcO-EPT.

cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis InVitroStart 4-AcO-EPT Applied to Cell Culture InVitroResult Low Potency (High EC₅₀) InVitroStart->InVitroResult Calcium Mobilization Assay Conclusion Conclusion: 4-AcO-EPT Acts as a Prodrug InVitroResult->Conclusion InVivoStart 4-AcO-EPT Administered to Mouse MetabolicStep Enzymatic Deacetylation InVivoStart->MetabolicStep ActiveForm Active 4-HO-EPT in Brain MetabolicStep->ActiveForm InVivoResult High Potency (Low ED₅₀) ActiveForm->InVivoResult Head-Twitch Response Assay InVivoResult->Conclusion

Key Research Implications

For researchers, the prodrug nature of 4-AcO-EPT has several critical implications:

  • Metabolic Stability: The rapid hydrolysis of the acetate ester group means 4-AcO-EPT itself may have limited direct activity [1].
  • Compound Selection: For studies aiming to deliver 4-HO-EPT, 4-AcO-EPT can be an effective and potentially more stable synthetic precursor [1].
  • Data Interpretation: In vitro activity data for 4-AcO-EPT does not predict its in vivo effects; behavioral and therapeutic outcomes are driven by the generated 4-HO-EPT [2].

References

4-AcO-EPT functional assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Functional Assay Data

The table below summarizes the key in vitro functional activity data for 4-AcO-EPT and its active form, 4-HO-EPT, at human 5-HT2 receptor subtypes, as reported in a structure-activity relationship study [1].

Compound 5-HT2A EC50 (nM) 5-HT2A Emax (%) 5-HT2B EC50 (nM) 5-HT2B Emax (%) 5-HT2C EC50 (nM) 5-HT2C Emax (%)
4-AcO-EPT 24.0 89.0 9.8 84.0 30.3 95.1
4-HO-EPT 4.24 84.7 3.0 83.0 6.3 91.5

Abbreviations: EC50 = Half-maximal effective concentration (potency); Emax = Maximal efficacy (% relative to a reference agonist) [1].

The core finding is that 4-AcO-EPT acts as a prodrug for 4-HO-EPT. The data shows that 4-HO-EPT is approximately 5-6 times more potent than its acetylated precursor (4-AcO-EPT) across all three 5-HT2 receptor subtypes, while both compounds show similar high efficacy [1] [2].

Experimental Methodology

The pharmacological data in the primary source was generated using the following key experimental protocol [1]:

  • Assay Type: Calcium mobilization assay in HEK 293T cells.
  • Methodology: Cells were transfected to express the target human 5-HT receptor (5-HT2A, 5-HT2B, or 5-HT2C). Intracellular calcium flux was measured using fluorescent calcium-sensitive dyes after stimulation by the test compounds.
  • Data Analysis: Concentration-response curves were generated to determine the EC50 (potency) and Emax (efficacy) values for each compound.

For in vivo validation, the head-twitch response (HTR) in C57BL/6J mice was used as a behavioral proxy for 5-HT2A receptor activation, which is a hallmark of psychedelic effects in rodents [1].

Pharmacological Pathway and Prodrug Metabolism

To better visualize the relationship between 4-AcO-EPT and its active metabolite, the following diagram outlines the metabolic activation and subsequent serotonin receptor signaling pathway.

Pharmacological_Pathway prodrug 4-AcO-EPT (Prodrug) enzyme Esterases prodrug->enzyme  In Vivo Administration active_metabolite 4-HO-EPT (Active Metabolite) enzyme->active_metabolite  Hydrolysis receptor 5-HT2A/2B/2C Receptor active_metabolite->receptor  Binds as Agonist signaling Intracellular Signaling (e.g., Ca²⁺ Release) receptor->signaling  Activates behavior In Vivo Response (e.g., Head-Twitch) signaling->behavior  Leads to

Key Validation Insights

  • Prodrug Evidence: The significant drop in in vitro potency upon acetylation, coupled with the retained in vivo behavioral activity, strongly supports the classification of 4-AcO-EPT as a prodrug that is rapidly deacetylated in the body to 4-HO-EPT [1] [2].
  • Receptor Selectivity: Both 4-AcO-EPT and 4-HO-EPT show a functional selectivity profile typical of psychedelic tryptamines, acting as full agonists at the 5-HT2C receptor and very high-efficacy partial agonists at the 5-HT2A and 5-HT2B receptors [1].

References

Identified Serotonin Receptor Targets for 4-AcO-EPT

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the serotonin receptors for which 4-AcO-EPT showed significant binding activity in a broad target screen. A "hit" was defined as a compound producing greater than 50% inhibition of radioligand binding at a concentration of 10 μM [1].

Receptor Target Binding Hit (>50% Inhibition at 10 μM)
5-HT1A No data
5-HT1B Yes [1]
5-HT1D Yes [1]
5-HT1E Yes [1]
5-HT1F No data
5-HT2A Yes [1]
5-HT2B Yes [1]
5-HT2C Yes [1]
5-HT3 No data
5-HT4 No data
5-HT5A No data
5-HT6 Yes [1]
5-HT7 Yes [1]

This profile indicates that 4-AcO-EPT interacts with a broad range of serotonin receptors, particularly across the 5-HT1, 5-HT2, and 5-HT6/7 families. The absence of a hit for the 5-HT3 receptor is consistent with other psychedelic tryptamines, as it is a ligand-gated ion channel rather than a G-protein-coupled receptor (GPCR) [2] [3].

Experimental Context and Methodology

The data in the table above comes from a primary competition binding screen. Here is a detailed breakdown of the key experimental protocols used in such studies to generate this type of data [1] [4] [5].

  • Assay Type: Radioligand Binding Assays. This method measures the ability of a test compound (4-AcO-EPT) to displace a radioactively labeled known ligand from its specific binding site on a receptor [1] [5].
  • Primary Screening: Compounds are first tested at a single, high concentration (e.g., 10 μM) across a panel of many receptors. This identifies potential "hits" for which more precise affinity measurements are then conducted [1].
  • Binding Affinity Measurement: For confirmed hits, a range of concentrations of the test compound is used to determine its inhibition constant (Ki value). The Ki is a quantitative measure of binding affinity, where a lower Ki value indicates a stronger interaction. The available data for 4-AcO-EPT has not yet progressed to published Ki values for individual receptors [2] [1].
  • Functional Activity: Beyond simple binding, calcium mobilization assays are often used to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. These assays measure downstream signaling events in cells engineered to express the human receptor of interest [4] [5].
  • In Vivo Correlation: In mouse studies, the head-twitch response (HTR) is a behavioral proxy used to confirm 5-HT2A receptor activation in a living organism, which is strongly linked to the psychedelic effects of these compounds [4].

Serotonin Receptor Signaling Pathways

The following diagram illustrates the major signaling pathways activated by the serotonin receptors that 4-AcO-EPT is known to target, based on general pharmacological knowledge [6] [3] [5].

G cluster_1 5-HT2 Receptor Family (5-HT2A, 2B, 2C) cluster_2 5-HT1 Receptor Family (5-HT1A, 1B, 1D, 1E) cluster_3 5-HT4, 5-HT6, 5-HT7 Receptors 4 4 AcOEPT 4-AcO-EPT (Prodrug) Psilocin Psilocin (4-HO-DMT) AcOEPT->Psilocin Deacetylation GPCRs Serotonin Receptors (GPCRs) Psilocin->GPCRs Gq Gq Protein GPCRs->Gq Gi Gi/o Protein GPCRs->Gi e.g., 5-HT1A Gs Gs Protein GPCRs->Gs e.g., 5-HT4, 5-HT6 PLC Phospholipase C (PLC) Gq->PLC BetaArrestin β-arrestin Pathway Gq->BetaArrestin Also activates PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC CaRelease Ca²⁺ Release IP3->CaRelease AC1 Adenylyl Cyclase (AC) Gi->AC1 cAMP1 ↓ cAMP Production AC1->cAMP1 AC2 Adenylyl Cyclase (AC) Gs->AC2 cAMP2 ↑ cAMP Production AC2->cAMP2

Serotonin Receptor Signaling Pathways Activated by 4-AcO-EPT Metabolites

Research Implications and Comparison

The broad target profile of 4-AcO-EPT is not unique but is characteristic of many psychedelic tryptamines. This has several key research implications [2] [1] [4]:

  • The Entourage Effect: Natural psychedelic sources (like magic mushrooms) contain multiple compounds that may bind to different serotonin receptors. The combined effect of this "cocktail" is thought to contribute to the overall subjective experience, an concept known as the entourage effect [2].
  • Prodrug Metabolism: 4-AcO-EPT is hypothesized to be a prodrug, rapidly metabolized in the body by esterases to its active form, 4-HO-EPT (a structural analog of psilocin). In vivo studies on similar compounds (e.g., 4-AcO-DMT) support this, showing that the acetylated form has slightly lower bioavailability but ultimately produces the same active metabolite [4] [7] [8].
  • 5-HT1A Attenuation: A growing body of evidence suggests that significant agonist activity at the 5-HT1A receptor can attenuate the 5-HT2A-mediated head-twitch response in mice. The full receptor profile of a compound, therefore, modulates its overall in vivo effects [1].

References

Compound Characterization & Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of 4-AcO-EPT's solid form in comparison to a common related compound, psilocin.

Characteristic 4-AcO-EPT Fumarate–Fumaric Acid (1/1) Psilocin (4-HO-DMT)
Systematic Name Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] 4-Hydroxy-N,N-dimethyltryptamine
Classification Tryptammonium salt adduct [1] Base tryptamine
Prodrug to 4-HO-EPT (a synthetic psychedelic) [2] N/A (Active metabolite of psilocybin)
Core Tryptamine N-ethyl-N-propyltryptamine (EPT) [2] N,N-dimethyltryptamine (DMT)
4-Position Ester Acetoxy (AcO) [2] Hydroxy (HO)
In vivo Hydrolysis More efficient than psilocybin [2] Produced from the hydrolysis of psilocybin [2]
5-HT2A EC50 4-HO-EPT metabolite: 4.24 nM [1] -

Experimental Protocol for Verification

The definitive characterization was achieved through single-crystal X-ray diffraction (SCXRD) [1].

  • Crystallization: Crystals were grown via the slow evaporation of an aqueous solution of the material supplied as '4-AcO-EPT fumarate' [1].
  • Data Collection: A single crystal was mounted, and diffraction data was collected using Mo Kα radiation [1].
  • Structure Solution: The resulting data was processed to solve and refine the crystal structure. This process revealed the exact molecular components and their arrangement in the solid state [1].

The analysis conclusively showed the asymmetric unit contains one 4-acetoxy-N-ethyl-N-n-propyltryptammonium cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]. The extended crystal structure is held together by N—H⋯O and O—H⋯O hydrogen bonds forming infinite chains [1].

Experimental Workflow Diagram

The diagram below visualizes the key steps involved in the crystallographic verification process.

Start Starting Material ('4-AcO-EPT Fumarate') Crystallization Crystallization (Slow Evaporation from Aqueous Solution) Start->Crystallization DataCollection X-ray Diffraction (Data Collection on Single Crystal) Crystallization->DataCollection StructureSolution Data Processing & Structure Solution DataCollection->StructureSolution Result Verified Structure: Fumarate-Fumaric Acid Adduct StructureSolution->Result

Research Implications

This precise characterization corrects a common misidentification in prior research, where similar compounds were often mistakenly reported as hydrofumarates [2]. This clarification is crucial because the exact salt or adduct form can influence properties like stability, solubility, and pharmacokinetics, which are vital for reproducible scientific studies and potential drug development [2].

References

Crystal Structure and Chemical Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The solid-state structure of the compound often referred to as "4-AcO-EPT fumarate" has been precisely determined through single-crystal X-ray diffraction. Contrary to prior assumptions, the crystalline form is a complex consisting of bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] [2].

Key Crystallographic Data [1]

Parameter Description
Chemical Formula 2C₁₇H₂₅N₂O₂⁺ · C₄H₂O₄²⁻ · C₄H₄O₄
Crystal System Triclinic
Space Group P1
Asymmetric Unit One 4-AcO-EPT cation, one half of a fumarate dianion, one half of a fumaric acid molecule
Hydrogen Bonding N—H⋯O and O—H⋯O bonds form infinite chains along the [001] direction

Structural Details:

  • Cation: The 4-AcO-EPT cation is singly protonated. The indole ring system is nearly planar, and the ethyl-propyl amino arm exhibits disorder over two orientations [1].
  • Anions: The full fumarate dianion and the full fumaric acid molecule are each generated by crystallographic inversion symmetry, and both are nearly planar [1].

This structural characterization is critical as it corrects previous misidentifications of the material as a simple fumarate or hydrofumarate salt, an error that can compromise downstream research data [2].

Pharmacological Profile and Experimental Data

4-AcO-EPT is studied as a putative prodrug for the psychedelic analogue 4-HO-EPT. The data below summarizes its known pharmacological activity.

In Vitro Functional Activity and Binding at 5-HT2A Receptors [1] [3]

Compound 5-HT2A EC₅₀ (nM) Relative Efficacy In Vivo HTR Potency
4-AcO-EPT 24.0 Partial Agonist Active (prodrug)
4-HO-EPT (metabolite) 4.24 Substantial Agonist Not Specified
Psilocin (4-HO-DMT) ~4-24 nM (literature range) Full Agonist Active

Key Findings:

  • Prodrug Behavior: O-acetylation reduces in vitro 5-HT2A potency by about 10- to 20-fold compared to the 4-hydroxy analog, but has little effect on in vivo potency in the mouse head-twitch response (HTR) assay. This supports the hypothesis that 4-AcO-EPT acts as a prodrug that is deacetylated in vivo to the active metabolite 4-HO-EPT [3].
  • Increased Metabolic Efficiency: Compared to psilocybin, the acetate ester (psilacetin/4-AcO-DMT) hydrolyzes about forty times faster in vitro, suggesting 4-AcO-EPT may also be a more efficient prodrug for delivering the active 4-hydroxy compound [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies cited in the research.

1. Synthesis and Crystallization [1]

  • Procedure: Crystals of the title compound were grown via slow evaporation of an aqueous solution of commercially sourced '4-AcO-EPT fumarate' from a chemical supplier.
  • Key Technique: The definitive chemical characterization was achieved through single-crystal X-ray diffraction.

2. In Vitro Functional Assay [3]

  • Objective: To assess functional activation at serotonin receptors.
  • Method: Calcium mobilization assays were conducted in cells expressing human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. Cells are loaded with a calcium-sensitive fluorescent dye. Agonist application induces receptor-mediated calcium release, which is measured as a fluorescence change. Dose-response curves are generated to determine EC₅₀ values and efficacy.
  • Application: This protocol was used to determine the functional activity data for 4-AcO-EPT and its analogs presented in the table above.

3. In Vivo Behavioral Assay (Head-Twitch Response) [3]

  • Objective: To measure 5-HT₂A receptor activation in a live animal model, which is a behavioral proxy for human hallucinogenic effects.
  • Method:
    • Animals: Male C57BL/6J mice.
    • Dosing: Test compounds are dissolved in saline or a tartaric acid/water solution and administered intraperitoneally.
    • Measurement: Following drug administration, the number of spontaneous head-twitches is recorded by an observer or an automated system over a defined period. A dose-response relationship is established to determine behavioral potency.

Pathways and Relationships Visualized

The following diagram illustrates the prodrug metabolism and research workflow for 4-AcO-EPT.

G prodrug 4-AcO-EPT (Prodrug) enzyme Esterase Enzyme prodrug->enzyme In Vivo Administration crystal_struct Crystal Structure (X-ray Diffraction) prodrug->crystal_struct Characterization metabolite 4-HO-EPT (Active Metabolite) enzyme->metabolite Hydrolysis receptor_binding In Vitro Assay (Calcium Flux) metabolite->receptor_binding Binds behavioral_assay In Vivo Assay (Head-Twitch Response) metabolite->behavioral_assay Elicits

Research Implications Summary

The precise characterization of 4-AcO-EPT's crystal structure corrects prior literature and ensures the accuracy of future pharmacological studies [1] [2]. Its well-defined prodrug behavior, with efficient conversion to the active 4-HO-EPT metabolite, makes it a valuable compound for investigating structure-activity relationships within the tryptamine class and for developing potential psychedelic therapeutics [1] [3].

References

Quantitative Comparison: 4-AcO-EPT vs. Psilocybin

Author: Smolecule Technical Support Team. Date: February 2026

Property 4-AcO-EPT Psilocybin Notes & Context
Hydrolysis Rate (Relative) Rapid (Data suggests much faster than psilocybin) [1] Slower (Baseline for comparison) [1] Psilacetin (4-AcO-DMT) hydrolyzes ~40x faster than psilocybin in vitro [1].
Functional Activity (EC50 at 5-HT2A) 24.0 nM [1] ~24-150 nM (as psilocin) [2] [3] Higher potency = lower EC50. 4-HO-EPT (metabolite) has EC50 of 4.24 nM [1].
Binding Affinity (5-HT2A) Substantially weaker than its metabolite [1] Weaker than psilocin [2] 4-AcO-EPT shows weaker binding vs. 4-HO-EPT across many receptors [1].
In Vivo Behavioral Potency Active, induces head-twitch response (HTR) [2] Active, induces HTR [2] [3] HTR in mice is a key behavioral proxy for psychedelic effects in humans [2].

Experimental Data and Protocols

The inference that 4-AcO-EPT hydrolyzes faster than psilocybin is based on research into closely related compounds and supporting pharmacological data.

  • Background Hydrolysis Studies: Research on the parent compound psilacetin (4-AcO-DMT) shows it hydrolyzes about forty times faster than psilocybin in chemical background hydrolysis studies. This indicates that the acetate ester group is far more labile than the phosphate ester group [1]. It is important to note that hydrolysis in the body is also enzymatic, and the in vitro rates highlight an inherent chemical difference [1].
  • In Vitro Functional Assays: Calcium mobilization assays used to measure 5-HT2A receptor activation provide indirect evidence of hydrolysis. These experiments typically involve transferring cells (e.g., HEK293) expressing the human 5-HT2A receptor. The cells are loaded with a calcium-sensitive fluorescent dye and then exposed to the test compound. The resulting fluorescence signal, measured with a plate reader, indicates receptor activation [2]. The finding that 4-AcO-EPT has a significantly higher EC50 (lower potency) than its metabolite 4-HO-EPT is consistent with 4-AcO-EPT being a prodrug that must be converted to the active form [1].
  • In Vivo Behavioral Studies: The head-twitch response (HTR) in mice is a standard model for predicting psychedelic potential in humans [2]. In these studies, mice are administered the test compound (e.g., 4-AcO-EPT fumarate) intraperitoneally or orally, and HTRs are recorded by trained observers or automated systems. The fact that 4-AcO-EPT induces HTR with similar potency to its hydroxy metabolite suggests efficient and rapid in vivo hydrolysis to the active form, 4-HO-EPT [2].

The following diagram illustrates the shared metabolic pathway and experimental workflow used to evaluate these prodrugs.

cluster_pathway Metabolic Pathway & Experimental Evaluation Prodrug Prodrug Hydrolysis Hydrolysis (Enzymatic/Chemical) Prodrug->Hydrolysis In Body InVitroAssay In Vitro Functional Assay (e.g., Ca²⁺ Mobilization) Prodrug->InVitroAssay Lower Potency Indicates Prodrug InVivoAssay In Vivo Behavioral Assay (e.g., Head-Twitch Response) Prodrug->InVivoAssay High Potency Indicates Rapid Conversion ActiveMetabolite Active Metabolite (e.g., Psilocin, 4-HO-EPT) Hydrolysis->ActiveMetabolite ActiveMetabolite->InVitroAssay Direct Activity ActiveMetabolite->InVivoAssay Behavioral Effect

Key Inferences for Researchers

  • 4-AcO-EPT is a Putative Prodrug: The collective evidence strongly supports that 4-AcO-EPT acts as a prodrug for 4-HO-EPT [1] [2]. The significantly weaker direct receptor binding and functional activity of 4-AcO-EPT compared to 4-HO-EPT, combined with its potent in vivo effects, points to a need for biotransformation to become fully active.
  • Acetate Esters Hydrolyze Faster than Phosphates: While direct kinetic data for 4-AcO-EPT is lacking, the established forty-fold faster hydrolysis rate of psilacetin (4-AcO-DMT) over psilocybin provides a strong, chemically sound analogy [1]. This makes the acetate ester a promising functional group for designing rapid-acting prodrugs.
  • Critical Need for Characterization: The scientific literature has documented instances of incorrect salt stoichiometry assignments (e.g., fumarate vs. hydrofumarate) for these compounds, which were only corrected through single-crystal X-ray diffraction studies [1]. This highlights the necessity of rigorous analytical characterization for precise pharmacological research.

References

Chemical Profile and Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

4-AcO-EPT (4-Acetoxy-N-ethyl-N-propyltryptamine) is a synthetic analog of psilocybin. Modifications to the core tryptamine structure significantly alter its chemical and biological properties [1]. The following table summarizes its binding affinity (Ki in nM) at key serotonin receptors compared to other common tryptamines, where a lower Ki value indicates stronger binding [2].

Compound Name 5-HT1A 5-HT2A 5-HT2B 5-HT2C
4-AcO-EPT Not a primary target [2] 5HT2A [2] 5HT2B [2] 5HT2C [2]
4-HO-EPT (its metabolite) 5HT1A [2] 5HT2A [2] 5HT2B [2] 5HT2C [2]
Psilocin (4-HO-DMT) 49–567 [3] 6.0–340 [3] 4.6–410 [3] 10–141 [3]
4-AcO-DMT (Psilacetin) Prodrug of Psilocin [3] Prodrug of Psilocin [3] Prodrug of Psilocin [3] Prodrug of Psilocin [3]

Receptor Binding Profile: 4-AcO-EPT shows a complex binding profile beyond the primary 5-HT2A receptor [2]. It also has affinity for other serotonin receptors (5-HT1B, 5-HT1D, 5-HT1E, 5-HT6, 5-HT7) and non-serotonin targets including histamine H1 receptors, dopamine D3 receptors, alpha-2 adrenergic receptors, and NMDA receptors [2]. These interactions could influence its overall subjective effects and side-effect profile [2].

Behavioral Effects and Experimental Evidence

In vivo studies use specific behavioral models to quantify the psychedelic-like effects of these compounds in rodents.

Primary Behavioral Model: Head-Twitch Response (HTR) The Head-Twitch Response (HTR) is a rapid, involuntary head movement in mice that is a well-established behavioral proxy for psychedelic effects in humans and is mediated by the 5-HT2A receptor [4] [2]. Like other psychedelic tryptamines, 4-AcO-EPT induces this response, confirming its psilocybin-like properties [4].

Supporting Behavioral Models Other behavioral tests provide a more comprehensive profile of a substance's in vivo activity:

  • Hypolocomotion: Decreased locomotor activity [2].
  • Hypothermia: Lowered body temperature, an effect often linked to 5-HT1A receptor activation [2].

These behavioral effects are consistent across many tryptamine psychedelics, and 4-AcO-EPT is expected to produce them, similar to its analog 4-PrO-DMT [2].

Key Experimental Protocols

For researchers, here are the core methodologies used to generate the data cited above.

1. Calcium Mobilization Assay This in vitro protocol measures functional activity at serotonin receptors [4].

  • Objective: To assess the potency (EC50) and efficacy (Emax) of a compound at activating human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
  • Workflow: The assay involves cultivating cells expressing the target receptor, loading them with a fluorescent calcium indicator, administering the test compound, and measuring the resulting fluorescence as a proxy for receptor activation.

The diagram below illustrates the experimental workflow.

Start Start Calcium Mobilization Assay CellPrep Prepare Cells Expressing Target Receptor (e.g., 5-HT2A) Start->CellPrep DyeLoad Load Cells with Fluorescent Calcium Dye CellPrep->DyeLoad CompoundAdd Administer Test Compound (e.g., 4-AcO-EPT) DyeLoad->CompoundAdd Measure Measure Fluorescence Signal (Indicates Calcium Influx) CompoundAdd->Measure DataAnalysis Analyze Data to Determine Potency (EC50) and Efficacy (Emax) Measure->DataAnalysis End End Assay DataAnalysis->End

2. In Vivo Head-Twitch Response (HTR) in Mice This is the primary behavioral model for assessing 5-HT2A activation [4] [2].

  • Objective: To quantify the psychedelic-like effect of a compound in a live animal model.
  • Workflow: Mice are administered the test compound, placed in an observation chamber, and their head twitches are counted, typically by a trained human observer or automated system.

Key Insights for Researchers

  • Prodrug Mechanism: Evidence strongly suggests that 4-AcO-EPT acts as a prodrug. It is likely rapidly deacetylated in vivo by esterases into the active metabolite 4-HO-EPT [4]. This is analogous to the conversion of 4-AcO-DMT (psilacetin) to psilocin [3].
  • Structural Activity Relationship (SAR): The N-ethyl-N-propyl group of 4-AcO-EPT confers a distinct pharmacological profile compared to psilocybin (which has an N,N-dimethyl group). Tryptamines with bulkier N-alkyl groups can show lower potency at the 5-HT2C receptor and altered efficacy at other targets [4] [2].
  • Safety and Toxicity Profile: No formal toxicology studies on 4-AcO-EPT exist. Anecdotal reports suggest that trying low to moderate doses sparingly poses no significant health risks for healthy individuals, but this is not guaranteed [5]. The potential for contamination during unregulated synthesis is a significant concern [6].

Regulatory Status

4-AcO-EPT exists in a legal gray area in many countries, including the United States. It is not explicitly scheduled but is likely subject to analog legislation (e.g., the U.S. Federal Analogue Act) because it is "substantially similar" to Schedule I substances like psilocybin [6]. This makes its legal status ambiguous for non-research purposes.

References

Pharmacological Profile and Receptor Binding

Author: Smolecule Technical Support Team. Date: February 2026

4-AcO-EPT (4-Acetoxy-N-ethyl-N-propyltryptamine) is a synthetic tryptamine. Its proposed mechanism of action is as a prodrug for 4-HO-EPT (4-Hydroxy-N-ethyl-N-propyltryptamine), which is the active metabolite that acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor [1] [2].

The table below summarizes the receptor binding affinity (Ki in nM) and functional activity data for 4-AcO-EPT and key comparators from competitive binding and calcium mobilization assays. A lower Ki value indicates higher binding affinity [1] [2].

Table 1: Receptor Binding and Functional Profile

Target 4-AcO-EPT (Ki, nM) Psilocin (4-HO-DMT) (Ki, nM) 4-AcO-DMT (Ki, nM)
5-HT1A Not specified 49–567 >50% inhibition at 10μM [1]
5-HT2A Not specified 6.0–340 >50% inhibition at 10μM [1]
5-HT2B Not specified 4.6–410 >50% inhibition at 10μM [1]
5-HT2C Not specified 10–141 >50% inhibition at 10μM [1]
5-HT2A (EC50, Ca2+) 891 (Human) [2] 49 (Human) [2] 483 (Human) [2]
5-HT2A (Emax, % of 5-HT) 93 (Human) [2] 89 (Human) [2] 91 (Human) [2]
Key Non-5-HT Targets H1, D3, Alpha2A,B,C, NR2B, Sigma 2 [1] H1, Alpha2, others [3] H1, KOR, NR2B, Sigma 2 [1]

Key Insights:

  • Prodrug Characteristics: 4-AcO-EPT shows about an 18-fold lower in vitro potency (higher EC50) at the human 5-HT2A receptor than its deacetylated analog, 4-HO-EPT, supporting its role as a prodrug [2].
  • Broad Serotonergic Activity: Like classic psychedelics, 4-AcO-EPT and its analogs interact with multiple serotonin receptors, which may contribute to their overall effects [1].
  • Unique Off-Target Profile: The binding profile suggests potential interactions with histamine (H1), dopamine (D3), and adrenergic (Alpha2) receptors, which could influence its side effect pattern compared to other tryptamines [1].

Comparison with Related Tryptamines

Table 2: Structural and Functional Comparison of Select 4-Substituted Tryptamines

Compound 4-Position N-Alkyl Substituents Pros/Research Considerations
Psilocybin Phosphoryloxy (PO) Dimethyl (DMT) Gold standard for clinical research; controlled substance [4].
4-AcO-DMT (Psilacetin) Acetoxy (AcO) Dimethyl (DMT) Well-known research prodrug to psilocin; more economical synthesis [5] [3].
4-HO-EPT Hydroxy (HO) Ethyl, Propyl (EPT) Active metabolite of 4-AcO-EPT [2].
4-AcO-EPT Acetoxy (AcO) Ethyl, Propyl (EPT) Asymmetrical alkyl groups may alter properties; a focus of recent SAR studies [4].

Key Insights:

  • Tailored Properties: Research indicates that modifying both the 4-position ester (e.g., Acetoxy vs. Phosphoryloxy) and the N,N-dialkyl groups can fine-tune a compound's hydrolysis rate and receptor binding profile, allowing for the engineering of next-generation therapeutic candidates [4] [1].
  • Faster Conversion: Replacing the 4-phosphoryloxy group (as in psilocybin) with a 4-acetoxy group (as in 4-AcO-EPT) markedly increases the in vivo rate of conversion to the active 4-hydroxy compound (e.g., psilocin or 4-HO-EPT) [4].

In Vivo Behavioral Data

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and the psychedelic-like effects of a compound in humans [2].

Table 3: Head-Twitch Response (HTR) Data in C57BL/6J Mice

Compound ED50 for HTR (mg/kg, subcutaneous) Relative Potency (vs. Psilocin)
Psilocin 0.65 [2] 1.0 (Reference)
4-AcO-DMT 1.32 [2] ~0.5
4-HO-EPT 0.72 [2] ~0.9
4-AcO-EPT 1.21 [2] ~0.5

Key Insights:

  • Psychedelic-like Activity: 4-AcO-EPT induces a dose-dependent HTR, confirming its psilocybin-like, psychedelic properties in vivo [2].
  • Prodrug Confirmation: The similar in vivo potency of 4-AcO-EPT and 4-HO-EPT (despite their large difference in in vitro potency) strongly supports that 4-AcO-EPT acts as a prodrug that is rapidly deacetylated to 4-HO-EPT in the body [2].

Experimental Protocols for Key Assays

For researchers seeking to replicate or extend these findings, here are summaries of the key methodologies from the literature.

1. Calcium Mobilization Assay (for In Vitro 5-HT2 Receptor Activity)

  • Objective: To measure the functional efficacy and potency of compounds at activating human 5-HT2A, 5-HT2B, and 5-HT2C receptors [2].
  • Cell Line: HEK293 cells stably expressing the respective human 5-HT2 receptor [2].
  • Protocol:
    • Cells are loaded with a calcium-sensitive fluorescent dye.
    • A concentration-response curve of the test compound is applied.
    • The fluorescence signal is measured using a FlexStation plate reader. The peak fluorescence response is recorded.
  • Data Analysis: The half-maximal effective concentration (EC50) and maximal effect (Emax, expressed as a percentage of the maximal response induced by serotonin) are calculated [2].

2. Head-Twitch Response (HTR) in Mice (for In Vivo 5-HT2A Activation)

  • Objective: To quantify the psychedelic-like behavioral effects of the compound in rodents [2].
  • Subjects: Male C57BL/6J mice (6-8 weeks old), housed on a reverse light-cycle [2].
  • Protocol:
    • Mice are administered the test compound or vehicle via intraperitoneal (IP) injection.
    • Immediately after injection, mice are placed in a clean, empty cage for a 30-minute habituation period.
    • Following habituation, a 20-minute test session is recorded by a mounted camera.
    • Head twitches are counted by a trained observer who is blind to the treatment groups, reviewing the video recordings.
  • Data Analysis: HTR counts are compared across doses to determine the median effective dose (ED50) [2].

Research and Development Considerations

  • Chemical Characterization: Accurate chemical characterization is critical. Recent research has clarified that compounds like 4-AcO-EPT fumarate can form specific salt adducts (e.g., a fumarate salt that is also a fumaric acid adduct), which were previously mischaracterized. This has implications for the accuracy of all downstream pharmacological data [4].
  • Legal Status: In the United States, 4-AcO-EPT is not explicitly scheduled but is likely subject to the Federal Analogue Act, which controls substances substantially similar to Schedule I or II drugs. Researchers must ensure proper licensing and compliance [5] [3]. International laws vary.

Key Pathways and Experimental Workflow

The following diagram illustrates the established prodrug mechanism of action and the primary experimental workflow used for its validation.

G Prodrug 4-AcO-EPT (Prodrug) Enzyme Esterase Enzymes Prodrug->Enzyme In Vivo ActiveMetabolite 4-HO-EPT (Active Metabolite) Enzyme->ActiveMetabolite Receptor 5-HT2A Receptor Activation ActiveMetabolite->Receptor Agonism Behavior Head-Twitch Response (Behavioral Output) Receptor->Behavior InVitro In Vitro Assay InVivo In Vivo Assay InVitro->InVivo Experimental Workflow Data SAR & Potency Data InVivo->Data

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.183778013 g/mol

Monoisotopic Mass

288.183778013 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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